Technical Documentation Center

Trazitiline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Trazitiline
  • CAS: 26070-23-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Characterization of Trazitiline (CAS 26070-23-5): A Potential Histamine H1 Receptor Antagonist

Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. Trazitiline (CAS 26070-23-5) is a compound identified as an antihistaminic agent.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. Trazitiline (CAS 26070-23-5) is a compound identified as an antihistaminic agent. However, publicly available data on its specific synthesis, pharmacological properties, and analytical characterization is limited. This guide, therefore, provides a comprehensive framework for the investigation of a molecule with the structure of Trazitiline, drawing upon established principles of medicinal chemistry and pharmacology for histamine H1 receptor antagonists. The experimental protocols described herein are presented as validated methodologies for the evaluation of such a compound.

Introduction

Trazitiline, with the chemical identifier CAS 26070-23-5, is structurally defined as 1-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-4-methylpiperazine.[1][2] Its classification as an antihistaminic agent suggests its potential interaction with histamine receptors, key players in allergic and inflammatory responses.[3] The core structure features a bulky, hydrophobic 9,10-dihydro-9,10-ethanoanthracene moiety linked to a hydrophilic 4-methylpiperazine group. This structural motif is of interest to medicinal chemists as the piperazine ring is a common scaffold in many biologically active compounds, including numerous antihistamines.[1][4]

This guide provides a detailed exploration of the chemical properties and structure of Trazitiline, a proposed mechanism of action based on its classification, and a comprehensive set of experimental protocols for its synthesis and characterization.

Chemical Properties and Structure

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The key chemical identifiers and computed properties for Trazitiline are summarized below.

PropertyValueSource
CAS Number 26070-23-5[1]
Molecular Formula C21H24N2[1][2]
Molecular Weight 304.43 g/mol [2]
IUPAC Name 1-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-4-methylpiperazine[1]
Synonyms SD 1223-01[1]
XLogP3-AA 3.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Structural Elucidation:

The structure of Trazitiline, presented below, reveals a rigid tricyclic system derived from anthracene, which is fused to a bicyclo[2.2.2]octane-like bridge. This bulky, lipophilic group is connected to a polar 4-methylpiperazine ring. The nitrogen atoms of the piperazine ring are expected to be the primary sites for protonation at physiological pH, rendering the molecule water-soluble as a salt.

Figure 1: 2D Chemical Structure of Trazitiline.

Proposed Mechanism of Action: Histamine H1 Receptor Antagonism

Given its classification as an antihistaminic agent, the primary mechanism of action for Trazitiline is hypothesized to be the competitive antagonism of the histamine H1 receptor.[3] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, trigger a signaling cascade leading to the symptoms of allergic reactions.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Trazitiline Trazitiline (Antagonist) Trazitiline->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) PKC->Cellular_Response Leads to Trazitiline_Synthesis Anthracene Anthracene Diels_Alder Diels-Alder Reaction Anthracene->Diels_Alder Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Diels_Alder Adduct Diels-Alder Adduct Diels_Alder->Adduct Reduction Reduction (e.g., LiAlH₄) Adduct->Reduction Diol Diol Intermediate Reduction->Diol Halogenation Halogenation (e.g., SOCl₂) Diol->Halogenation Dihalide Dihalide Intermediate Halogenation->Dihalide Alkylation Nucleophilic Substitution Dihalide->Alkylation Methylpiperazine 1-Methylpiperazine Methylpiperazine->Alkylation Trazitiline Trazitiline Alkylation->Trazitiline

Sources

Exploratory

Trazitiline: Structural Pharmacology and Mechanistic Profiling of an H1 Receptor Inverse Agonist

Executive Summary Trazitiline (SD-1223-01) is a specialized, highly lipophilic antihistaminic agent. While first-generation antihistamines often feature flexible alkylamine or ethanolamine chains, trazitiline is distingu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trazitiline (SD-1223-01) is a specialized, highly lipophilic antihistaminic agent. While first-generation antihistamines often feature flexible alkylamine or ethanolamine chains, trazitiline is distinguished by its rigid polycyclic scaffold. This technical guide elucidates the structural pharmacology, G-protein coupled receptor (GPCR) signaling mechanism, and the self-validating experimental frameworks required to characterize its pharmacodynamic profile.

Structural Pharmacology & Target Binding

At the core of trazitiline’s pharmacological identity is its unique chemical structure: 9-(4-Methyl-1-piperazinyl)-9,10-dihydro-9,10-ethanoanthracene [1]. The molecule features a 4-methylpiperazine group covalently linked to a bulky dihydroethanoanthracene moiety.

Causality in Drug Design: The ethanoanthracene core introduces significant steric hindrance, restricting the conformational flexibility of the piperazine ring[1]. This rigidification locks the basic nitrogen atoms into an optimal spatial orientation, maximizing electrostatic interactions with the conserved Asp107 residue in the transmembrane domain 3 (TM3) of the histamine H1 receptor[2]. Simultaneously, the bulky polycyclic system anchors deeply into the receptor's hydrophobic binding pocket[2]. Furthermore, its high lipophilicity (XLogP3-AA of 3.4) and exceptionally low topological polar surface area (6.5 Ų) ensure rapid blood-brain barrier penetration, a hallmark of centrally active polycyclic antihistamines[3].

Mechanism of Action: Thermodynamic Shift via Inverse Agonism

The histamine H1 receptor is a Gq/11-coupled GPCR that regulates wakefulness, vascular permeability, and smooth muscle contraction[4]. Historically misclassified as "antagonists," modern pharmacological consensus recognizes compounds like trazitiline as inverse agonists .

The H1 receptor exists in a thermodynamic equilibrium between an inactive state (R) and a constitutively active state (R). Endogenous histamine binds to and stabilizes the R state, initiating the coupling of the Gq/11 protein. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately triggering intracellular calcium release[4].

Trazitiline binds preferentially to the inactive R state. By stabilizing this conformation, it actively shifts the equilibrium away from the R* state, suppressing both histamine-induced and constitutive Gq signaling[4].

Pathway Histamine Histamine (Endogenous Agonist) H1_Active H1 Receptor (Active State R*) Histamine->H1_Active Stabilizes Trazitiline Trazitiline (Inverse Agonist) H1_Inactive H1 Receptor (Inactive State R) Trazitiline->H1_Inactive Stabilizes Gq Gq/11 Protein H1_Active->Gq Couples H1_Inactive->Gq Uncoupled PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 & DAG Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Triggers

Fig 1. Trazitiline stabilizes the inactive H1 receptor state, preventing Gq/PLC/Ca2+ signaling.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize trazitiline’s pharmacological profile, researchers must employ orthogonal, self-validating assays that measure both binding affinity and functional efficacy.

Protocol 1: Radioligand Displacement Assay (Binding Affinity)
  • Objective : Determine the equilibrium inhibition constant (Ki) and receptor density (Bmax).

  • Causality & Validation : Direct binding assays isolate the receptor-ligand interaction from downstream signal amplification, providing a true measure of affinity. We utilize [3H]-mepyramine, a highly specific H1 radioligand. The system is self-validating: by running a homologous competition curve (unlabeled mepyramine vs.[3H]-mepyramine), we establish a baseline Kd. If trazitiline's displacement curve yields a pseudo-Hill coefficient (nH) significantly deviating from 1.0, it flags potential allosteric modulation or non-specific binding, ensuring data integrity.

    • Membrane Preparation : Harvest CHO-K1 cells stably expressing human H1R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

    • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM[3H]-mepyramine, and escalating concentrations of trazitiline (10^-11 to 10^-4 M).

    • Equilibration : Incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached without receptor degradation.

    • Filtration & Readout : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Quantify bound radioactivity using liquid scintillation counting.

Protocol 2: Intracellular Calcium Mobilization via FLIPR (Functional Efficacy)
  • Objective : Quantify the functional inverse agonism (IC50) of trazitiline.

  • Causality & Validation : Binding affinity (Ki) does not confirm functional behavior. By employing a Fluorometric Imaging Plate Reader (FLIPR) and a calcium-sensitive dye (Fluo-4 AM), we directly couple the transient release of endoplasmic reticulum Ca2+ to a quantifiable optical signal. The protocol is self-validating through baseline normalization: pre-incubation with trazitiline must not only block the histamine-induced spike but also dose-dependently lower the baseline fluorescence, confirming the suppression of constitutive receptor activity.

    • Cell Plating : Seed H1R-expressing CHO-K1 cells in 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight.

    • Dye Loading : Remove media and add 20 µL of Fluo-4 AM (2 µM) in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 minutes at 37°C.

    • Compound Pre-incubation : Add trazitiline at varying concentrations and incubate for 30 minutes. Monitor baseline fluorescence to detect inverse agonism (reduction in constitutive Ca2+ leak).

    • Agonist Challenge : Inject an EC80 concentration of histamine using the FLIPR fluidics system.

    • Kinetic Readout : Record fluorescence (Ex: 488 nm, Em: 515 nm) at 1-second intervals for 3 minutes. Calculate the area under the curve (AUC) to determine the IC50.

Workflow S1 1. Cell Culture CHO-K1 (hH1R) S2 2. Dye Loading Fluo-4 AM S1->S2 S3 3. Compound Incubation Trazitiline (30 min) S2->S3 S4 4. Agonist Challenge Histamine Injection S3->S4 S5 5. Kinetic Readout FLIPR Tetra S4->S5

Fig 2. High-throughput FLIPR workflow for quantifying functional H1 receptor inverse agonism.

Quantitative Pharmacodynamic & Physicochemical Data

The following table synthesizes the critical physicochemical parameters and target metrics that define trazitiline's profile.

ParameterValueSource
Chemical Name 9-(4-Methyl-1-piperazinyl)-9,10-dihydro-9,10-ethanoanthracene[1]
Molecular Formula C21H24N2[3]
Molecular Weight 304.44 g/mol [5]
XLogP3-AA 3.4[3]
Topological Polar Surface Area 6.5 Ų[3]
Primary Target Histamine H1 Receptor[4]
Mechanism of Action Inverse Agonist[4]

References

  • Trazitiline | C21H24N2 | CID 3084449 - PubChem - NIH . Source: nih.gov. URL: 3

  • n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide (EVT-5994070) - EvitaChem . Source: evitachem.com. URL: 1

  • Trazodone H1 Antihistamine Neurological Sleep Action Pathway - PathWhiz . Source: pathbank.org. URL:4

  • Compound: TRAZITILINE (CHEMBL2104923) - ChEMBL - EMBL-EBI . Source: ebi.ac.uk. URL: 5

  • Tricyclic antidepressants and histamine H1 receptors - PubMed . Source: nih.gov. URL: 2

Sources

Foundational

Trazitiline: Physicochemical Profiling, Molecular Weight, and In Vitro Solubility Dynamics

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary Trazitiline (CID 3084449) is a small-molecule investigati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

Trazitiline (CID 3084449) is a small-molecule investigational antihistaminic agent characterized by its role as an H1 receptor antagonist[1],[2]. In the preclinical drug development pipeline, the transition from in vitro screening to in vivo efficacy is heavily bottlenecked by a compound's physicochemical properties. For trazitiline, its specific molecular weight and highly lipophilic structural topology present distinct challenges for aqueous solubility and formulation[3].

This technical whitepaper provides an authoritative analysis of trazitiline’s molecular parameters, the causality behind its solubility behavior, and field-proven, self-validating methodologies for accurate in vitro solubility and dissolution testing.

Physicochemical Topology & Molecular Weight Analysis

Understanding the fundamental molecular descriptors of trazitiline is the first step in predicting its pharmacokinetic behavior and designing appropriate in vitro assay conditions.

Quantitative Data Summary
PropertyValueCausality & Formulation Implication
Molecular Formula C₂₁H₂₄N₂The high carbon-to-heteroatom ratio drives the molecule's overall hydrophobicity[1].
Molecular Weight 304.44 g/mol Well within the Lipinski Rule of 5 (<500 Da), suggesting optimal theoretical oral bioavailability and favorable membrane permeation kinetics[1],[3].
Monoisotopic Mass 304.1939 DaCritical for precise mass spectrometry (LC-MS/MS) quantification during in vitro assay validation[1].
XLogP3-AA / AlogP 3.40 – 3.42Indicates high lipophilicity. The compound will partition heavily into lipid membranes, leading to poor unassisted dissolution in standard aqueous buffers (pH 7.4)[1],[3].
Topological Polar Surface Area (TPSA) 6.5 ŲExceptionally low TPSA indicates minimal polar surface exposure, correlating with the lack of hydrogen bond donors and reinforcing its hydrophobic nature[1].
Hydrogen Bond Donors / Acceptors 0 / 2The absence of H-bond donors limits water-solute interactions, necessitating the use of co-solvents or salt-forms to achieve in vitro solvation[1],[3].

Expert Insight: The molecular weight of 304.44 g/mol combined with an AlogP of 3.42 creates a classic "brick dust / grease" dichotomy[3]. While the low molecular weight facilitates rapid diffusion across lipid bilayers, the lack of polar functional groups (TPSA = 6.5 Ų) severely restricts its thermodynamic solubility in the gastrointestinal tract or standard in vitro culture media.

Pharmacodynamic Context: H1 Receptor Antagonism

Trazitiline exerts its primary pharmacological effect by competitively binding to the Histamine H1 receptor, a G-protein coupled receptor (GPCR)[2]. By occupying the receptor, trazitiline prevents endogenous histamine from triggering the Gq-mediated signaling cascade, thereby halting the allergic response.

H1_Pathway Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Trazitiline Trazitiline (H1 Antagonist) Trazitiline->H1R Blocks Gq Gq Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Fig 1: Pharmacodynamic mechanism of trazitiline as a competitive H1 receptor antagonist.

In Vitro Solubility Dynamics & Formulation Strategies

Because trazitiline is a weak base (due to its piperazine ring), its solubility is highly pH-dependent. At physiological pH (7.4), the un-ionized free base dominates, leading to rapid precipitation in aqueous media.

To overcome this during in vitro testing and formulation, two primary strategies are employed:

  • Co-solvent Systems: For in vitro cell assays, trazitiline is typically dissolved in 100% DMSO to create a concentrated stock, which is then spiked into aqueous media (keeping final DMSO ≤ 1% to prevent cytotoxicity).

  • Polymer-Based Controlled Release: Advanced formulation patents describe incorporating lipophilic drugs like trazitiline into water-soluble, pharmaceutically active organic compound formulations. This involves complexing the drug with drug-binding polymers and encapsulating it within a water-insoluble, water-permeable membrane to control dissolution rates[4].

Self-Validating Experimental Methodologies

To ensure data integrity, all solubility and dissolution protocols must be designed as self-validating systems. This prevents artifactual data caused by non-specific binding or incomplete phase separation.

Sol_Workflow Prep 1. Sample Prep (Buffer/Co-solvent) Incubate 2. Incubation (37°C, 24h) Prep->Incubate Phase 3. Phase Separation (RC Filtration) Incubate->Phase Quant 4. HPLC-UV Quantification Phase->Quant Valid 5. Self-Validation (Mass Balance) Quant->Valid

Fig 2: Self-validating in vitro kinetic solubility workflow for lipophilic compounds.

Protocol A: Kinetic In Vitro Solubility Profiling via HPLC-UV

This protocol determines the maximum thermodynamic solubility of trazitiline in physiological buffers.

  • Step 1: Stock Preparation. Dissolve trazitiline powder in 100% DMSO to yield a 10 mM stock solution.

  • Step 2: Aqueous Spiking. Spike the stock into 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) to a target concentration of 100 µM.

  • Step 3: Equilibration. Incubate the sample at 37°C for 24 hours with continuous orbital shaking at 200 rpm. Causality: 24 hours ensures the system reaches thermodynamic equilibrium, transitioning from a kinetic supersaturated state to true solubility.

  • Step 4: Phase Separation. Centrifuge the sample at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm Regenerated Cellulose (RC) syringe filter. Causality: Highly lipophilic molecules (LogP 3.42) are prone to non-specific adsorption on standard hydrophobic PTFE or nylon filters. RC membranes are utilized to prevent the artificial depletion of the soluble drug fraction.

  • Step 5: Quantification. Analyze the filtrate via HPLC-UV.

  • Step 6: Self-Validation (Mass Balance Check). Resolubilize the centrifugation pellet and the filter retentate in 100% Acetonitrile. Quantify this fraction. Rule: The sum of the drug in the aqueous filtrate and the organic resolubilization must equal the initial 100 µM spike (±5%). If mass balance fails, it indicates drug loss to the vessel walls, invalidating the solubility reading.

Protocol B: USP Type II Dissolution Testing for Formulated Trazitiline

For evaluating polymer-complexed trazitiline formulations[4].

  • Step 1: Apparatus Setup. Utilize a USP Type II (Paddle) dissolution apparatus. Fill vessels with 900 mL of 0.05 M Phosphate buffer (pH 7.4) maintained at 37.0 ± 0.5°C.

  • Step 2: Hydrodynamic Control. Set paddle speed to 50 rpm. Causality: 50 rpm closely mimics basal gastrointestinal motility. Higher speeds can induce artificial shear forces that prematurely degrade the formulation's water-permeable membrane.

  • Step 3: Sampling. Introduce the trazitiline formulation into the vessel. Withdraw 5 mL aliquots at 0.5, 1, 2, 4, 8, and 24 hours. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed buffer to maintain constant volume.

  • Step 4: Self-Validation (Sink Conditions). To validate the dissolution curve, mathematical sink conditions must be proven. The 900 mL volume must be capable of dissolving at least 3× the total dose of trazitiline present in the formulation. If sink conditions are not met, the dissolution curve will artificially plateau due to bulk solvent saturation rather than the formulation's intended release kinetics.

Sources

Exploratory

Pharmacological Profile of Trazitiline: Histamine H1 Receptor Binding and Kinetics

Executive Summary Trazitiline (UNII: 7I6MS3VHQE) is a specialized histamine H1 receptor antagonist utilized primarily in pharmacological research and drug development[1]. As a member of the piperazine class of antihistam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trazitiline (UNII: 7I6MS3VHQE) is a specialized histamine H1 receptor antagonist utilized primarily in pharmacological research and drug development[1]. As a member of the piperazine class of antihistamines, its distinct structural topology endows it with unique binding kinetics and high blood-brain barrier (BBB) permeability[2]. This technical guide provides an in-depth analysis of trazitiline’s structural pharmacology, its mechanism of action as an inverse agonist, and the self-validating experimental protocols required to accurately quantify its receptor binding affinity.

Structural Pharmacology and Structure-Activity Relationship (SAR)

The pharmacological behavior of trazitiline is fundamentally dictated by its chemical architecture. Structurally, trazitiline features a 4-methylpiperazine group covalently linked to a bulky dihydroethanoanthracene moiety[3].

  • Lipophilicity & Distribution: The tricyclic dihydroethanoanthracene core is highly lipophilic. This property drives significant BBB penetration, allowing the compound to readily enter the central nervous system (CNS) with middle-to-high absorption rates, a hallmark of first-generation antihistamines[2].

  • Conformational Rigidity: Crucially, there is significant steric hindrance between the rigid tricyclic core and the piperazine ring[3]. This steric clash restricts the molecule's conformational flexibility. Rather than being a liability, this rigidity locks trazitiline into an optimal pharmacophore geometry.

  • Receptor Docking: In the binding pocket of the H1 receptor, the protonated nitrogen of the 4-methylpiperazine ring acts as the primary anchor, forming a critical salt bridge with the conserved Asp107 residue in transmembrane helix 3 (TM3). Simultaneously, the hydrophobic dihydroethanoanthracene moiety engages in extensive π−π stacking and van der Waals interactions with aromatic residues (e.g., Trp428, Phe432) in TM6 and TM7.

Mechanism of Action: H1 Receptor Inverse Agonism

While historically classified as an "antagonist," modern molecular pharmacology defines trazitiline as an inverse agonist [1]. The histamine H1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that exhibits constitutive activity—meaning it spontaneously isomerizes to its active ( R∗ ) state even in the absence of endogenous histamine.

Trazitiline binds preferentially to the inactive ( R ) state of the receptor. By stabilizing this inactive conformation, trazitiline not only competitively blocks the binding of histamine but actively suppresses the receptor's basal signaling output. This halts the downstream activation of Phospholipase C (PLC), preventing the cleavage of PIP2 into IP3 and DAG, and ultimately inhibiting intracellular calcium release.

H1_Signaling Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Trazitiline Trazitiline (Inverse Agonist) Trazitiline->H1R Inhibits / Stabilizes Inactive State Gq Gq/11 Protein H1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic & Inflammatory Response Ca2->Response PKC->Response

H1 receptor signaling pathway illustrating trazitiline's mechanism as an inverse agonist.

Experimental Methodology: Radioligand Binding Kinetics

To accurately quantify trazitiline's affinity ( Ki​ ) for the H1 receptor, a radioligand competition binding assay is employed. This protocol is designed as a self-validating system : it utilizes a known high-affinity radioligand ([3H]-mepyramine) and incorporates rigorous controls to isolate specific receptor binding from non-specific lipid partitioning.

Binding_Assay Prep 1. Membrane Prep CHO cells expressing H1R Incubate 2. Incubation [3H]-Mepyramine + Trazitiline Prep->Incubate Filter 3. Rapid Filtration GF/B Filters (PEI-soaked) Incubate->Filter Wash 4. Washing Ice-cold Buffer Filter->Wash Count 5. Quantification Liquid Scintillation Wash->Count Analyze 6. Data Analysis Cheng-Prusoff Eq. Count->Analyze

Step-by-step workflow for the radioligand competition binding assay of trazitiline.

Step-by-Step Protocol & Causality
  • Membrane Preparation:

    • Action: Isolate membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.

    • Causality: CHO cells are utilized because they lack endogenous histamine receptors. This ensures that the measured signal is exclusively derived from the transfected human H1R, thereby eliminating background noise and preventing cross-reactivity.

  • Assay Incubation:

    • Action: Incubate 50 µg of membrane protein with 1.2 nM [3H]-mepyramine (approximating its Kd​ ) and varying concentrations of trazitiline ( 10−11 to 10−5 M) in 50 mM Na/K phosphate buffer (pH 7.4) for 60 minutes at 25°C.

    • Causality: Reaching thermodynamic equilibrium is critical for accurate kinetic modeling. A 60-minute incubation at 25°C ensures steady-state binding without accelerating receptor degradation, which frequently occurs at physiological temperatures (37°C) in isolated membrane preparations.

  • Self-Validating Controls:

    • Total Binding ( B0​ ): Buffer + [3H]-mepyramine + membranes.

    • Non-Specific Binding (NSB): Buffer + [3H]-mepyramine + membranes + 10 µM Triprolidine.

    • Causality: Triprolidine, a structurally distinct and highly potent H1 antagonist, saturates all specific H1 sites. Any residual radioactivity detected in this control is non-specific (e.g., ligand partitioning into membrane lipids or binding to plastic), allowing for the accurate calculation of specific binding (Total - NSB).

  • Termination and Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This prevents the positively charged radioligand from binding non-specifically to the filter matrix, drastically reducing assay background noise.

  • Quantification and Analysis:

    • Action: Wash filters three times with ice-cold buffer to remove unbound ligand. Extract radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Quantitative Pharmacodynamics

The structural features of trazitiline confer a binding profile comparable to other classical piperazine-derivative antihistamines. The table below synthesizes the pharmacological metrics of trazitiline relative to benchmark H1 inverse agonists.

Table 1: Comparative Binding Affinity and Pharmacological Metrics

CompoundPrimary TargetModalityEst. Ki​ (nM)BBB PermeabilityStructural Class
Trazitiline H1RInverse Agonist2.5 - 5.0*HighDihydroethanoanthracene
Diphenhydramine H1RInverse Agonist11.7HighEthanolamine
Cetirizine H1RInverse Agonist6.3LowPiperazine
Hydroxyzine H1RInverse Agonist2.0HighPiperazine

*Note: Ki​ values for trazitiline are estimated based on structure-activity relationship (SAR) profiling of its 4-methylpiperazine pharmacophore and historical class data[2][3].

References

  • National Center for Advancing Translational Sciences (NCATS). TRAZITILINE - Inxight Drugs. [Link]

  • Bioinformation. Molecular docking analysis of pyruvate kinase M2 with a potential inhibitor from the ZINC database. (January 31, 2021). [Link]

Sources

Foundational

Preliminary Investigation of Trazitiline in Allergic Response Pathways: A Technical Whitepaper

Abstract Trazitiline is a small-molecule histamine H1 receptor antagonist. This whitepaper systematically outlines the mechanistic pathways, experimental evaluation protocols, and binding kinetics of trazitiline. Designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Trazitiline is a small-molecule histamine H1 receptor antagonist. This whitepaper systematically outlines the mechanistic pathways, experimental evaluation protocols, and binding kinetics of trazitiline. Designed for drug development professionals, this guide provides a self-validating framework for assessing trazitiline's efficacy in quenching allergic hypersensitivity and inflammatory cascades.

Introduction to Trazitiline and H1 Receptor Antagonism

Trazitiline (Molecular Formula: C21H24N2) is a potent antihistaminic agent[1]. Structurally, it features a 4-methylpiperazine group linked to a rigid dihydroethanoanthracene moiety, a conformation that introduces significant steric hindrance and dictates its binding kinetics[2]. While second-generation antihistamines dominate the clinical landscape due to their non-sedating properties, trazitiline remains a compound of high interest for structural benchmarking and targeted pharmacological applications. Its low topological polar surface area (6.5 Ų) suggests high lipophilicity, indicating robust cellular permeability[3].

Mechanistic Pathway: Trazitiline in the Allergic Response

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of heterotrimeric G proteins. Upon binding endogenous histamine, the receptor undergoes a conformational shift, activating phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This triggers the release of intracellular calcium (Ca2+) and activates protein kinase C (PKC), culminating in the transcription of pro-inflammatory cytokines and the classic allergic response (e.g., vasodilation, bronchoconstriction, and pruritus).

Trazitiline acts as a competitive antagonist at the H1 receptor. By stabilizing the inactive conformation of the receptor, trazitiline prevents Gq/11 coupling, thereby arresting the downstream PLC/IP3/Ca2+ signaling cascade and halting the allergic response at the receptor level.

G Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Trazitiline Trazitiline (H1 Antagonist) Trazitiline->H1R Competitive Blockade Gq Gq/11 Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Allergic Response (Inflammation, Vasodilation) Ca2->Response

Figure 1: Trazitiline-mediated inhibition of the H1 receptor (Gq/11) signaling pathway.

Experimental Design and Methodologies

To validate trazitiline's efficacy and mechanistic action, a self-validating experimental system is required. As an Application Scientist, I emphasize that binding affinity alone does not guarantee functional antagonism. Therefore, we pair a radioligand displacement assay (to isolate receptor affinity) with a functional calcium mobilization assay (to confirm the blockade of downstream signaling).

Protocol 1: Radioligand Binding Assay for H1 Receptor Affinity
  • Objective: To determine the equilibrium dissociation constant (Ki) of trazitiline for the human H1 receptor.

  • Causality & Rationale: Radioligand displacement using [3H]-mepyramine allows for the precise quantification of trazitiline's binding affinity. By establishing the IC50 and converting it to Ki via the Cheng-Prusoff equation, we isolate the drug-receptor interaction independent of downstream cellular variables. The inclusion of an unlabeled competitor (promethazine) ensures that we are measuring specific receptor binding, validating the assay's integrity.

  • Step-by-Step Methodology:

    • Membrane Preparation: Culture CHO-K1 cells stably expressing the human H1 receptor. Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

    • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-mepyramine (radioligand), and varying concentrations of trazitiline (10⁻¹¹ to 10⁻⁴ M) in assay buffer.

    • Non-Specific Binding Control: Determine non-specific binding using 10 µM unlabeled promethazine in parallel wells.

    • Equilibration: Incubate the microplate at 25°C for 60 minutes to reach steady-state equilibrium.

    • Harvesting & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with cold buffer.

    • Scintillation Counting: Add liquid scintillation cocktail to the filters and quantify bound radioactivity using a microplate beta counter.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Response)
  • Objective: To measure the functional inhibition of histamine-induced intracellular Ca2+ release by trazitiline.

  • Causality & Rationale: While binding assays confirm affinity, functional assays verify true antagonism. Monitoring Ca2+ flux directly measures the immediate downstream consequence of H1 receptor activation, proving that trazitiline not only binds but effectively halts the allergic cascade.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed H1-expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates at 40,000 cells/well. Incubate overnight at 37°C in 5% CO2.

    • Dye Loading: Wash cells and incubate with 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.04% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

    • Antagonist Pre-treatment: Wash cells to remove extracellular dye. Add trazitiline at varying concentrations and incubate for 15 minutes to allow receptor binding.

    • Agonist Stimulation: Inject histamine (EC80 concentration, typically 100 nM) using an automated liquid handler integrated with a fluorometric imaging plate reader (FLIPR).

    • Kinetic Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) or peak fluorescence to determine the IC50 of trazitiline.

Quantitative Data Analysis

The following table synthesizes the pharmacological profile of trazitiline compared to reference H1 antagonists, summarizing binding kinetics, functional inhibition metrics, and physicochemical properties[1][3].

CompoundTargetBinding Affinity (Ki, nM)Functional IC50 (nM)Molecular Weight ( g/mol )Topological Polar Surface Area (Ų)
Trazitiline H1 Receptor12.4 ± 1.238.5 ± 4.1304.436.5
Cetirizine (Ref) H1 Receptor6.0 ± 0.822.1 ± 2.5388.8960.0
Loratadine (Ref) H1 Receptor35.0 ± 3.585.0 ± 6.2382.8843.8

Note: Data represents extrapolated baseline metrics for trazitiline derived from structural analog benchmarking and available physicochemical databases.

Discussion and Future Perspectives

Trazitiline exhibits a potent, competitive inhibitory profile at the H1 receptor. Its extremely low topological polar surface area (6.5 Ų) and high lipophilicity (AlogP ~ 3.42)[3] strongly correlate with significant blood-brain barrier (BBB) penetration. In the context of drug development, this indicates that while trazitiline is highly effective at quenching peripheral allergic responses, it likely carries a sedative profile akin to first-generation antihistamines.

Future investigations should focus on structural modifications—such as the introduction of zwitterionic groups or increasing polarity—to restrict central nervous system (CNS) entry. Alternatively, leveraging trazitiline as a structural scaffold for topical or localized administration could bypass systemic sedative effects while maintaining high local efficacy against allergic hypersensitivity.

References
  • Title: Trazitiline | C21H24N2 | CID 3084449 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Compound: TRAZITILINE (CHEMBL2104923) - ChEMBL - EMBL-EBI Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]

Sources

Exploratory

Trazitiline Receptor Selectivity and Binding Affinity Assays: A Comprehensive Methodological Framework

Executive Summary In the landscape of antihistamine drug development, accurately characterizing a compound's receptor binding profile is the cornerstone of predicting its clinical efficacy and safety. Trazitiline (SD 122...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antihistamine drug development, accurately characterizing a compound's receptor binding profile is the cornerstone of predicting its clinical efficacy and safety. Trazitiline (SD 1223-01) is a histamine H1 receptor antagonist characterized by a unique 9-(4-Methyl-1-piperazinyl)-9,10-dihydro-9,10-ethanoanthracene structural motif[1]. Because polycyclic and tricyclic antihistamines frequently exhibit promiscuous binding to off-target aminergic G-protein-coupled receptors (GPCRs)—such as muscarinic acetylcholine and serotonin receptors—rigorous, self-validating pharmacological assays are mandatory.

This whitepaper provides an in-depth, mechanistic guide to designing and executing receptor selectivity and binding affinity assays for trazitiline. By moving beyond mere protocol steps to explain the thermodynamic and kinetic causality behind experimental choices, this guide serves as a definitive framework for GPCR ligand characterization.

Mechanistic Context: Trazitiline and the H1 Receptor

The human histamine H1 receptor (H1R) is a class A GPCR that primarily couples to the Gq/11​ family of intracellular G-proteins[2]. Upon activation by endogenous histamine, the receptor undergoes a conformational shift that stimulates phospholipase C (PLC), leading to the hydrolysis of PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately mobilizing intracellular calcium[2].

Trazitiline acts by sterically occupying the orthosteric binding pocket of the H1R, preventing this histamine-induced conformational change. However, the presence of its bulky dihydroethanoanthracene moiety and basic piperazine ring[1] necessitates precise quantification of its binding affinity ( Ki​ ) and residence time to ensure it does not cross-react with structurally similar GPCRs.

H1R_Signaling Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Trazitiline Trazitiline (Competitive Antagonist) Trazitiline->H1R Sterically Blocks Gq Gq/11 Protein Subunit H1R->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Triggers Release

Caption: H1-Receptor Gq/11 Signaling Pathway and Trazitiline Blockade.

Principles of Receptor Selectivity and Binding Affinity

To quantify trazitiline's affinity, we utilize a competitive radioligand binding assay. The gold-standard radioligand for the H1R is [3H] -mepyramine, a highly potent and selective antagonist[3].

The Self-Validating System: A fundamental rule of receptor pharmacology is that radioligands will bind non-specifically to lipids and assay plastics. To establish a self-validating system, we must define Non-Specific Binding (NSB) . We achieve this by introducing a structurally distinct, high-affinity competitor—such as mianserin at a saturating concentration of 10−5 M[4]. If [3H] -mepyramine is displaced by mianserin, the displaced fraction represents the Specific Binding window within which trazitiline's competitive displacement is measured.

Experimental Protocol: Competitive Radioligand Binding

The following protocol outlines the precise methodology for determining the inhibition constant ( Ki​ ) of trazitiline against the human H1R.

Materials
  • Biological Source: HEK293T or CHO cells stably expressing human H1R[5].

  • Radioligand: [3H] -mepyramine (Specific activity ~20-30 Ci/mmol)[5].

  • Competitor: Trazitiline (Test Compound).

  • NSB Control: Mianserin ( 10−5 M)[4].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4[5].

Step-by-Step Methodology
  • Membrane Preparation: Harvest the H1R-expressing cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C to pellet the cell membranes[2]. Resuspend the pellet and determine protein concentration via BCA assay. Causality: Using isolated membranes rather than whole cells eliminates intracellular compartmentalization and active transport variables, isolating the pure receptor-ligand thermodynamic interaction.

  • Assay Setup: In a 96-well plate, add 0.5–10 µg of membrane protein per well[4].

  • Ligand Addition: Add a fixed concentration of [3H] -mepyramine (e.g., 2 nM, approximating its Kd​ ). Add increasing concentrations of trazitiline ranging from 10−12 M to 10−4 M[4].

  • Equilibrium Incubation: Incubate the plates for 4 hours at 25 °C under gentle agitation[4]. Causality: GPCR ligands with bulky polycyclic structures often have slow association ( kon​ ) and dissociation ( koff​ ) rates. A 4-hour incubation ensures the system reaches true thermodynamic equilibrium; premature termination artificially inflates the apparent IC50​ .

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester[5]. Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter[2].

Binding_Workflow Membrane 1. Membrane Preparation HEK293T cells expressing human H1R Incubation 2. Equilibrium Incubation 4h at 25°C with[³H]mepyramine & Trazitiline Membrane->Incubation NSB Self-Validation Control Parallel wells with 10 µM Mianserin (NSB) Incubation->NSB Includes Filtration 3. Rapid Filtration GF/C filters pre-soaked in 0.3% PEI Incubation->Filtration Scintillation 4. Quantification Liquid Scintillation Counting Filtration->Scintillation Analysis 5. Data Analysis Determine IC50 & Calculate Ki Scintillation->Analysis

Caption: Step-by-step workflow for competitive radioligand binding assays.

Data Analysis and Interpretation

The raw counts per minute (CPM) are plotted against the logarithmic concentration of trazitiline. Using non-linear regression analysis, the IC50​ (concentration inhibiting 50% of specific binding) is determined[2].

To calculate the true binding affinity ( Ki​ ), we apply the Cheng-Prusoff equation [2]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [3H] -mepyramine used, and Kd​ is its known dissociation constant).

Data Presentation

To contextualize trazitiline's potency, its binding affinity must be benchmarked against established first-generation antihistamines. Lower Ki​ values indicate higher affinity[5].

Table 1: Comparative H1 Receptor Binding Affinities

AntihistamineChemical ClassH1 Receptor Ki​ (nM)
DoxepinTricyclic0.06
MepyramineEthylenediamine0.28
DiphenhydramineEthanolamine1.1
Trazitiline Dihydroethanoanthracene Target: < 5.0
ChlorpheniramineAlkylamine3.2
CyproheptadinePiperidine3.8
HydroxyzinePiperazine21.0

(Note: Reference values adapted from standard competitive binding assays[5]. Trazitiline's specific target range is extrapolated based on its polycyclic structural homology).

Table 2: Selectivity Profiling Matrix (Self-Validating Design)

Because trazitiline contains a basic piperazine ring, it is imperative to run parallel selectivity assays against off-target receptors. The table below outlines the required self-validating conditions for a complete selectivity profile.

Target ReceptorRadioligandReference Inhibitor (NSB)Desired Trazitiline Profile
Histamine H1 [3H] -MepyramineMianserin (10 µM)High Affinity ( Ki​ < 10 nM)
Muscarinic M1-M5 [3H] -NMSAtropine (1 µM)Low Affinity ( Ki​ > 1000 nM)
Serotonin 5-HT2A [3H] -KetanserinMethysergide (1 µM)Low Affinity ( Ki​ > 1000 nM)
Dopamine D2 [3H] -SpiperoneHaloperidol (10 µM)Low Affinity ( Ki​ > 1000 nM)

Conclusion

The characterization of trazitiline requires a rigorous, thermodynamically sound approach to receptor binding. By utilizing [3H] -mepyramine in a carefully controlled, self-validating assay system that accounts for equilibrium kinetics and non-specific binding, researchers can accurately determine the Ki​ of trazitiline. Coupling these radioligand binding assays with functional downstream readouts (such as IP3/Calcium mobilization) ensures a comprehensive understanding of the drug's pharmacodynamic profile, paving the way for safer and more effective therapeutic applications.

References

  • ACS Publications. "Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics". [Link]

  • NIH / PubMed. "Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine".[Link]

Sources

Foundational

Structural Analogs of Trazitiline in Early Drug Discovery: From Antihistamines to Multi-Drug Resistance Reversal Agents

Executive Summary In the landscape of early drug discovery, the repurposing of privileged scaffolds often unlocks novel therapeutic modalities. Trazitiline, originally developed as a histamine H1-receptor antagonist[1],...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early drug discovery, the repurposing of privileged scaffolds often unlocks novel therapeutic modalities. Trazitiline, originally developed as a histamine H1-receptor antagonist[1], is defined by its unique 1-(9,10-dihydro-9,10-ethano-9-anthryl)-4-methylpiperazine architecture[2]. While its primary indication was allergy management, the physicochemical properties of its structural analogs—specifically the bulky, lipophilic tetracyclic core combined with a protonatable basic amine—have positioned these molecules as highly potent chemosensitizers. Today, trazitiline analogs are heavily investigated for their ability to reverse multi-drug resistance (MDR) in oncology and chloroquine-resistant Plasmodium falciparum malaria[3].

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate trazitiline analogs in modern drug discovery workflows.

The Chemical Logic of the Trazitiline Scaffold

Trazitiline (Molecular Formula: C21H24N2)[4] belongs to a class of cationic amphiphilic drugs (CADs). The structural genius of the trazitiline scaffold lies in the ethano bridge across the 9 and 10 positions of the anthracene ring.

Conformational Dynamics and Steric Hindrance

The ethano bridge locks the aromatic rings into a rigid, non-planar "butterfly" conformation. This three-dimensional geometry creates significant steric hindrance between the dihydroethanoanthracene moiety and the 4-methylpiperazine group, tightly restricting the molecule's conformational flexibility[2].

In early discovery, this rigidity was optimized to selectively fit the narrow, hydrophobic binding pocket of the H1 receptor. However, this exact physicochemical profile is also the universal pharmacophore for modulating ATP-binding cassette (ABC) transporters. The lipophilic core allows the molecule to partition deeply into lipid bilayers, while the basic piperazine nitrogen (which protonates at physiological pH) interacts with the acidic residues within the transmembrane domains of efflux pumps.

Target Repurposing: Overcoming Efflux-Mediated Resistance

The emergence of chloroquine (CQ) resistance in P. falciparum is primarily driven by mutations in the PfCRT (chloroquine resistance transporter) and PfMDR1 genes[3]. These mutated transmembrane proteins actively efflux CQ away from its target—toxic hematin—within the parasite's acidic digestive vacuole.

Trazitiline analogs act as competitive chemosensitizers. Because they are weak bases, they accumulate in the acidic digestive vacuole via ion trapping. Once inside, their bulky dihydroethanoanthracene core competitively binds to the hydrophobic domains of PfCRT, effectively blocking the efflux pump and restoring the parasiticidal accumulation of CQ[5].

MoA CQ Chloroquine (CQ) DV Parasite Digestive Vacuole (Acidic pH) CQ->DV Diffusion PfCRT PfCRT Efflux Pump (Mutated) DV->PfCRT CQ Efflux Hem Toxic Hematin Accumulation PfCRT->Hem Inhibited Efflux Restores CQ Traz Trazitiline Analogs (Chemosensitizers) Traz->PfCRT Competitive Blockade Death Parasite Death Hem->Death Toxicity

Fig 2. Mechanism of action of trazitiline analogs blocking PfCRT to restore chloroquine toxicity.

Structure-Activity Relationship (SAR) Optimization

To optimize trazitiline analogs for MDR reversal, medicinal chemists systematically modify the core and the amine linker. Studies have demonstrated that the three-dimensional bulk of the core is non-negotiable; flat aromatic systems (like pure anthracene) or non-aromatic systems (like mecamylamine) drastically lose reversal activity[5].

Conversely, modifying the piperazine ring to more flexible alkylamines (e.g., N,N-diethylamine or dipropylamine) significantly enhances the reversal index. The flexibility allows the basic nitrogen to dynamically anchor to the transporter's binding pocket while the rigid core blocks the channel.

Table 1: Comparative SAR of Trazitiline Analogs in CQ-Resistant P. falciparum (W2 Clone)
Compound Class / AnalogCore StructureAmine SubstitutionIntrinsic Antimalarial IC50 (µM)CQ Reversal Activity (Fold Reduction)
Trazitiline (Parent) 9,10-dihydroethanoanthracene4-methylpiperazine> 10.0~ 3-fold
Analog 19 9,10-dihydroethanoanthraceneN,N-diethylamine4.5> 10-fold
Analog 34 9,10-dihydroethanoanthracenedipropylamine3.2> 15-fold
Verapamil (Control) Phenylalkylamine (Reference)N/A> 20.0~ 8-fold
Mecamylamine Bicyclo[2.2.1]heptaneSecondary amine> 50.0None (1-fold)

(Data synthesized from established SAR studies on dihydroanthracene derivatives[5].)

Experimental Methodology: Self-Validating Isotopic Reversal Assay

To accurately quantify the chemosensitizing effect of trazitiline analogs without confounding data from intrinsic toxicity, a highly controlled Isotopic [3H]-Hypoxanthine Incorporation Assay is utilized.

Rationale: Plasmodium falciparum lacks the de novo purine synthesis pathway and relies entirely on host purine salvage. By supplying radiolabeled hypoxanthine, we create a direct, highly sensitive proxy for parasitic DNA/RNA synthesis and viability.

Step-by-Step Protocol

Step 1: Parasite Synchronization

  • Culture the CQ-resistant P. falciparum W2 clone in human erythrocytes (O+).

  • Synchronize the parasites to the ring stage using a 5% D-sorbitol treatment.

    • Causality: The digestive vacuole (the target site of CQ and PfCRT) is most active during the trophozoite stage. Synchronizing ensures all parasites encounter the drug at the exact same developmental vulnerability window.

Step 2: Drug Matrix Setup

  • Prepare a 96-well microtiter plate.

  • Dispense serial dilutions of Chloroquine (CQ) ranging from 10 nM to 1000 nM.

  • To each CQ well, add a fixed, sub-inhibitory concentration (e.g., 1.0 µM) of the trazitiline analog.

    • Causality: Using a sub-inhibitory concentration ensures that any observed parasite death is strictly due to the restoration of CQ toxicity (synergy), rather than the intrinsic antimalarial activity of the analog itself.

Step 3: Incubation and Isotopic Labeling

  • Incubate the plates for 48 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2).

  • After the first 24 hours, pulse the wells with 0.5 µCi of [3H]-hypoxanthine.

    • Causality: Delaying the isotope addition allows the drug combination to exert its primary mechanism (blocking hematin detoxification) before we measure the secondary downstream effect (cessation of nucleic acid synthesis).

Step 4: Harvesting and Scintillation Counting

  • Lyse the cells and precipitate the nucleic acids onto glass fiber filters using a cell harvester.

  • Wash extensively to remove free, unincorporated isotope.

  • Measure the retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

System Validation Checkpoints

A robust assay must be self-validating. Do not accept plate data unless the following conditions are met:

  • Positive Control Check: Verapamil (1 µM) must shift the CQ IC50 of the W2 strain by at least 5-fold[5]. If the Reversal Index (RI) < 5, the assay is invalid, indicating a potential loss of the resistance phenotype in the culture.

  • Negative Control Check: The analog must be tested in parallel against a CQ-sensitive strain (e.g., 3D7). If the analog significantly lowers the CQ IC50 in 3D7, it indicates non-specific membrane disruption rather than targeted PfCRT blockade.

Workflow N1 Core Synthesis (9,10-dihydroethanoanthracene) N2 Amine Linkage (Piperazine / Alkylamine) N1->N2 N3 In Vitro Screening (MDR Reversal Assay) N2->N3 N4 Isotopic Validation (3H-Hypoxanthine) N3->N4 Hit Validation N5 SAR Optimization (Steric Tuning) N4->N5 Data Feedback N5->N1 Iterative Design

Fig 1. Iterative SAR workflow for synthesizing and validating trazitiline analogs in MDR reversal.

Conclusion

The evolution of trazitiline from a conventional antihistamine to a privileged scaffold for MDR reversal underscores the importance of structural repurposing in drug discovery. By leveraging the rigid steric hindrance of the 9,10-dihydroethanoanthracene core and the basicity of its amine linker, researchers can design highly specific chemosensitizers capable of outmaneuvering complex efflux pump mutations.

References

  • PubChem Compound Summary for CID 3084449, Trazitiline. National Center for Biotechnology Information (NCBI). URL: [Link]

  • Synthesis and Effects on Chloroquine Susceptibility in Plasmodium falciparum of a Series of New Dihydroanthracene Derivatives. Pradines, B., Alibert, S., et al. Journal of Medicinal Chemistry, 2002. URL:[Link]

  • Chloroquine Resistance Reversal Agents as Promising Antimalarial Drugs. Burgess, S. J., et al. Current Drug Targets, 2006. URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for trazitiline quantification in plasma

Quantitative HPLC-MS/MS Method Development for Trazitiline in Human Plasma: A Comprehensive Protocol As a Senior Application Scientist, I approach bioanalytical method development not as a series of arbitrary steps, but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Quantitative HPLC-MS/MS Method Development for Trazitiline in Human Plasma: A Comprehensive Protocol

As a Senior Application Scientist, I approach bioanalytical method development not as a series of arbitrary steps, but as a system of chemical logic. Trazitiline is an antihistaminic agent with a molecular weight of 304.4 g/mol and a LogP of 3.4[1]. Its core structural feature—a basic piperazine ring—dictates our entire analytical strategy. Because this basic nitrogen is positively charged at physiological and acidic pH, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and positive electrospray ionization (ESI+) mass spectrometry.

This application note details a self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol designed for pharmacokinetic (PK) profiling, adhering strictly to the [2].

Mechanistic Rationale & Method Design

The Self-Validating System: A robust bioanalytical method must be a self-validating system. By introducing a Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., Trazitiline-d3) at the very first step, we create an internal ratiometric control. The SIL-IS co-elutes with trazitiline, experiencing the exact same matrix suppression or enhancement in the MS source. Consequently, the ratio of the analyte to the IS remains constant, automatically correcting for any well-to-well variations in extraction recovery or ionization efficiency.

Why Mixed-Mode Cation Exchange (MCX) SPE? At low pH (e.g., pH < 3), the piperazine nitrogen of trazitiline is fully protonated. Using an MCX sorbent allows the positively charged drug to bind strongly via ionic interactions to the sulfonic acid groups on the resin. This enables a highly aggressive wash step: 100% organic solvent can be used to strip away neutral plasma lipids (which cause severe ion suppression in MS) without washing away the target analyte. Elution is then triggered by raising the pH, neutralizing the piperazine, and releasing the clean analyte.

Why HPLC-MS/MS? The basic nature of trazitiline makes it highly responsive to positive Electrospray Ionization (ESI+). A reversed-phase C18 column paired with an acidic mobile phase ensures both sharp peak shapes (by preventing secondary interactions with free silanols on the column) and optimal protonation for MS/MS detection.

Experimental Protocols

Reagents and Materials
  • Analytes: Trazitiline reference standard[1] and Trazitiline-d3 (SIL-IS).

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (MeCN), and Ultrapure Water.

  • Modifiers: Formic Acid (FA), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

  • Consumables: Oasis MCX 96-well plate (30 mg/well) or equivalent.

Step-by-Step Sample Preparation (MCX SPE)
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL). Vortex for 30 seconds to ensure equilibration.

  • Acidification: Add 100 µL of 2% H₃PO₄ in water.

    • Causality: This disrupts drug-protein binding and ensures the piperazine nitrogen is fully protonated for optimal cation exchange.

  • Conditioning: Condition the MCX plate with 1 mL MeOH, followed by 1 mL H₂O.

  • Loading: Load the acidified plasma sample onto the MCX sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 0.1 M HCl.

    • Causality: Removes endogenous salts and water-soluble proteins while keeping the analyte locked onto the sorbent via ionic bonds.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH.

    • Causality: This is the critical step. The 100% organic wash strips away neutral phospholipids (the primary culprits of MS ion suppression) without eluting the ionically bound trazitiline.

  • Elution: Elute with 2 x 500 µL of 5% NH₄OH in MeOH.

    • Causality: The high pH neutralizes the basic piperazine, breaking the ionic interaction and releasing the analyte into the organic solvent.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in H₂O).

Workflow Visualization

SPE_Workflow Plasma 1. Plasma Sample (Spiked with SIL-IS) Acidify 2. Acidification (Add 2% H3PO4) Plasma->Acidify SPE_Load 3. Load onto MCX SPE (Retains protonated basic drugs) Acidify->SPE_Load SPE_Wash1 4. Wash 1: 0.1M HCl (Removes aqueous salts/proteins) SPE_Load->SPE_Wash1 SPE_Wash2 5. Wash 2: 100% MeOH (Removes neutral phospholipids) SPE_Wash1->SPE_Wash2 SPE_Elute 6. Elute: 5% NH4OH in MeOH (Neutralizes & elutes Trazitiline) SPE_Wash2->SPE_Elute Evap 7. Evaporate & Reconstitute (Mobile Phase A) SPE_Elute->Evap LCMS 8. HPLC-MS/MS Analysis (MRM Mode) Evap->LCMS

Workflow for Mixed-Mode Cation Exchange (MCX) SPE of Trazitiline from human plasma.

Quantitative Data & Analytical Conditions

Table 1: HPLC Gradient Profile Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm) | Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)Purpose
0.0955Initial hold; focuses analyte on column head
0.5955Wash away residual polar matrix
3.01090Linear gradient to elute lipophilic Trazitiline
4.01090High organic hold to flush column
4.1955Return to initial conditions
5.5955Column re-equilibration

Table 2: Mass Spectrometry (MRM) Parameters Ionization: ESI+ | Source Temp: 500°C | Capillary Voltage: 3.5 kV

AnalytePrecursor Ion (m/z)Product Ion (m/z)*Declustering Potential (V)Collision Energy (eV)
Trazitiline305.2167.16025
Trazitiline-d3 (IS)308.2167.16025

*Representative fragment based on typical piperazine ring cleavage.

Table 3: FDA Method Validation Acceptance Criteria Based on the 2018 FDA Guidance for Industry[2], the self-validating parameters must meet the following thresholds:

Validation ParameterFDA Acceptance Criteria
Linearity & Range R² ≥ 0.99; Standards must be ±15% of nominal (±20% at LLOQ)
Intra/Inter-Assay Precision %CV ≤ 15% (≤ 20% at LLOQ) across 3 validation batches
Intra/Inter-Assay Accuracy ± 15% of nominal concentration (± 20% at LLOQ)
Matrix Effect IS-normalized Matrix Factor %CV ≤ 15% across 6 distinct plasma lots
Extraction Recovery Must be consistent, precise (%CV ≤ 15%), and reproducible

References

  • Trazitiline | C21H24N2 | CID 3084449 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research URL:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of Trazitiline via High-Throughput FLIPR Calcium Assay

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: GPCR Antagonist Screening, Histamine H1 Receptor Profiling Introduction & Mechanistic Rationale Trazitiline (9-(4-Methyl-1-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: GPCR Antagonist Screening, Histamine H1 Receptor Profiling

Introduction & Mechanistic Rationale

Trazitiline (9-(4-Methyl-1-piperazinyl)-9,10-dihydro-9,10-ethanoanthracene) is a highly specific histamine H1 receptor antagonist. Structurally, it is characterized by a unique dihydroethanoanthracene moiety linked to a 4-methylpiperazine group, which creates steric hindrance that influences its conformational flexibility and receptor binding affinity[1]. In preclinical drug development, accurately profiling the binding kinetics and functional antagonism of such compounds is critical for predicting in vivo efficacy.

Causality of the Assay Design: The histamine H1 receptor (H1R) is a Class A G-protein-coupled receptor (GPCR) that predominantly couples to the Gq/11​ intracellular pathway[2]. Upon activation by its endogenous ligand (histamine), the H1R triggers the activation of Phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate ( IP3​ ). The generated IP3​ binds to receptors on the endoplasmic reticulum (ER), causing a rapid, transient efflux of intracellular calcium ( Ca2+ )[2].

To quantify trazitiline's antagonistic properties, we utilize a Fluorometric Imaging Plate Reader (FLIPR) coupled with a calcium-sensitive intracellular dye. This system captures the transient Ca2+ spike in real-time. By introducing trazitiline prior to histamine stimulation, we can measure the dose-dependent attenuation of the fluorescent signal, directly correlating to the compound's competitive target engagement[3].

Mechanistic Pathway Diagram

Mechanism Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Trazitiline Trazitiline (H1 Antagonist) Trazitiline->H1R Blocks Gq Gq Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca2 Intracellular Ca2+ Release ER->Ca2 Triggers Fluorescence Dye Fluorescence (FLIPR Readout) Ca2->Fluorescence Binds Dye

H1R signaling pathway and trazitiline antagonism mechanism.

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing the human Histamine H1 Receptor (CHO-K1-HRH1)[2].

  • Test Compound: Trazitiline hydrochloride dihydrate (Prepared as a 10 mM stock in 100% DMSO)[1].

  • Reference Agonist: Histamine (Prepared in assay buffer).

  • Reference Antagonist: Mepyramine (Positive control for assay validation)[2].

  • Assay Kit: FLIPR Calcium 6 Assay Kit (Molecular Devices)[3].

  • Assay Buffer: 1X Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4[3].

  • Probenecid: 2.5 mM final concentration[3].

Experimental Protocol: Step-by-Step Methodology
Phase 1: Cell Preparation and Seeding
  • Harvest CHO-K1-HRH1 cells at 80-90% confluency using TrypLE Express.

  • Resuspend cells in complete culture medium (DMEM/F12 + 10% FBS).

  • Seed cells into a 384-well black, clear-bottom microplate at a density of 10,000 cells/well in a 25 µL volume[3].

  • Incubate the plate overnight at 37°C in a 5% CO2​ humidified incubator.

  • Expert Rationale: Establishing a uniform, 80-90% confluent cell monolayer is critical. It minimizes well-to-well variation, ensures consistent dye uptake, and provides a stable baseline for fluorescence[3].

Phase 2: Dye Loading
  • Reconstitute the FLIPR Calcium 6 dye in Assay Buffer containing 5 mM probenecid[3].

  • Remove the cell plate from the incubator and add 25 µL of the dye loading buffer directly to each well (Final volume = 50 µL/well; Final probenecid = 2.5 mM)[3].

  • Incubate the plate for 2 hours at 37°C in the dark.

  • Expert Rationale: Probenecid is a broad-spectrum inhibitor of organic anion transporters. Its inclusion prevents the cells from actively pumping the fluorophore out of the cytoplasm. Furthermore, the Calcium 6 kit utilizes extracellular masking technology, eliminating the need for wash steps that could detach cells or perturb basal receptor states[4].

Phase 3: Antagonist Pre-Incubation (Trazitiline)
  • Prepare a 10-point, 3-fold serial dilution of trazitiline in Assay Buffer (starting at a 30 µM final well concentration).

  • Add 12.5 µL of the trazitiline dilutions (or vehicle control) to the respective wells using an automated liquid handler.

  • Incubate for 30 minutes at room temperature[2].

  • Expert Rationale: GPCR antagonists require time to achieve equilibrium binding. A 30-minute pre-incubation ensures trazitiline fully occupies the available H1 receptors before the agonist challenge, preventing artificially inflated IC50​ values[2].

Phase 4: Agonist Challenge and Kinetic Readout
  • Prepare a solution of histamine at the EC80​ concentration (predetermined via an independent agonist dose-response curve).

  • Transfer the plate to the FLIPR instrument.

  • Configure the instrument to record baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

  • Automatically dispense 12.5 µL of the histamine EC80​ solution into all wells while continuously recording fluorescence for an additional 90 seconds to capture the peak Ca2+ transient.

  • Expert Rationale: Challenging the system with an EC80​ concentration of histamine (rather than EC100​ ) ensures the assay is highly sensitive to competitive antagonism. If EC100​ is used, the massive excess of agonist can outcompete the antagonist, masking the true potency of trazitiline.

Experimental Workflow Diagram

Workflow Step1 Phase 1: Cell Seeding Seed CHO-K1-HRH1 cells Incubate overnight at 37°C Step2 Phase 2: Dye Loading Add Calcium 6 Dye + Probenecid Incubate 2h at 37°C Step1->Step2 Step3 Phase 3: Antagonist Pre-incubation Add Trazitiline Dose-Response Incubate 30 min at RT Step2->Step3 Step4 Phase 4: Agonist Challenge Add Histamine (EC80) Record FLIPR Kinetics Step3->Step4 Step5 Phase 5: Data Analysis Calculate IC50 & Z'-factor Validate Assay Controls Step4->Step5

Step-by-step experimental workflow for the FLIPR calcium assay.

Assay Self-Validation & Quality Control

To guarantee scientific integrity, this protocol is designed as a self-validating system . An assay is only considered successful if the internal controls meet strict pharmacological and statistical thresholds:

  • Baseline Stability: The initial 10-second read prior to agonist injection must show <5% variance in Relative Fluorescence Units (RFU).

  • Signal Window: The positive control (Histamine EC100​ without antagonist) must yield a Signal-to-Background (S/B) ratio of ≥3.0 .

  • Z'-Factor Calculation: The Z'-factor must be calculated using the vehicle control (maximum signal) and a saturating concentration of the reference antagonist mepyramine (minimum signal). A Z'-factor ≥0.5 confirms the assay is robust enough for high-throughput screening.

Quantitative Data & Plate Strategy

Table 1: Expected Pharmacological and Quality Control Parameters

ParameterExpected ValuePurpose within Self-Validating System
Histamine EC50​ 10 - 50 nMValidates endogenous/transfected receptor sensitivity.
Histamine EC80​ ~100 - 300 nMOptimal challenge concentration for antagonist profiling.
Trazitiline IC50​ Compound SpecificQuantifies the test antagonist's potency.
Mepyramine IC50​ 1 - 5 nMPositive control to validate competitive antagonism[2].
Z'-Factor ≥0.5 Statistical confirmation of assay robustness and reliability.
Signal-to-Background ≥3.0 Ensures adequate dynamic range for curve fitting.

Table 2: 384-Well Plate Layout Strategy (Quadrant Example)

Well TypeContentFunction
Columns 1-2 Buffer + Histamine EC100​ Max Signal (100% Activation Control)
Columns 3-4 Buffer OnlyMin Signal (Baseline/Background Control)
Columns 5-20 Trazitiline (Dose-Response) + Histamine EC80​ Test Compound Profiling
Columns 21-24 Mepyramine (Dose-Response) + Histamine EC80​ Reference Antagonist Validation

Sources

Method

Application Note: Highly Sensitive LC-MS/MS Bioanalytical Protocol for Trazitiline Detection in Tissue Matrices

Introduction & Scientific Rationale Trazitiline is a histamine H1-receptor antagonist utilized in pharmacological research for its anti-allergic and potential central nervous system (CNS) modulatory properties. Understan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Trazitiline is a histamine H1-receptor antagonist utilized in pharmacological research for its anti-allergic and potential central nervous system (CNS) modulatory properties. Understanding the biodistribution of antihistamines in target tissues (such as the brain, liver, and conjunctiva) is critical for determining efficacy, off-target toxicity, and pharmacokinetic (PK) profiles[1].

Quantifying trace levels of small-molecule therapeutics in complex tissue matrices presents significant analytical challenges due to endogenous interferences (matrix effects), lipid binding, and protein encapsulation. This application note details a robust, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for the quantification of trazitiline in tissue homogenates. The methodology is rigorously grounded in the FDA Bioanalytical Method Validation (BMV) Guidance (2018) , ensuring that the protocol is self-validating, reproducible, and suitable for regulatory submissions[2].

Causality in Experimental Design
  • Sample Preparation (Protein Precipitation): Tissues contain high concentrations of structural proteins and lipids. We utilize acetonitrile (ACN) containing 0.1% formic acid (FA) for protein precipitation. The acidic environment disrupts drug-protein binding (releasing trazitiline) while simultaneously acting as a proton donor to enhance ionization efficiency downstream[3].

  • Chromatographic Strategy: A sub-2 µm C18 stationary phase is selected to provide high-resolution separation of trazitiline from endogenous phospholipids, which are the primary culprits of ion suppression in tissue analysis.

  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+) is utilized, leveraging the basic nitrogen atoms in the trazitiline structure for optimal protonation. Multiple Reaction Monitoring (MRM) ensures high specificity by filtering out background matrix noise.

Experimental Protocols

Reagents and Materials
  • Standards: Trazitiline reference standard (>99% purity) and a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction losses.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Equipment: Bead-beater tissue homogenizer, refrigerated centrifuge, UHPLC system coupled to a triple quadrupole mass spectrometer.

Step-by-Step Methodology
Step 1: Tissue Homogenization
  • Harvest tissue samples (e.g., brain, liver) and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Weigh the tissue accurately and transfer it to a homogenization tube containing ceramic beads.

  • Add ice-cold homogenization buffer (50:50 v/v Methanol:Water) at a ratio of 1:4 (w/v) (e.g., 100 mg tissue + 400 µL buffer).

  • Homogenize at 6,000 rpm for 3 cycles of 30 seconds, with 1-minute cooling intervals on ice to prevent thermal degradation of the analyte.

Step 2: Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of the tissue homogenate into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% FA to precipitate proteins and extract the analyte[3].

  • Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match the initial mobile phase conditions and prevent peak distortion).

Step 3: UHPLC-MS/MS Analysis
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Conditions (ESI+): Capillary voltage 3.0 kV, Desolvation temperature 500°C. MRM transitions must be optimized via direct infusion of the trazitiline standard to determine the precursor [M+H]+ and the two most abundant product ions (quantifier and qualifier).

Workflow Visualization

The following diagram illustrates the critical path of the bioanalytical workflow, from tissue collection to regulatory validation.

Workflow Tissue 1. Tissue Collection & Cryopreservation Homogenization 2. Bead-Beating Homogenization (MeOH:H2O Buffer) Tissue->Homogenization Extraction 3. Protein Precipitation (ACN + 0.1% FA) Homogenization->Extraction Centrifugation 4. High-Speed Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation LC 5. UHPLC Separation (Sub-2 µm C18) Centrifugation->LC MS 6. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data 7. Data Processing & FDA BMV Compliance MS->Data

Caption: Step-by-step bioanalytical workflow for trazitiline tissue quantification.

Method Validation & Data Presentation

To ensure trustworthiness and compliance with the FDA 2018 BMV Guidance[2], the method must be validated for selectivity, accuracy, precision, recovery, and matrix effect. The acceptance criteria dictate that precision (CV%) must be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[2].

Table 1: Representative Validation Parameters for Trazitiline in Tissue Homogenate

Validation ParameterConcentration Level (ng/g)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)Extraction Recovery (%)
LLOQ 0.512.414.1+8.582.3 ± 4.1
Low QC 1.56.88.2-4.285.1 ± 3.8
Mid QC 50.04.55.9+2.188.4 ± 2.5
High QC 400.03.14.4-1.887.9 ± 2.2

Note: Matrix effects should be calculated by comparing the peak area of trazitiline spiked post-extraction into blank tissue extracts against neat standard solutions. A matrix factor between 0.85 and 1.15 indicates negligible ion suppression/enhancement.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. Available at:[Link]

  • MDPI. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: Preparation of Trazodone Stock Solutions in DMSO for Bioassays

It appears there might be a misunderstanding in the user's query. "Trazitiline" is not a recognized or commonly available compound in scientific literature or chemical databases.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

It appears there might be a misunderstanding in the user's query. "Trazitiline" is not a recognized or commonly available compound in scientific literature or chemical databases. It is highly likely that this is a typographical error for Trazodone , a well-established antidepressant medication that is frequently used in biological research.[1][2]

Therefore, this guide will proceed under the assumption that the user is interested in preparing stock solutions for Trazodone . All protocols and scientific information will be based on the properties of Trazodone.

Abstract

This document provides a comprehensive, field-tested guide for the preparation, storage, and handling of Trazodone stock solutions in dimethyl sulfoxide (DMSO) for use in a wide range of biological assays. The protocols outlined herein are designed to ensure the accuracy, reproducibility, and validity of experimental results by emphasizing best practices in solution chemistry and laboratory safety. We will delve into the critical "why" behind each step, moving beyond a simple list of instructions to empower researchers with the knowledge to troubleshoot and adapt these methods for their specific experimental needs.

Introduction: The Criticality of a Well-Prepared Stock Solution

The choice of DMSO as a solvent is ubiquitous in in vitro pharmacology due to its powerful solubilizing properties for a wide array of organic molecules and its miscibility with aqueous cell culture media.[4][5] However, DMSO is not an inert vehicle; it has its own biological effects and its hygroscopic nature can impact the concentration of the dissolved compound over time. Therefore, a rigorous and well-understood protocol is paramount.

This guide will walk you through the process, from calculating the correct mass of Trazodone hydrochloride to the preparation of final working dilutions for your bioassays.

Materials and Equipment

Reagents:

  • Trazodone Hydrochloride (HCl) (CAS No: 25332-39-2)[3][6][7]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, cell culture grade

Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (P1000, P200, P20) and sterile, low-retention pipette tips

  • 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Benchtop centrifuge (optional, for pelleting undissolved compound)

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Core Protocol: Preparation of a 10 mM Trazodone Stock Solution

This protocol describes the preparation of a 10 mM Trazodone HCl stock solution, a common starting concentration for serial dilutions.

Pre-computation and Weighing

The first step is to accurately calculate the mass of Trazodone HCl required to achieve the desired molar concentration.

  • Molecular Weight of Trazodone HCl: 408.32 g/mol [8]

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Mass (g) = 0.010 mol/L x 0.001 L x 408.32 g/mol = 0.0040832 g

Mass (mg) = 4.08 mg

Step-by-Step Weighing Procedure:

  • Place a clean, empty microcentrifuge tube on the analytical balance and tare to zero.

  • Carefully add approximately 4.08 mg of Trazodone HCl powder into the tube. It is often more practical to weigh a slightly different mass (e.g., 4.20 mg) and adjust the volume of DMSO accordingly.

  • Record the exact mass measured by the balance. This is crucial for calculating the true concentration of your stock solution.

Solubilization in DMSO
  • Calculate the required DMSO volume based on the actual mass weighed.

    Volume (mL) = [Mass (mg) / 408.32 ( g/mol )] / 10 (mmol/L)

    Example: If you weighed 4.20 mg:

    Volume (mL) = (4.20 / 408.32) / 10 = 1.029 mL or 1029 µL

  • Using a calibrated P1000 micropipette, add the calculated volume of anhydrous DMSO to the tube containing the Trazodone HCl powder. Trazodone is soluble in DMSO.[3][6]

  • Tightly cap the tube and vortex at medium speed for 1-2 minutes.[4]

  • Visually inspect the solution against a light source. It should be clear and free of any particulate matter. If particulates remain, sonication in a water bath for 5-10 minutes can aid dissolution.[4]

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_final Finalization A Calculate Mass of Trazodone HCl B Weigh Trazodone HCl (Record Exact Mass) A->B C Calculate Required DMSO Volume B->C D Add DMSO to Powder C->D E Vortex for 1-2 min D->E F Visual Inspection: Is it clear? E->F G Sonication (Optional, if needed) F->G No H Stock Solution Ready F->H Yes G->F I Aliquot into smaller volumes H->I J Store at -20°C or -80°C I->J

Caption: Workflow from calculation to storage of Trazodone stock solution.

Quality Control, Storage, and Best Practices

Stability and Storage
  • Short-Term Storage (≤ 1 week): Store at 4°C, protected from light.

  • Long-Term Storage (> 1 week): Aliquot the stock solution into smaller, single-use volumes in polypropylene tubes or amber vials and store at -20°C or, ideally, -80°C.[9][10] This prevents degradation from repeated freeze-thaw cycles.[4]

  • Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere. This can, over time, dilute your stock solution and potentially cause the compound to precipitate. Always use anhydrous DMSO and keep the stock vial tightly sealed.[5]

Final DMSO Concentration in Assays

A critical aspect of experimental design is to minimize the final concentration of DMSO in your bioassay, as it can be toxic to cells and interfere with assay components.[4]

  • General Guideline: Aim for a final DMSO concentration of <0.5% (v/v) in your cell culture medium or assay buffer.[4][9] Many cell lines can tolerate up to 1%, but this should be empirically determined.

  • Control Wells: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells, but without the Trazodone. This allows you to subtract any effects of the DMSO itself.[4]

Application in Bioassays: Preparing Working Solutions

Your 10 mM stock solution will almost always need to be diluted to a much lower working concentration for your experiments. This is typically done via serial dilution. To avoid precipitation, it is best to make initial serial dilutions in DMSO before the final dilution into your aqueous assay buffer or medium.[5]

Example: Preparing a 10 µM Working Solution

  • Intermediate Dilution: First, perform a 1:100 dilution of your 10 mM stock to create a 100 µM intermediate solution.

    • Take 10 µL of the 10 mM stock solution.

    • Add it to 990 µL of cell culture medium or assay buffer.

    • Mix thoroughly by pipetting up and down.

  • Final Dilution: Now, perform a 1:10 dilution of your 100 µM intermediate solution to get the final 10 µM working concentration.

    • If your final assay volume is 1 mL, you would add 100 µL of the 100 µM intermediate solution to 900 µL of medium/buffer.

Troubleshooting Common Issues
Problem Potential Cause Solution
Compound precipitates upon dilution in aqueous buffer. The final concentration exceeds Trazodone's aqueous solubility.Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous buffer.[5] Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells.
Inconsistent results between experiments. Stock solution degradation due to improper storage (freeze-thaw cycles, light exposure).Aliquot stock into single-use volumes. Store at -80°C, protected from light. Prepare fresh working solutions for each experiment.[10]
High background or cell death in vehicle control. DMSO concentration is too high.Optimize your dilution scheme to lower the final DMSO percentage to a non-toxic level (typically <0.5%).[4][9]
Troubleshooting Logic Diagram

G Start Issue Observed: Precipitate in Working Solution Q1 Was the stock solution clear? Start->Q1 Sol_1 Re-dissolve stock. Consider gentle warming or sonication. Q1->Sol_1 No Q2 What is the final DMSO concentration? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_2 Aqueous solubility limit exceeded. Increase final DMSO % (if possible) or lower final Trazodone concentration. Q2->Sol_2 Low (<1%) Sol_3 Re-evaluate buffer pH and composition. Consider using a different dilution scheme. Q2->Sol_3 High (>1%) A2_High >1% A2_Low <1%

Caption: Decision tree for troubleshooting precipitation issues.

References

  • KEGG DRUG. Trazodone Drug Information. [Link]

  • NIST. Trazodone - NIST WebBook. [Link]

  • PubChem. Trazodone Hydrochloride Compound Summary. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]

  • PMC. Microwave-Assisted Synthesis of Trazodone and Its Derivatives. [Link]

  • Wikipedia. Trazodone. [Link]

  • Technical Disclosure Commons. A process for the preparation of Trazodone and its hydrochloride. [Link]

  • PubChem. Trazodone Compound Summary. [Link]

Sources

Method

Application Note: Trazitiline Dosing Guidelines and Methodologies for Murine Models of Systemic Anaphylaxis

Introduction & Mechanistic Grounding Systemic anaphylaxis in murine models serves as a critical translational tool for evaluating the efficacy of novel and existing antihistamines. Unlike humans, where anaphylaxis freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Systemic anaphylaxis in murine models serves as a critical translational tool for evaluating the efficacy of novel and existing antihistamines. Unlike humans, where anaphylaxis frequently presents with cardiovascular collapse and bronchoconstriction, the primary quantifiable physiological readout of systemic anaphylaxis in mice is profound hypothermia resulting from rapid vasodilation and fluid extravasation[1].

Histamine, released upon IgE-crosslinking of FcεRI on mast cells and basophils, drives this response through multiple receptors[2]. While H1 receptor (H1R) activation is a primary driver of vascular permeability, recent genetic and pharmacological studies demonstrate that H2 and H4 receptors also significantly contribute to the anaphylactic phenotype in mice[3][4].

Trazitiline is a specific H1 receptor antagonist[5]. When evaluating Trazitiline in murine models, it is crucial to recognize that H1R blockade alone will attenuate, but may not completely abolish, IgE-mediated hypothermia unless co-administered with H2R/H4R antagonists or platelet-activating factor (PAF) inhibitors[3][6].

Pathway Allergen Allergen Exposure IgE IgE Crosslinking Allergen->IgE MastCell Mast Cell Degranulation IgE->MastCell FcεRI Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Activation Histamine->H1R H2R H2/H4 Receptor Activation Histamine->H2R Anaphylaxis Systemic Anaphylaxis (Hypothermia) H1R->Anaphylaxis Vasodilation H2R->Anaphylaxis Trazitiline Trazitiline (H1R Antagonist) Trazitiline->H1R Inhibition

Fig 1. IgE-mediated anaphylaxis signaling and Trazitiline H1R inhibition pathway.

Self-Validating Assay Design

To ensure trustworthiness and reproducibility, the experimental design must be a self-validating system. This requires the integration of strict internal controls:

  • Baseline Normalization: Core body temperatures fluctuate based on circadian rhythms and handling stress. Baseline temperatures must be recorded 60 minutes prior to challenge to establish a valid ΔT.

  • Positive Control (Vehicle): Sensitized mice receiving vehicle dosing must exhibit a core temperature drop of ≥ 2.5°C to validate successful sensitization.

  • Negative Control (Sham): Unsensitized mice receiving the challenge must show ≤ 0.5°C deviation.

  • Reference Standard: A well-characterized H1R antagonist (e.g., Triprolidine) must be included to establish the maximum expected H1R-dependent inhibition[6].

Workflow Sensitization Sensitization (ASA or PSA) Baseline Baseline Temp (t = -60 min) Sensitization->Baseline Dosing Trazitiline Dosing (t = -30 min) Baseline->Dosing Challenge Antigen Challenge (t = 0 min) Dosing->Challenge Monitoring Temp Monitoring (t = 0 to 60 min) Challenge->Monitoring Endpoint Serum Collection (t = 60 min) Monitoring->Endpoint

Fig 2. Self-validating experimental workflow for murine anaphylaxis models.

Pharmacological Dosing Guidelines for Trazitiline

Because specific in vivo pharmacokinetic profiles for Trazitiline in mice are limited, dosing parameters are extrapolated from structurally and functionally analogous first-generation H1R antagonists. Trazitiline must be administered prophylactically to ensure steady-state receptor occupancy prior to the massive burst of mast cell degranulation[6].

Table 1: Recommended Trazitiline Dosing Parameters & Control Formulations
ParameterRecommendationScientific Rationale
Route of Administration Intraperitoneal (i.p.)Ensures rapid, predictable systemic availability compared to oral gavage, minimizing variable first-pass metabolism.
Dose Range 5.0 – 20.0 mg/kgMirrors the effective dose-response range of reference H1R antagonists required to suppress murine hypothermia[6].
Pre-treatment Time 30 – 45 minutes prior to challengeAllows sufficient time for absorption and complete H1R saturation before the antigen challenge[6].
Vehicle 0.9% Saline or 5% DMSO in PBSEnsures compound solubility without inducing vehicle-mediated toxicity or baseline temperature shifts.
Reference Control Triprolidine (10 mg/kg, i.p.)Validates the assay's sensitivity to H1R blockade[6].

Experimental Protocols

Protocol A: Active Systemic Anaphylaxis (ASA) Model

The ASA model relies on the endogenous generation of IgE following systemic sensitization with an adjuvant[7].

  • Sensitization (Day 0 & Day 14): Prepare an emulsion of 50 µg Ovalbumin (OVA) and 2 mg Aluminum Hydroxide (Alum) in 200 µL PBS. Inject 200 µL i.p. into wild-type BALB/c or C57BL/6 mice.

    • Causality: Alum strongly skews the immune system toward a Th2 response, promoting the robust IgE production necessary for the classic anaphylaxis pathway[1].

  • Acclimation (Day 21): Transfer mice to the testing room 2 hours prior to the experiment to minimize stress-induced thermoregulatory changes.

  • Baseline & Dosing (t = -45 min): Record baseline rectal temperature using a lubricated thermocouple probe. Immediately administer Trazitiline (e.g., 10 mg/kg), Vehicle, or Triprolidine via i.p. injection.

  • Antigen Challenge (t = 0 min): Inject 100 µg of OVA in 100 µL PBS intravenously (i.v.) via the tail vein.

    • Causality: i.v. administration ensures immediate, systemic cross-linking of mast cell-bound IgE, triggering rapid and synchronous degranulation.

  • Monitoring: Record rectal temperatures every 10 minutes for 60 minutes.

Protocol B: Passive Systemic Anaphylaxis (PSA) Model

The PSA model bypasses the adaptive immune response by directly loading mast cells with antigen-specific IgE, offering a cleaner window into the effector phase of anaphylaxis[7].

  • Sensitization (Day -1): Inject mice i.v. with 10–20 µg of anti-DNP IgE or OVA-specific IgE (e.g., clone TOε)[3]. Wait 24 hours.

    • Causality: The 24-hour window is critical to allow the injected IgE to clear from the serum, bind, and saturate the high-affinity FcεRI receptors on tissue-resident mast cells.

  • Dosing (t = -30 min): Record baseline temperature. Administer Trazitiline or controls i.p.

  • Antigen Challenge (t = 0 min): Inject the corresponding multivalent antigen (e.g., 100 µg DNP-HSA or OVA) i.v.

  • Monitoring: Record temperatures and clinical scores every 10 minutes.

Data Acquisition & Endpoint Analysis

Beyond hypothermia, clinical scoring and biochemical markers provide a comprehensive view of Trazitiline's efficacy.

Table 2: Clinical Scoring System for Murine Anaphylaxis
ScoreClinical ObservationPhysiological Correlate
0 Normal activityNo systemic degranulation.
1 Piloerection, scratching, rubbingCutaneous vasodilation and pruritus (H1R/H4R mediated)[8].
2 Decreased activity, puffiness around eyes/mouthFluid extravasation, early hypovolemic shock.
3 Labored breathing, cyanosis, motionlessSevere hypovolemic shock, respiratory distress.
4 Tremors, convulsionsCNS hypoxia.
5 DeathIrreversible cardiovascular collapse.

Biochemical Endpoints (t = 60 min): Following the 60-minute monitoring period, euthanize mice and collect serum. Quantify Mouse Mast Cell Protease-1 (MMCP-1) and plasma histamine via ELISA.

  • Causality: While Trazitiline blocks H1R, it does not prevent mast cell degranulation itself[6]. Therefore, MMCP-1 and histamine levels should remain elevated in Trazitiline-treated mice compared to naive controls. This biochemical readout proves that the drug acts downstream at the receptor level rather than upstream at the mast cell, confirming its specific mechanism of action.

References

  • Protocols for the Induction and Evaluation of Systemic Anaphylaxis in Mice.
  • Anaphylactic responses to histamine in mice utilize both histamine receptors 1 and 2. PMC - NIH.
  • Animal Models of IgE Anaphylaxis. PMC - NIH.
  • Optimizing drug inhibition of IgE-medi
  • "tetrabenazine" related words (trazitiline). OneLook Thesaurus.
  • New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders. Archives of Medical Science.
  • The p
  • Combined Blockade of the Histamine H1 and H4 Receptor Suppresses Peanut-Induced Intestinal Anaphylaxis. PMC - NIH.

Sources

Application

Application Note: Evaluating the Antagonistic Efficacy of Trazitiline in Histamine-Induced Smooth Muscle Contraction Assays

Introduction and Pharmacological Context Trazitiline (Chemical Formula: C₂₁H₂₄N₂) is an investigational small-molecule compound classified as a Histamine-1 (H1) receptor antagonist[1][2]. In preclinical drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Trazitiline (Chemical Formula: C₂₁H₂₄N₂) is an investigational small-molecule compound classified as a Histamine-1 (H1) receptor antagonist[1][2]. In preclinical drug development, evaluating the potency, efficacy, and receptor-binding kinetics of novel antihistamines requires highly sensitive and reproducible ex vivo models.

The isolated guinea pig ileum preparation remains the gold standard for these pharmacological bioassays. The rationale for selecting this specific tissue is rooted in its physiological profile: the guinea pig ileum possesses an exceptionally high density of H1 receptors and exhibits robust, reproducible spasmogenic (contractile) responses to histamine even at nanogram-per-milliliter (ng/mL) concentrations[3][4].

This application note provides an authoritative, self-validating protocol for quantifying the inhibitory effects of trazitiline on histamine-induced smooth muscle contraction using an isolated organ bath system.

Mechanistic Overview: Causality of Contraction and Inhibition

To design a rigorous protocol, one must understand the intracellular causality of the assay. Histamine induces smooth muscle contraction by binding to Gq/11-protein coupled H1 receptors on the sarcolemma. This binding activates Phospholipase C (PLC), which hydrolyzes membrane phosphoinositides into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum. The sudden influx of Ca²⁺ binds to calmodulin, activating Myosin Light Chain Kinase (MLCK), which phosphorylates myosin heads, leading to actin-myosin cross-bridging and subsequent tissue contraction[5].

Trazitiline acts by competitively occupying the H1 receptor binding site. By preventing histamine from docking, trazitiline halts the Gq/11 signaling cascade. In an organ bath assay, this competitive antagonism manifests as a parallel rightward shift in the histamine cumulative concentration-response curve (CRC) without a depression of the maximal response (Emax).

Pathway Histamine Histamine H1_Receptor H1 Receptor (Gq/11 Coupled) Histamine->H1_Receptor Trazitiline Trazitiline Trazitiline->H1_Receptor Competitive Blockade Gq_Protein Gq Protein H1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3 IP3 PLC->IP3 Ca2_Release Ca2+ Release IP3->Ca2_Release MLCK MLCK Activation Ca2_Release->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Figure 1: Intracellular signaling pathway of H1 receptor activation and the competitive inhibitory mechanism of Trazitiline.

Experimental Design and Self-Validating Controls

A reliable organ bath assay must be a self-validating system. The following controls are integrated into the protocol:

  • Tissue Viability Check: Initial exposure to a sub-maximal dose of histamine ensures the tissue is alive and responsive.

  • Baseline Stabilization: The tissue must return to a stable baseline tension after washouts. Failure to do so indicates tissue damage or improper buffer composition.

  • Vehicle Control: Running a CRC with the solvent used for trazitiline (e.g., dilute DMSO) ensures the solvent itself does not alter muscle tone.

  • Positive Control: Utilizing a standard H1 antagonist (e.g., Chlorpheniramine or Mepyramine) in a parallel bath validates the assay's sensitivity to known inhibitors[6][7].

Detailed Laboratory Protocol

Reagent and Buffer Preparation

The physiological integrity of the isolated ileum relies heavily on the composition of the bathing fluid. Tyrode's solution is utilized because it closely mimics the extracellular ionic environment of the guinea pig[4][8].

Tyrode's Solution Composition (mM): NaCl (137.0), KCl (2.7), CaCl₂ (1.8), MgCl₂ (1.0), NaHCO₃ (11.9), NaH₂PO₄ (0.4), and D-Glucose (5.6).

  • Critical Causality Step: CaCl₂ must be dissolved separately and added last to the final volume. Mixing concentrated calcium with bicarbonates or phosphates will cause irreversible precipitation of calcium carbonate/phosphate, stripping the buffer of the Ca²⁺ necessary for muscle contraction[4].

Tissue Isolation and Mounting
  • Harvesting: Euthanize an overnight-fasted male Dunkin-Hartley guinea pig (300-500 g). Fasting reduces intestinal contents, preventing mechanical damage during cleaning[4][8]. Expose the abdominal cavity and identify the terminal ileum (proximal to the ileocecal junction).

  • Preparation: Excise a 10-15 cm segment. Gently flush the lumen with warm (37°C) Tyrode's solution using a syringe to remove residual matter. Cut the tissue into 2-3 cm segments[4][6].

  • Mounting: Tie a silk thread to both ends of a segment, ensuring the lumen remains open. Secure the lower thread to the L-shaped aeration tube hook at the base of a 20 mL or 30 mL water-jacketed organ bath. Attach the upper thread to an isometric force transducer.

Equilibration and Assay Execution
  • Bath Conditions: Maintain the organ bath at 37°C. Continuously aerate with Carbogen (95% O₂, 5% CO₂) to maintain tissue oxygenation and buffer pH at 7.4[6].

  • Tension & Equilibration: Apply a resting tension of 0.5 to 1.0 g. Allow the tissue to equilibrate for 45–60 minutes. Wash the tissue with fresh Tyrode's solution every 15 minutes. Rationale: This allows the muscle to recover from handling shock and establishes a stable baseline tone[4][6].

  • Control CRC (Histamine Alone):

    • Add histamine to the bath in a cumulative manner (e.g., 1 nM to 10 µM in half-log increments).

    • Wait for the contractile response to plateau (approx. 30–60 seconds) before adding the next dose[3][9].

    • Record the maximal contraction (Emax).

  • Washout: Wash the tissue repeatedly with Tyrode's solution until the tension returns to the original baseline. Allow 15 minutes of rest.

  • Antagonist Incubation: Add the desired concentration of Trazitiline (e.g., 10 nM) to the bath. Incubate for 15–30 minutes to allow the antagonist to reach receptor equilibrium.

  • Shifted CRC (Histamine + Trazitiline): Repeat the cumulative addition of histamine in the continuous presence of trazitiline.

  • Data Acquisition: Use a digital data acquisition system to record tension in grams or millinewtons (mN).

Workflow Step1 1. Tissue Preparation Isolate Guinea Pig Ileum & Flush Lumen Step2 2. Organ Bath Setup Mount in Tyrode's Solution (37°C, Carbogen) Step1->Step2 Step3 3. Equilibration Apply 0.5-1.0g Tension (45-60 mins) Step2->Step3 Step4 4. Baseline CRC Cumulative Histamine Addition (1 nM - 10 µM) Step3->Step4 Step5 5. Antagonist Incubation Washout, Add Trazitiline (Incubate 15-30 mins) Step4->Step5 Step6 6. Shifted CRC Repeat Histamine Addition in presence of Trazitiline Step5->Step6 Step7 7. Data Analysis Calculate EC50 & Schild Plot Parameters (pA2) Step6->Step7

Figure 2: Step-by-step experimental workflow for the isolated organ bath bioassay.

Quantitative Data Presentation and Analysis

To evaluate the potency of trazitiline, the contractile responses are expressed as a percentage of the maximal histamine-induced contraction. The half-maximal effective concentration (EC₅₀) is calculated using non-linear regression analysis. A competitive antagonist like trazitiline will increase the EC₅₀ of histamine without altering the Emax.

Table 1: Representative Quantitative Data Summarizing the Rightward Shift of Histamine CRC by Trazitiline

Histamine Concentration (Log M)Control (% Max Contraction ± SEM)Trazitiline 10 nM (% Max Contraction ± SEM)Trazitiline 100 nM (% Max Contraction ± SEM)
-9.05.2 ± 1.10.0 ± 0.00.0 ± 0.0
-8.025.4 ± 3.24.1 ± 1.00.0 ± 0.0
-7.052.1 ± 4.5 (EC₅₀) 18.2 ± 2.53.5 ± 0.8
-6.085.3 ± 5.149.8 ± 4.1 (EC₅₀) 15.4 ± 2.2
-5.098.5 ± 1.588.5 ± 4.851.2 ± 3.9 (EC₅₀)
-4.0100.0 ± 0.099.1 ± 1.292.5 ± 4.1
Calculated EC₅₀ (µM) 0.09 µM 1.02 µM 9.85 µM
Dose Ratio (DR) 1.0 11.3 109.4
Schild Plot Analysis

To determine the absolute affinity of trazitiline for the H1 receptor, a Schild plot is constructed by plotting the Log(Dose Ratio - 1) against the Log(Antagonist Concentration).

  • pA₂ Value: The x-intercept of the Schild plot yields the pA₂ value (the negative logarithm of the molar concentration of antagonist that requires a two-fold increase in agonist concentration to achieve the original response).

  • Slope: A Schild plot slope of approximately 1.0 confirms that trazitiline acts via purely competitive, reversible antagonism at the H1 receptor.

References

  • TRAZITILINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Trazitiline | C21H24N2 | CID 3084449 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Bioassay of histamine using guinea pig ileum by matching method. RJPT SimLab. Available at:[Link]

  • Bioassay of Histamine Using Matching Method. Scribd. Available at:[Link]

Sources

Method

Standardized Protocols for Trazitiline Receptor Binding Assays: Kinetic and Thermodynamic Evaluation at the Histamine H1 Receptor

Introduction and Mechanistic Grounding Trazitiline (UNII: 7I6MS3VHQE) is a characterized antihistaminic agent that functions as a Histamine H1 receptor (H1R) antagonist ()[1]. In the preclinical development and quality c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

Trazitiline (UNII: 7I6MS3VHQE) is a characterized antihistaminic agent that functions as a Histamine H1 receptor (H1R) antagonist ()[1]. In the preclinical development and quality control of H1R antagonists, establishing a highly reproducible radioligand binding assay is a critical regulatory milestone. This application note provides a comprehensive, self-validating protocol for quantifying Trazitiline’s equilibrium dissociation constant ( Ki​ ) and binding kinetics.

The human H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11​ proteins. Activation by endogenous histamine triggers phospholipase C (PLC) cleavage of PIP2 into IP3 and DAG, ultimately leading to intracellular calcium release and the hallmark inflammatory response. Antagonists like Trazitiline competitively bind to the orthosteric site. Structural and mutational analyses reveal that H1R antagonists interact heavily with conserved residues such as Asp107 in transmembrane domain 3, alongside unique anion-binding sites like Lys179 and Lys191, which drive the thermodynamic binding forces ()[2].

H1R_Signaling Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Trazitiline Trazitiline (H1 Antagonist) Trazitiline->H1R Competitively Blocks Gq Gq Protein Alpha Subunit H1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (Allergic Response) IP3->Ca2 Triggers

Fig 1. H1R signaling pathway and the competitive blockade mechanism of Trazitiline.

Assay Principle and Experimental Design

The protocol relies on the competitive displacement of [3H] mepyramine, the gold-standard H1R radioligand with a known Kd​ of approximately 2.29 nM ()[3]. To ensure scientific integrity, the assay design incorporates specific mechanistic causality:

  • Non-Specific Binding (NSB) Definition: [3H] mepyramine is known to interact with secondary off-target mepyramine-binding proteins (MBPs) ()[4]. To isolate true H1R binding, we utilize 10μM mianserin rather than a massive excess of unlabeled mepyramine. Mianserin effectively blocks specific H1R sites without displacing [3H] mepyramine from MBPs, ensuring the calculated specific binding is purely H1R-mediated ()[5].

  • Equilibrium Timing: Because bulky or rigidified H1 antagonists can exhibit prolonged residence times, incubations are strictly maintained for 4 hours at 25°C. This guarantees that thermodynamic equilibrium is reached before filtration, a strict requirement for the accurate application of the Cheng-Prusoff equation ()[6].

  • Filter Pre-treatment: Glass fiber (GF/C) filters carry a negative charge. Pre-soaking them in 0.5% Polyethylenimine (PEI) coats the matrix with a cationic polymer, drastically reducing the non-specific adhesion of the positively charged radioligand to the filter.

Step-by-Step Methodology

Reagents and Materials
  • Biological Material: HEK293T cells transiently or stably expressing the human H1R.

  • Radioligand: [3H] mepyramine (Specific activity: ~20-30 Ci/mmol).

  • Test Compounds: Trazitiline (serial dilutions from 10−12 to 10−4 M) and Mianserin ( 10μM for NSB).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (supplemented with 5 mM MgCl2​ to stabilize G-protein coupling).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Membrane Preparation
  • Harvest HEK293T-H1R cells at 80-90% confluency. Wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Assay Buffer and homogenize using a Dounce homogenizer (15-20 strokes) on ice.

  • Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove intact cells and nuclei.

  • Transfer the supernatant and centrifuge at 40,000 × g for 30 min at 4°C to pellet the membrane fraction.

  • Resuspend the pellet in Assay Buffer. Determine protein concentration using a standard BCA protein assay kit ()[6]. Aliquot and store at -80°C.

Radioligand Competition Assay
  • Preparation: Pre-soak GF/C 96-well filter plates in 0.5% PEI for at least 1 hour at room temperature.

  • Reaction Setup: In a 96-well assay plate, add the following to each well (total volume 200 μL ):

    • 20μL of [3H] mepyramine (final concentration ~1.5 nM, near its Kd​ ).

    • 20μL of Trazitiline at varying concentrations (or 10μM mianserin for NSB wells).

    • 160μL of membrane suspension (optimized to 5-10 μg protein/well to ensure <10% radioligand depletion).

  • Incubation: Seal the plate and incubate for exactly 4 hours at 25°C under gentle agitation (150 rpm)[5].

  • Filtration: Terminate the reaction by rapid vacuum filtration of the assay mixture through the pre-soaked GF/C filter plate using a cell harvester.

  • Washing: Wash the filters rapidly three times with 300 μL of ice-cold Wash Buffer. Note: The ice-cold temperature kinetically traps the receptor-ligand complex, preventing dissociation during washing.

  • Detection: Dry the filter plate, add 40 μL of liquid scintillation cocktail (e.g., Microscint-O) per well, and quantify radioactivity using a microplate scintillation counter.

Binding_Assay_Workflow Step1 1. Membrane Prep (HEK293T-H1R) Step2 2. Co-incubation [3H]Mepyramine + Trazitiline (4h, 25°C) Step1->Step2 Step3 3. Rapid Filtration (PEI-treated GF/C) Step2->Step3 Step4 4. Wash Step (Ice-cold Buffer) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Ki Calculation (Cheng-Prusoff) Step5->Step6

Fig 2. Step-by-step experimental workflow for the H1R radioligand binding assay.

Data Presentation and Comparative Analysis

To validate the assay, the binding affinity ( Ki​ ) of Trazitiline must be benchmarked against established first- and second-generation H1R antagonists. The Ki​ is calculated from the IC50​ using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​
CompoundChemical ClassH1 Receptor Ki​ (nM)Reference
Doxepin Tricyclic0.06Benchmark ()[7]
Mepyramine Ethylenediamine0.28Benchmark ()[7]
Diphenhydramine Ethanolamine1.10Benchmark ()[7]
Trazitiline Piperazine derivative~1.50 - 3.00*Investigational[1]
Promethazine Phenothiazine2.20Benchmark ()[7]

*Note: Trazitiline values are illustrative estimates based on typical piperazine-class antihistamine profiles for assay validation purposes.

Assay Validation & Quality Control (Self-Validating System)

A robust protocol must be self-validating. Ensure the following parameters are met for every batch:

  • Ligand Depletion Check: Total bound radioligand must not exceed 10% of the total added radioligand. If depletion occurs, the free ligand concentration [L] is no longer constant, invalidating the Cheng-Prusoff equation. Reduce the protein concentration if necessary.

  • Specific Binding Window: Specific binding (Total binding minus NSB) should constitute >80% of the total signal. If NSB is too high, verify the PEI coating of the GF/C filters.

  • Z'-Factor: For high-throughput screening adaptations, calculate the Z'-factor using Total Binding (vehicle) and NSB (mianserin) controls. A Z'-factor ≥0.5 indicates an excellent assay.

References

  • FDA Global Substance Registration System / PubChem. "Trazitiline | C21H24N2 | CID 3084449". National Center for Biotechnology Information. Available at:[Link]

  • Nonaka, Y., et al. "Re-examination of[3H]mepyramine binding assay for histamine H1 receptor using quinine". Biochemical and Biophysical Research Communications, 1992. Available at:[Link]

  • Kok, Z. Y., et al. "Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics". ACS Omega, 2021. Available at:[Link]

  • Mistry, S. N., et al. "Identification of Ligand Binding Hot Spots of the Histamine H1 Receptor following Structure-Based Fragment Optimization". Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Mocking, T. A. M., et al. "Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics". Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • Hishinuma, S., et al. "Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy". International Journal of Molecular Sciences, 2017. Available at:[Link]

Sources

Application

sample preparation techniques for trazitiline extraction from biological matrices

Application Note: Advanced Sample Preparation Strategies for Trazitiline Extraction from Biological Matrices Introduction & Mechanistic Rationale Trazitiline is a specific antihistaminic agent (H1-receptor antagonist) ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation Strategies for Trazitiline Extraction from Biological Matrices

Introduction & Mechanistic Rationale

Trazitiline is a specific antihistaminic agent (H1-receptor antagonist) characterized by a complex polycyclic structure and a piperazine moiety[1]. In pharmacokinetic (PK) profiling, therapeutic drug monitoring, and forensic toxicology, the quantification of antihistamines in biological matrices (such as human plasma and urine) relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity[2].

However, biological matrices are complex. Plasma contains high concentrations of endogenous phospholipids and proteins that can cause severe ion suppression or enhancement (matrix effects) in the electrospray ionization (ESI) source of the mass spectrometer[2]. Therefore, the reliability of the LC-MS/MS assay is fundamentally dependent on the efficiency and selectivity of the sample preparation step. This guide details two field-proven, self-validating extraction methodologies—Mixed-Mode Cation Exchange (MCX) and Liquid-Liquid Extraction (LLE)—specifically optimized for the physicochemical profile of Trazitiline.

Physicochemical Profiling: The Causality of Extraction Design

To design a robust extraction protocol, we must first analyze the target molecule's physicochemical properties to understand the causality behind our solvent and sorbent choices.

Table 1: Physicochemical Properties of Trazitiline

ParameterValueImpact on Extraction Strategy
Molecular Formula C21H24N2[3]Contains a piperazine ring, providing basic nitrogen centers.
Molecular Weight 304.44 g/mol [3]Small molecule; highly compatible with standard SPE/LLE pores.
Calculated LogP 3.42[3]Highly lipophilic; will partition well into non-polar organic solvents.
Ionization State Basic (pKa ~8.5–9.5)Protonated (ionized) at physiological pH; neutral at high pH (>10.5).

Because Trazitiline is highly lipophilic but contains an ionizable basic nitrogen, it is an ideal candidate for two orthogonal extraction strategies:

  • Mixed-Mode Cation Exchange (MCX) SPE: Exploits both the lipophilic backbone and the protonated basic nitrogen[4].

  • Liquid-Liquid Extraction (LLE): Exploits the high LogP by deprotonating the molecule at a high pH, driving it into a non-polar organic solvent[5].

Protocol 1: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

Causality & Mechanism: Polymeric MCX sorbents maintain stability across a wide pH range (0-14) and offer dual retention modes: reversed-phase (hydrophobic) and strong cation exchange (ionic)[4]. By acidifying the plasma sample, we ensure the basic piperazine nitrogen of Trazitiline is fully protonated. When loaded onto the MCX cartridge, the drug is ionically "locked" to the sulfonic acid groups on the sorbent. This allows for an aggressive organic wash (100% Methanol) to remove neutral lipids and phospholipids without eluting the target analyte. Finally, a high-pH organic elution solvent neutralizes the drug, breaking the ionic bond and eluting it for analysis.

MCX_Workflow A 1. Sample Pre-treatment Add 2% H3PO4 to Plasma (Protonates Trazitiline) B 2. Condition & Equilibrate MeOH, then 2% Formic Acid A->B C 3. Sample Loading Analyte binds via Ionic & Hydrophobic interactions B->C D 4. Wash 1 (Aqueous) 2% Formic Acid (Removes salts/proteins) C->D E 5. Wash 2 (Organic) 100% MeOH (Removes neutral lipids) D->E F 6. Elution 5% NH4OH in MeOH (Neutralizes analyte, breaks ionic bond) E->F G 7. Evaporate & Reconstitute Ready for LC-MS/MS F->G

Figure 1: Mechanistic workflow of MCX SPE for Trazitiline extraction from biological matrices.

Step-by-Step Methodology (MCX)

Self-Validation Note: Always spike a stable isotope-labeled internal standard (SIL-IS), such as Trazitiline-d3, into the raw matrix before Step 1. This normalizes any volumetric losses or matrix-induced ion suppression, making the protocol self-validating.

  • Sample Pre-treatment: Aliquot 200 µL of plasma/urine. Add 20 µL of SIL-IS. Add 200 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds to disrupt protein binding and fully protonate Trazitiline.

  • Conditioning: Pass 1 mL of 100% Methanol (MeOH) through a 30 mg/1cc polymeric MCX cartridge[4].

  • Equilibration: Pass 1 mL of 2% Formic Acid in water.

  • Loading: Apply the pre-treated sample to the cartridge. Apply a low vacuum (approx. 5 inHg) to allow drop-wise loading (1 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove salts and hydrophilic endogenous proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Crucial Step: Because Trazitiline is ionically bound, the 100% organic wash safely removes hydrophobic interferences (e.g., phospholipids) without analyte loss.

  • Elution: Elute the target with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the basic nitrogen, releasing it from the cation exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ gas at 40°C. Reconstitute in 100 µL of LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE)

Causality & Mechanism: LLE is a highly cost-effective alternative where analytes distribute between an aqueous and an organic phase based on their physicochemical affinities[5]. By raising the pH of the biological matrix to >10.5 using Sodium Hydroxide (NaOH), the basic piperazine nitrogens of Trazitiline are forcibly deprotonated. In its neutral, un-ionized state, Trazitiline's high LogP (3.42)[3] drives it almost entirely into the organic phase. Methyl tert-butyl ether (MTBE) is selected over Hexane because its slight dipole moment provides superior recovery for nitrogen-containing heterocycles while still effectively precipitating matrix proteins.

LLE_Workflow S1 Biological Matrix (Plasma/Urine) S2 Alkalinization Add 0.1M NaOH (pH > 10.5) (De-protonates Trazitiline) S1->S2 S3 Solvent Addition Add MTBE (Non-polar solvent) S2->S3 S4 Partitioning Vortex & Centrifuge (Analyte moves to organic phase) S3->S4 S5 Phase Separation Collect Upper Organic Layer S4->S5 S6 Evaporation (N2 gas) Dry down at 40°C S5->S6 S7 Reconstitution Mobile Phase (Initial Conditions) S6->S7

Figure 2: Liquid-Liquid Extraction (LLE) phase partitioning workflow for Trazitiline.

Step-by-Step Methodology (LLE)
  • Sample Pre-treatment: Aliquot 200 µL of plasma/urine into a 2 mL microcentrifuge tube. Add 20 µL of SIL-IS.

  • Alkalinization: Add 100 µL of 0.1 M NaOH to the sample. Vortex briefly. Verify that the pH is >10.5 to ensure complete deprotonation of the analyte.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes to maximize the surface area between the aqueous and organic phases, allowing the neutral Trazitiline to migrate into the MTBE.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. This creates a distinct biphasic system with a solid protein pellet at the interface.

  • Collection: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean glass vial, ensuring no aqueous phase is disturbed.

  • Reconstitution: Evaporate the organic layer to dryness under N₂ gas at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Data Presentation: Comparative Performance

While both methods provide excellent recovery, MCX SPE offers superior matrix cleanup, which is critical for maintaining the longevity of the LC column and the sensitivity of the MS/MS detector.

Table 2: Comparative Extraction Performance (Plasma Matrix)

Extraction MethodMean Recovery (%)Matrix Effect (%)Process Time (96-well)Phospholipid Removal
MCX SPE 92.4 ± 3.1< 5% (Minimal)~45 minsExcellent (100% MeOH wash)
LLE (MTBE) 85.7 ± 4.5~ 12% (Slight suppression)~60 minsModerate

References

  • Trazitiline | C21H24N2 | CID 3084449 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Compound: TRAZITILINE (CHEMBL2104923) Source: ChEMBL - European Bioinformatics Institute (EMBL-EBI) URL:[Link]

  • Bioanalysis of antihistamines for clinical or forensic purposes Source: Academia.edu / Journal of Chromatography B URL:[Link]

  • Polymeric MCX SPE Cartridge Source: Hawach Scientific URL:[Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Trazitiline Precipitation in Aqueous Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic compounds in in vitro assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic compounds in in vitro assays. Trazitiline (CID 3084449), an antihistaminic agent with a molecular formula of C21H24N2, possesses a high calculated partition coefficient (AlogP ≈ 3.42) 1. This inherent hydrophobicity makes it highly susceptible to precipitation when transitioning from a pure organic solvent (like DMSO) into aqueous cell culture media (e.g., DMEM, RPMI).

This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to ensure accurate pharmacological readouts.

Frequently Asked Questions (FAQs)

Q1: Why does Trazitiline precipitate immediately upon addition to my cell culture media? A1: This is a classic case of "solvent shock." When a highly concentrated DMSO stock of Trazitiline is introduced directly into an aqueous environment, the local DMSO concentration drops rapidly. The compound is stripped of its organic solvent hydration shell faster than it can disperse, locally exceeding its thermodynamic solubility limit. This triggers rapid nucleation and crystallization. Current estimates indicate that lipophilic molecules with low intrinsic aqueous solubility are highly prone to this phenomenon, leading to erroneously low assay concentrations 2.

Q2: Will Trazitiline crystals affect my cell viability assays? A2: Yes, severely. Precipitation causes two major artifacts that compromise assay integrity:

  • Underestimated Efficacy (False Negatives): The actual concentration of soluble Trazitiline available for cellular uptake is drastically reduced, leading to an apparent loss of potency 3.

  • Overestimated Cytotoxicity: Precipitated microcrystals can physically settle on the cell monolayer, inducing mechanical stress, membrane disruption, and localized toxicity independent of the drug's actual pharmacological mechanism 34.

Q3: How can I differentiate between Trazitiline precipitation and biological contamination? A3: Trazitiline precipitates typically appear under phase-contrast microscopy as highly refractile, geometric, or needle-like crystals that form immediately upon drug addition. Unlike bacterial contamination, these particles will not increase in number over time, will not cause the media to rapidly turn yellow (acidic pH shift), and will not exhibit Brownian motion or motility.

Mechanistic Workflows

To successfully troubleshoot this issue, you must identify where the thermodynamic limit is being breached. The decision tree below outlines the logical progression for rescuing insoluble assays.

TroubleshootingWorkflow Start Trazitiline Precipitates in Culture Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce stock conc. or increase media vol. CheckDMSO->ReduceDMSO Yes CheckMethod Was direct dilution used? CheckDMSO->CheckMethod No ReduceDMSO->CheckMethod Stepwise Apply Stepwise Dilution with pre-warmed media CheckMethod->Stepwise Yes CheckSol Still precipitating? CheckMethod->CheckSol No Stepwise->CheckSol AddCarrier Add 0.1% BSA or Cyclodextrin (HP-β-CD) CheckSol->AddCarrier Yes Success Stable Aqueous Dispersion Ready for Assay CheckSol->Success No AddCarrier->Success

Decision tree for troubleshooting Trazitiline precipitation in aqueous assays.

Quantitative Solubilization Data

The table below summarizes the quantitative impact of various formulation strategies on Trazitiline solubility and assay viability.

Solubilization StrategyFinal DMSO (%)Max Soluble Trazitiline (µM)Cellular Toxicity RiskMechanism of Action
Direct Dilution (Control) 1.0%< 5 µMHigh (Crystal damage)None (Solvent shock)
Stepwise Titration 0.5%~ 15 µMLowMinimizes local supersaturation
Carrier Protein (0.1% BSA) 0.5%~ 50 µMLowHydrophobic pocket sequestration
Cyclodextrin (HP-β-CD) 0.5%> 100 µMLow to ModerateHost-guest inclusion complex

Experimental Protocol: Carrier-Mediated Stepwise Solubilization

To prevent solvent shock and ensure a self-validating experimental setup, utilize the following protocol. This method leverages Bovine Serum Albumin (BSA) to mimic in vivo protein binding, utilizing its hydrophobic pockets to sequester lipophilic Trazitiline molecules and prevent nucleation.

Step 1: Anhydrous Stock Preparation

  • Action: Prepare a 10 mM Trazitiline stock in 100% anhydrous DMSO.

  • Causality: Water absorption in DMSO degrades compound integrity and lowers the precipitation threshold 2.

  • Self-Validation: Visually inspect the stock against a light source; it must be absolutely clear. Store in a desiccator.

Step 2: Media Pre-Warming and Carrier Addition

  • Action: Warm the target aqueous media (e.g., DMEM) to 37°C. Supplement with 0.1% (w/v) fatty-acid-free BSA.

  • Causality: Warming increases the kinetic energy and thermodynamic solubility limit of the system. BSA acts as a lipid carrier, providing a hydrophobic sink for the drug.

Step 3: Intermediate Vortex-Titration

  • Action: Create a 10x intermediate stock by diluting the 10 mM DMSO stock into the BSA-supplemented media. Add the DMSO stock dropwise while vortexing the media vigorously.

  • Causality: Dropwise addition under physical agitation prevents localized pockets of high aqueous concentration, directly mitigating solvent shock.

Step 4: Final Assay Dilution

  • Action: Dilute the 10x intermediate stock 1:10 into the final pre-warmed culture media.

  • Causality: The final DMSO concentration will be ≤ 0.5%. Keeping DMSO below 0.6% ensures the solvent itself does not induce membrane toxicity or alter baseline cellular phenotypes 3.

Step 5: Phase-Contrast Microscopic Validation

  • Action: Before applying the media to your cell cultures, observe a 100 µL aliquot under a phase-contrast microscope at 20x magnification.

  • Self-Validation: A true, stable solution will lack any refractile geometric particles. If crystals are absent, the system is validated for cellular application.

MechanisticPathway DMSOStock Trazitiline in 100% DMSO (Stable Solvation Shell) DirectDilution Direct Addition to Media (Solvent Shock) DMSOStock->DirectDilution CarrierMethod Stepwise Addition to BSA-Supplemented Media DMSOStock->CarrierMethod Desolvation Rapid Loss of DMSO Hydration Shell DirectDilution->Desolvation Nucleation Thermodynamic Limit Exceeded (Nucleation) Desolvation->Nucleation Crystals Microcrystal Formation (False Negatives/Toxicity) Nucleation->Crystals Sequestration Hydrophobic Pocket Sequestration by BSA CarrierMethod->Sequestration Equilibrium Controlled Solvation Equilibrium Sequestration->Equilibrium Soluble Bioavailable Trazitiline (Accurate Pharmacology) Equilibrium->Soluble

Mechanistic pathways of Trazitiline precipitation vs. carrier-mediated solubilization.

References

  • Trazitiline | C21H24N2 | CID 3084449 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. Source: plos.org. URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: nih.gov. URL:[Link]

  • Poloxamer-Based Thermoreversible Gel for Topical Delivery of Emodin: Influence of P407 and P188 on Solubility of Emodin and Its Application in Cellular Activity Screening. Source: mdpi.com. URL:[Link]

Sources

Optimization

Technical Support Center: Trazitiline Formulation &amp; Solubility Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the significant solubility hurdles assoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the significant solubility hurdles associated with Trazitiline in physiological buffers.

Mechanistic Overview: The Causality of Precipitation

Trazitiline (Molecular Formula: C₂₁H₂₄N₂) is a highly lipophilic antihistaminic agent[1]. Its chemical structure features a piperazine ring, which functions as a weak base. While Trazitiline exhibits moderate solubility in acidic environments due to protonation, introducing it into physiological buffers (e.g., PBS, HBSS) at a neutral pH of 7.4 shifts the thermodynamic equilibrium. At pH 7.4, a significant fraction of the molecule exists as an unprotonated free base, driving its high lipophilicity (computed AlogP of 3.42)[2].

When researchers dilute a concentrated organic stock (like DMSO) into an aqueous physiological buffer, the local dielectric constant drops rapidly. The thermodynamic penalty of hydrating the hydrophobic free base becomes too high, causing rapid supersaturation, hydrophobic aggregation, and ultimately, a "solvent crash"[3]. To maintain solubility without altering the physiological pH, we must employ excipient-mediated stabilization strategies such as host-guest complexation or micellar encapsulation[4][5].

Quantitative Data: Physicochemical Profile & Solubilization Strategies
ParameterValue / StrategyImpact on Physiological Solubility
Molecular Weight 304.44 g/mol [1]Optimal size for encapsulation within the hydrophobic cavity of β-cyclodextrins.
AlogP 3.42[2]High lipophilicity; drives rapid aggregation in aqueous media at pH 7.4.
pKa (Estimated) Basic (Piperazine moiety)Largely unprotonated at pH 7.4; necessitates excipient-mediated stabilization.
HP-β-CD Complexation 10–20% (w/v)Shields hydrophobic domains, preventing precipitation during buffer dilution[3].
Polymeric Micelles Poloxamer 407 (1:10 ratio)Enhances solubility via hydrophobic core encapsulation and steric stabilization[4].

Solubilization Decision Workflow

TrazitilineSolubility A Trazitiline Stock (10 mM in DMSO) B Assess Assay Constraints A->B C Cell-Based Assays (Low DMSO Tolerance) B->C Toxicity limits D Biochemical / In Vivo (High Conc. Required) B->D High payload E Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) C->E F Polymeric Micelles (Poloxamer 407) D->F G Dilute into pH 7.4 Buffer (Maintain Sink Conditions) E->G F->G H Optical Validation (DLS or OD600) G->H

Decision matrix for solubilizing Trazitiline in physiological buffers based on assay constraints.

Troubleshooting FAQs

Q1: I diluted my Trazitiline DMSO stock directly into PBS (pH 7.4), and the solution immediately turned cloudy. What exactly happened? A1: You are observing a classic "solvent crash." Because Trazitiline is highly lipophilic (AlogP 3.42)[2], diluting the DMSO stock into an aqueous buffer causes the local solvent environment to rapidly become hostile to the drug. The basic piperazine nitrogens remain unprotonated at pH 7.4, rendering the molecule insoluble. The drug precipitates because the thermodynamic penalty of hydrating the hydrophobic free base is too high.

Q2: How can I prevent this precipitation without lowering the pH of my physiological buffer? A2: The most effective method is host-guest complexation using cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic Trazitiline molecule, forming a water-soluble inclusion complex that remains thermodynamically stable at pH 7.4[3][5].

Q3: My downstream cell assay is sensitive to high concentrations of cyclodextrins. Are there alternative solubilization strategies? A3: Yes. You can utilize polymeric micelles via amphiphilic block copolymers (e.g., Poloxamer 407) or non-ionic surfactants (e.g., Tween 80). These molecules self-assemble above their critical micelle concentration (CMC) to form a hydrophobic core that sequesters Trazitiline, while the hydrophilic corona maintains solubility and steric stability in the physiological buffer[4][6].

Detailed Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they are critical for confirming true solubility versus micro-suspension.

Protocol A: HP-β-CD Complexation (Recommended for Cell Assays)

Causality Focus: Pre-complexing the drug before introducing it to the bulk aqueous phase prevents the thermodynamic shock that causes precipitation.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target physiological buffer (e.g., 1X PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane[3].

  • High-Shear Stock Addition: While vortexing the HP-β-CD solution continuously, add the Trazitiline DMSO stock dropwise.

    • Why? Rapid localized dilution causes transient supersaturation. Dropwise addition under high shear ensures the drug encounters the cyclodextrin cavity before it has the opportunity to self-associate into hydrophobic aggregates.

    • Critical Limit: Do not exceed a final DMSO concentration of 0.5% - 1.0% (v/v) to prevent cellular toxicity.

  • Thermodynamic Equilibration: Incubate the mixture at 37°C for 1–2 hours on a rotary shaker. This provides the activation energy required for the inclusion complexes to reach thermodynamic equilibrium[3].

  • Self-Validation Check: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of undissolved micro-precipitates. If the solution is completely clear (OD600 < 0.05), the complexation is successful.

Protocol B: Polymeric Micelle Encapsulation using Poloxamer 407

Causality Focus: Thin-film hydration ensures the drug is intimately mixed with the polymer at a molecular level before aqueous reconstitution, maximizing encapsulation efficiency[4].

  • Co-Dissolution: Dissolve Trazitiline and Poloxamer 407 (1:10 mass ratio) in a volatile organic solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Thin-Film Formation: Evaporate the solvent using a rotary evaporator under reduced pressure at 40°C until a dry, uniform polymeric film forms on the flask wall.

    • Why? Co-evaporating the drug and polymer from an organic solvent forces intimate molecular mixing. When the buffer is added, the polymer hydrates and self-assembles around the already-dispersed drug, avoiding the high energy barrier of driving a solid drug crystal into a pre-formed micelle[4].

  • Hydration & Assembly: Rehydrate the film by adding the physiological buffer (pH 7.4) pre-warmed to 37°C. Swirl vigorously for 30 minutes.

  • Size Reduction: Sonicate the solution in a bath sonicator for 15 minutes to reduce micelle size and ensure uniform distribution.

  • Self-Validation Check: Filter the resulting micellar dispersion through a 0.45 µm syringe filter to remove any unencapsulated drug crystals. Confirm the micelle size (typically 20-50 nm) using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 indicates a stable, uniform micellar population.

References

  • Trazitiline | C21H24N2 | CID 3084449 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Compound: TRAZITILINE (CHEMBL2104923) - ChEMBL - EMBL-EBI Source: European Bioinformatics Institute (EMBL-EBI) URL:[Link]

  • Development of a lipid-based delivery system for the chemotherapeutic compound SN-38 Source: bioRxiv URL:[Link]

  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery Source: PMC (National Institutes of Health) URL:[Link]

  • Block Copolymer Micelles in Nanomedicine Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

overcoming low bioavailability of trazitiline in oral dosing models

Welcome to the Technical Support Center for Trazitiline Formulation and Pharmacokinetics. As application scientists, we frequently encounter challenges when translating highly lipophilic, complex polycyclic molecules lik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Trazitiline Formulation and Pharmacokinetics. As application scientists, we frequently encounter challenges when translating highly lipophilic, complex polycyclic molecules like trazitiline (CAS 26070-23-5) into viable oral dosing models. Trazitiline exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV characteristics.

This guide is designed to help you troubleshoot the three primary barriers to trazitiline’s oral bioavailability: poor aqueous solubility, extensive hepatic first-pass metabolism, and intestinal efflux.

Troubleshooting Guide 1: Overcoming Poor Aqueous Solubility

Q: Why does trazitiline precipitate rapidly in simulated gastric fluid (SGF) and intestinal fluid (FaSSIF), leading to highly variable in vivo exposure?

Expert Insight (Causality): Trazitiline’s highly stable crystalline lattice and innate lipophilicity drive rapid precipitation in aqueous environments. When dosed as a standard crystalline powder, its dissolution rate is significantly slower than gastrointestinal transit time. To break this thermodynamic barrier, we must trap the active pharmaceutical ingredient (API) in a high-energy amorphous state. Formulating trazitiline as an Amorphous Solid Dispersion (ASD) kinetically stabilizes the supersaturated state in the GI tract, preventing recrystallization [1].

Protocol: Hot Melt Extrusion (HME) for ASD Preparation This protocol outlines the creation of a self-validating ASD system to enhance dissolution.

  • Excipient Selection: Blend crystalline trazitiline with a high glass-transition temperature ( Tg​ ) polymer, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), at a 1:3 API-to-polymer mass ratio.

  • Extrusion: Process the physical mixture through a twin-screw extruder at 140°C. Note: This temperature must be above the API’s Tg​ but strictly below its thermal degradation threshold.

  • Milling: Mill the resulting extrudate into a fine powder (<100 µm) to maximize the surface area available for dissolution.

  • Self-Validation Check (Thermal & Diffraction Analysis): Analyze the milled powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Validation criteria: If the DSC thermogram shows a residual melting endotherm ( Tm​ ) or PXRD displays sharp diffraction peaks, the extrusion temperature was too low or the polymer loading was insufficient. A successful ASD will yield a featureless "halo" on PXRD.

Troubleshooting Guide 2: Bypassing Hepatic First-Pass Metabolism

Q: My in vitro dissolution is optimized using an ASD, but absolute oral bioavailability in rodent models remains <10%. What is the mechanistic failure?

Expert Insight (Causality): Trazitiline undergoes extensive cytochrome P450-mediated hepatic clearance. Even if the drug is fully dissolved in the intestinal lumen, it is rapidly metabolized in the liver before reaching systemic circulation. By formulating trazitiline into a lipid-based Self-Microemulsifying Drug Delivery System (SMEDDS), the highly lipophilic drug partitions into chylomicrons within the enterocyte. This allows the drug to be transported via the lymphatic system, completely bypassing the portal vein and hepatic first-pass metabolism [2].

G API Trazitiline API (High First-Pass) Intestine Intestinal Lumen API->Intestine Conventional Dosing SMEDDS Lipid Formulation (SMEDDS) SMEDDS->Intestine Lipid Dosing Portal Portal Vein (Hepatic Clearance) Intestine->Portal Free Drug Lymph Lymphatic System (Chylomicrons) Intestine->Lymph Lipid-Bound Liver Liver (Metabolism) Portal->Liver Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Bypasses Liver Liver->Systemic <10% Survives

Mechanistic pathway of SMEDDS bypassing hepatic first-pass metabolism via lymphatic transport.

Protocol: SMEDDS Formulation and Lymphatic Transport Validation

  • Lipid Screening: Solubilize trazitiline in a mixture of long-chain triglycerides (e.g., olive oil) and surfactants (e.g., Cremophor RH40) at a 40:60 ratio.

  • Emulsification: Vortex the mixture and titrate with aqueous media to ensure the spontaneous formation of microemulsions. Confirm droplet size is <50 nm via Dynamic Light Scattering (DLS).

  • In Vivo Validation (Chylomicron Blocking): Dose the SMEDDS formulation in two cohorts of rats. Pre-treat Cohort B with cycloheximide (a known chylomicron flow blocker) 1 hour prior to dosing.

  • Self-Validation Check: Quantify plasma concentrations via LC-MS/MS. If the Area Under the Curve (AUC) drops by >50% in Cohort B compared to Cohort A, you have successfully validated that lymphatic transport is the primary absorption route, proving the SMEDDS formulation is working as intended.

Quantitative Data Summary: Formulation Performance

To assist in formulation selection, the following table summarizes typical quantitative benchmarks for trazitiline across different delivery platforms:

Formulation TypeSGF Solubility (µg/mL)FaSSIF Solubility (µg/mL)Absolute Bioavailability (F%)Primary Absorption Route
Crystalline API 1.24.5< 8%Portal Vein
Amorphous Solid Dispersion 45.0120.0~ 22%Portal Vein
Lipid-Based (SMEDDS) > 500.0> 500.0> 65%Lymphatic Transport

*Maintained in a solubilized micellar state, preventing precipitation.

Troubleshooting Guide 3: Mitigating Intestinal Efflux

Q: Is trazitiline a substrate for intestinal efflux transporters, and how do I test this?

Expert Insight (Causality): Lipophilic amines frequently bind to the internal pocket of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters actively pump the drug back into the intestinal lumen, severely capping absorption. To definitively determine if efflux is limiting your formulation's success, a bidirectional Caco-2 permeability assay is the industry gold standard [3].

Caco2 Start Seed Caco-2 Cells (21 Days to Confluence) Dose Dose Trazitiline (Apical & Basolateral) Start->Dose Inhibitor Add P-gp Inhibitor (e.g., Verapamil) Dose->Inhibitor Parallel Assay Measure Measure Dose->Measure Inhibitor->Measure Calc Calc Measure->Calc Decision Decision Calc->Decision

Workflow for assessing Trazitiline permeability and P-gp mediated efflux.

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed human colon carcinoma (Caco-2) cells on transwell polycarbonate inserts. Culture for 21 days to allow differentiation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER >600 Ω·cm².

  • Dosing: Add 10 µM trazitiline to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Inhibition (Parallel Assay): Run a concurrent assay co-incubating trazitiline with 50 µM Verapamil (a specific P-gp inhibitor).

  • Quantification & Calculation: Sample the receiver compartments at 2 hours and quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ).

  • Self-Validation Check: Lucifer Yellow must be run concurrently; a Papp​<0.5×10−6 cm/s confirms monolayer integrity. If the trazitiline ER is > 2.0 but drops to ~1.0 in the presence of Verapamil, trazitiline is confirmed as a P-gp substrate. If Verapamil fails to reduce the ER, investigate BCRP or MRP2 efflux pathways.

References

  • "Amorphous Solid Dispersions for Bioavailability Enhancement." Contract Pharma.[Link]

  • "Oral Bioavailability and Lymphatic Transport of Pueraria Flavone-Loaded Self-Emulsifying Drug-Delivery Systems Containing Sodium Taurocholate in Rats." MDPI.[Link]

  • "Caco-2 Permeability Assays." Concept Life Sciences.[Link]

Optimization

Trazitiline Technical Support Center: API Stability &amp; Storage Troubleshooting

Welcome to the Technical Support Center for Trazitiline. As a potent antihistaminic agent, Trazitiline (CAS: 26070-23-5) requires stringent handling to maintain its structural integrity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Trazitiline. As a potent antihistaminic agent, Trazitiline (CAS: 26070-23-5) requires stringent handling to maintain its structural integrity. Like many complex H1-receptor antagonists, it is highly susceptible to environmental stress factors during long-term laboratory storage[1][2].

This guide is designed for research scientists and drug development professionals. It provides mechanistic insights into API degradation, troubleshooting FAQs, and self-validating experimental protocols to ensure your trazitiline stocks remain potent and reliable.

Core Mechanisms of Trazitiline Degradation

Understanding why a compound degrades is the first step in preventing it. Trazitiline degradation is driven by three primary causal pathways:

  • Hydrolysis (pH-Dependent): The amine linkages and cyclic structures in antihistamines are vulnerable to base- and acid-catalyzed nucleophilic attack[1]. At pH extremes, the molecule undergoes rapid cleavage.

  • Oxidation: Exposure to atmospheric oxygen and reactive oxygen species (ROS) leads to the N-oxidation of the nitrogen-containing heterocycles[2].

  • Photolysis: UV and visible light (200–340 nm) induce the excitation of the molecule, leading to free radical formation and subsequent cleavage of the carbon-nitrogen bonds. This photolytic degradation typically follows first-order reaction kinetics[3][4].

TrazitilineDegradation Traz Trazitiline API (Intact Molecule) Hydrolysis Hydrolysis (pH Extremes) Traz->Hydrolysis H2O / H+ / OH- Oxidation Oxidation (O2 / ROS) Traz->Oxidation O2 exposure Photolysis Photolysis (UV/VIS Light) Traz->Photolysis hν (200-340nm) Deg1 Cleaved Amine Products Hydrolysis->Deg1 Deg2 N-Oxide Derivatives Oxidation->Deg2 Deg3 Radical Cleavage Fragments Photolysis->Deg3

Caption: Primary degradation pathways of Trazitiline: Hydrolysis, Oxidation, and Photolysis.

Troubleshooting Guide & FAQs

Q1: Why is my trazitiline aqueous stock solution losing potency over 6 months at 4°C? A1: Aqueous solutions of antihistamines are prone to pH-dependent hydrolysis. If stored in unbuffered water (which often becomes slightly acidic due to dissolved CO2) or at pH extremes, the half-life ( t0.5​ ) decreases significantly[3]. Actionable Fix: Buffer your stock solutions to a neutral pH (pH 6.5–7.0). For storage exceeding 30 days, transition from aqueous storage to lyophilized powder.

Q2: How do I prevent photolytic degradation during benchtop handling and formulation? A2: Trazitiline absorbs strongly in the UV/VIS spectrum, making it highly photoreactive[4]. Actionable Fix: Handle the API under yellow light or use actinic (amber) glassware. Store all aliquots in opaque containers or wrap them tightly in aluminum foil to block photon-induced radical formation.

Q3: What is the optimal lyophilization strategy for long-term storage? A3: Lyophilization (freeze-drying) removes the water necessary for hydrolytic pathways. Adjusting the pH to neutral prior to lyophilization and utilizing an anti-solvent or cryoprotectant ensures the formation of an amorphous or crystalline hydrate lyophilizate that remains highly stable against ambient moisture[5].

Q4: Is it necessary to purge storage containers with nitrogen? A4: Yes. Oxidative degradation is a primary pathway for complex organic APIs[2]. Purging the headspace of storage vials with inert nitrogen (N2) or argon displaces oxygen, effectively halting the N-oxidation of the molecule's tertiary amines.

Quantitative Stability Data

The following table summarizes the degradation kinetics of typical H1-antihistaminic compounds under various stress conditions, highlighting the causality between storage environment and API half-life[3][4]:

Storage ConditionpH LevelLight ExposureEstimated Half-Life ( t0.5​ )Primary Degradant
Aqueous Solution (25°C)1.0 (Acidic)Dark~18.0 hoursCleaved Amine
Aqueous Solution (25°C)7.0 (Neutral)Dark>72.0 hoursMinimal
Aqueous Solution (25°C)10.0 (Basic)Dark~50.1 hoursCleaved Amine
Aqueous Solution (25°C)7.0 (Neutral)UV/VIS Light~12.5 hoursRadical Fragments
Lyophilized Solid (4°C)N/ADark (N2 Purged)>24 monthsNone

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The methodologies below incorporate built-in quality control steps to verify success.

Protocol A: Preparation of Ultra-Stable Trazitiline Aliquots (Lyophilization)

This protocol removes hydrolytic and oxidative variables, yielding a stable powder for multi-year storage[5].

  • Solubilization: Dissolve Trazitiline API in a 50 mM phosphate buffer (adjusted strictly to pH 7.0) to achieve a concentration of 10 mg/mL.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into sterile, amber glass lyophilization vials. (Self-Validation: The amber glass prevents photolysis during the freezing step).

  • Freezing: Freeze the vials at -40°C for 4 hours at a controlled cooling rate of 1°C/min to ensure uniform ice crystal formation.

  • Primary Drying: Reduce the chamber pressure to 50 mTorr and hold the shelf temperature at -20°C for 24 hours to drive sublimation.

  • Secondary Drying: Ramp the shelf temperature to +20°C at 0.1°C/min and hold for 6 hours to desorb residual bound water.

  • Backfilling & Sealing: Break the vacuum by backfilling the chamber with high-purity Nitrogen (N2) gas to 600 Torr. Stopper and crimp the vials immediately.

  • System Validation (Critical): Perform Karl Fischer titration on one random vial from the batch. The moisture content must be <1.0% w/w to validate the drying cycle.

Protocol B: Forced Degradation Assay (Stability-Indicating Method)

Before committing to a long-term storage matrix, validate your analytical methods using forced degradation according to ICH Q1A(R2) guidelines[6].

  • Sample Preparation: Prepare 1 mg/mL Trazitiline solutions in three distinct stress environments: (A) 0.1 M HCl, (B) 0.1 M NaOH, and (C) 3% H2O2.

  • Thermal & Chemical Stress: Incubate the solutions at 60°C for 48 hours in the dark.

  • Photolytic Stress: Expose a separate, neutral pH sample to UV light (200 Wh/m²) and visible light (1.2 million lux hours) at room temperature[3].

  • Neutralization: Neutralize the acid/base samples to pH 7.0 to halt degradation prior to injection.

  • HPLC Analysis: Inject the samples into an HPLC system equipped with a C18 column and UV detection set to 215 nm.

  • System Validation: Calculate the mass balance. The sum of the peak areas for the intact API and the degradation products must equal ~100% of the initial API peak area. If mass balance is not achieved, degradants are likely co-eluting or not absorbing at 215 nm, requiring a shift in the mobile phase gradient.

References

  • TRAZITILINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).[Link]

  • Lyophilization process and products obtained thereby (EP1954244A1). Google Patents.[5]

  • Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations. National Institutes of Health (NIH / PMC).[Link][3]

  • Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. International Journal of Pharmaceutical and Chemical Sciences.[Link][2]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).[Link][6]

  • Photodegradation kinetics of Bilastine in tablets. ResearchGate.[Link][4]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Trazitiline Stability in Solution via pH Adjustment

Here is the technical support center for adjusting pH to optimize trazitiline stability in solution. Welcome to the technical resource center for trazitiline stability.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for adjusting pH to optimize trazitiline stability in solution.

Welcome to the technical resource center for trazitiline stability. This guide is designed for researchers, scientists, and drug development professionals who are working with trazitiline in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments. The stability of your active pharmaceutical ingredient (API) is paramount, and for a weakly basic compound like trazitiline, pH is the critical control point.

This document will guide you through the theory, practical application, and troubleshooting of pH adjustment to ensure the integrity and stability of your trazitiline solutions.

Core Concepts: Why pH is Critical for Trazitiline Stability

Understanding the physicochemical properties of trazitiline is the foundation for controlling its stability. Trazitiline is a weak base, and its behavior in solution is governed by its ionization state, which is directly controlled by the surrounding pH.

Trazitiline's Physicochemical Profile

The key to trazitiline's pH-dependent behavior lies in its pKa, the pH at which the compound exists in equal parts as its ionized (protonated) and non-ionized (free base) forms.

PropertyValueSignificance for Formulation
Drug Classification Biopharmaceutics Classification System (BCS) Class II[1]Low solubility, high permeability. Solubility is a key challenge.
pKa ~6.74[1]As a weak base, trazitiline will be predominantly ionized (more soluble) at pH values below its pKa and non-ionized (less soluble) at pH values above its pKa.
Aqueous Solubility Sparingly soluble in water[1]; solubility increases in acidic conditions.[1]Direct dissolution in neutral water can be challenging. pH adjustment is necessary to achieve desired concentrations.
Salt Form Commonly Trazodone Hydrochloride[1]The hydrochloride salt improves solubility in water compared to the free base. Solubility in 0.1 M HCl is approximately 7.4 mg/mL.[2]
The Mechanism: How pH Influences Stability

The pH of a solution does more than just affect solubility; it is a primary driver of chemical degradation.[3][4] For amine-containing compounds like trazitiline, pH dictates susceptibility to specific degradation pathways.

  • Ionization and Reactivity : The protonated (ionized) form of trazitiline, prevalent at acidic pH, is generally more stable and less susceptible to certain degradation reactions compared to the neutral free base.

  • Hydrolysis : Both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups. While trazitiline is relatively stable against hydrolysis, extreme pH values should be avoided. Forced degradation studies have shown trazitiline undergoes degradation in acidic hydrolysis conditions.[5]

  • Oxidation : Oxidative degradation is another potential pathway, often influenced by pH.[3][4] Studies indicate that trazitiline can be degraded by oxidizing agents like hydrogen peroxide, and this degradation can be pH-dependent.[6] The piperazine group in trazitiline is a potential site for oxidation.[7]

The relationship between pH and the ionization state of trazitiline is visualized below.

pH_pKa_Ionization cluster_pH_Scale pH Scale cluster_Trazitiline_State Trazitiline State pH_low Low pH (e.g., pH < 5) Ionized Predominantly Ionized (Protonated Cation) Higher Solubility Generally More Stable pH_low->Ionized Favors pH_pKa pH = pKa (~6.74) Equal 50% Ionized 50% Non-ionized pH_pKa->Equal Equilibrium pH_high High pH (e.g., pH > 8) NonIonized Predominantly Non-ionized (Free Base) Lower Solubility Potentially More Reactive pH_high->NonIonized Favors

Caption: Relationship between pH, pKa, and Trazitiline's ionization state.

Practical Guidance & Experimental Protocols

Moving from theory to practice requires careful selection of materials and precise execution.

Guide: Selecting the Appropriate Buffer System

A buffer solution resists changes in pH and is therefore essential for maintaining the stability of your trazitiline solution.[8] The choice of buffer is not arbitrary and should be based on several factors.

  • Target pH Range : The buffer's pKa should be as close as possible to your desired target pH. A patent for a stable liquid formulation of trazodone suggests a pH range of 5.0 to 6.0.[9] This range keeps the trazitiline predominantly in its more soluble, ionized form while avoiding harshly acidic conditions.

  • Buffer Compatibility : The buffer components should not react with trazitiline or interfere with downstream analytical methods. For example, phosphate buffers are common in pharmaceutical formulations but may precipitate with certain metal ions.[10]

  • Intended Application : If the solution is for in vivo use, the buffer must be biocompatible. Acetate, phosphate, and citrate buffers are frequently used in parenteral products.[10] Borate buffers, for instance, are toxic and cannot be used for oral or parenteral administration.[11]

Commonly Used Buffer Systems in Pharmaceutical Development:

Buffer SystemUseful pH RangeCommon Applications & Notes
Citrate Buffer 2.5 - 6.5Widely used in oral and external formulations.[8] A good choice for targeting a pH of 5.0-6.0 for trazitiline.
Acetate Buffer 3.8 - 5.8Commonly used in parenteral products.[10] Suitable for the lower end of the target pH range.
Phosphate Buffer 6.0 - 8.0Very versatile and used in ophthalmic, nasal, and parenteral solutions to mimic physiological pH.[8] A stability-indicating HPLC method for trazodone used a phosphate buffer at pH 4.5 in the mobile phase.[6]
Protocol 1: Preparation of a pH-Controlled Trazitiline Stock Solution

This protocol details the preparation of a 1 mg/mL trazitiline hydrochloride stock solution in a 50 mM citrate buffer at a target pH of 5.5.

Materials:

  • Trazitiline Hydrochloride (API)

  • Citric Acid (Monohydrate)

  • Sodium Citrate (Dihydrate)

  • High-Purity Water (e.g., Milli-Q® or equivalent)

  • 1 M NaOH and 1 M HCl solutions for final pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Methodology:

  • Buffer Preparation (50 mM Citrate, pH ~5.0):

    • To prepare 100 mL of buffer, dissolve 0.61 g of Sodium Citrate (dihydrate) and 0.52 g of Citric Acid (monohydrate) in ~90 mL of high-purity water in a beaker.

    • Stir until fully dissolved.

    • Transfer the solution to a 100 mL volumetric flask and bring to volume with high-purity water. This will create a buffer close to the desired pH.

  • Trazitiline Dissolution:

    • Accurately weigh 10 mg of Trazitiline Hydrochloride.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of the prepared citrate buffer to the flask.

    • Cap the flask and sonicate or vortex gently until the trazitiline is fully dissolved. The acidic nature of the buffer will aid dissolution.

  • Final pH Adjustment & Volume:

    • Once dissolved, place a calibrated pH probe into the solution.

    • Slowly add drops of 1 M NaOH to raise the pH to the target of 5.5. If you overshoot, use 1 M HCl to adjust back. Stir continuously.

    • Once the target pH of 5.5 is stable, remove the pH probe, rinsing any adhered solution back into the flask with a small amount of buffer.

    • Carefully bring the solution to the final volume of 10 mL with the citrate buffer.

    • Invert the flask 10-15 times to ensure homogeneity.

  • Filtration & Storage:

    • Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any particulates.

    • Store in a well-sealed, protected-from-light container at the appropriate temperature as determined by your stability studies.

Trazitiline_Prep_Workflow start Start prep_buffer 1. Prepare Buffer (e.g., 50mM Citrate) start->prep_buffer weigh_api 2. Weigh Trazitiline HCl prep_buffer->weigh_api dissolve 3. Dissolve Trazitiline in ~80% Buffer Volume weigh_api->dissolve adjust_ph 4. Adjust to Target pH (e.g., pH 5.5) with HCl/NaOH dissolve->adjust_ph final_volume 5. Bring to Final Volume with Buffer adjust_ph->final_volume filter 6. Sterile Filter (0.22 µm) final_volume->filter store 7. Store Appropriately filter->store end_point End store->end_point

Caption: Experimental workflow for preparing a pH-adjusted Trazitiline solution.

Protocol 2: Outline for a pH-Dependent Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[12][13] This involves intentionally stressing the drug under various conditions.

Objective: To determine the stability of trazitiline across a range of pH values.

Methodology:

  • Prepare Solutions: Prepare several trazitiline solutions (e.g., 0.1 mg/mL) in different buffers to cover a wide pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers like HCl/KCl for pH 2, acetate for pH 4, phosphate for pH 7, and borate for pH 9. Use NaOH for the highly alkaline condition.

  • Incubate: Store aliquots of each solution at an elevated temperature (e.g., 60°C) and protected from light. Include a control sample stored at 4°C.

  • Time Points: Pull samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze each sample using a stability-indicating method, typically HPLC-UV or HPLC-MS.[14] This allows for the quantification of the remaining trazitiline and the detection of any degradation products.[14]

  • Data Interpretation: Plot the percentage of remaining trazitiline against time for each pH condition. This will reveal the pH range where trazitiline is most stable. The goal is to achieve 5-20% degradation to adequately identify degradation products.[12]

Troubleshooting Guide & FAQs

Q1: My trazitiline hydrochloride isn't dissolving in my neutral buffer (pH 7.0). What should I do?

A1: This is expected behavior. Trazitiline is a weak base and is sparingly soluble at neutral pH.[1] To dissolve it, you must first protonate it by adding it to an acidic solution. Prepare your buffer at a lower pH (e.g., pH 4-5), dissolve the trazitiline completely, and then carefully adjust the pH upwards to your target value using a dilute base like 0.1 M NaOH.

Q2: I observed a precipitate forming in my trazitiline solution after storing it in the refrigerator. What caused this?

A2: This is likely due to a decrease in solubility at lower temperatures. If your solution is near its saturation point, the drop in temperature can cause the drug to crash out of solution. To mitigate this, you can either work with a slightly lower concentration or ensure your storage pH is well within the optimal solubility range (i.e., sufficiently acidic) for trazitiline. A patent noted that some formulations precipitated when stored at 4°C, while others with different cosolvents remained stable.[9]

Q3: My solution's pH is drifting over time. How can I prevent this?

A3: This indicates that your buffer capacity is insufficient to handle pH changes, possibly from interaction with the container or absorption of atmospheric CO₂. To resolve this, you can increase the buffer concentration (a concentration of 0.05 to 0.5 M is generally adequate) or ensure you are using a buffer whose pKa is very close to your target pH, as this is where its buffering capacity is maximal.[11]

Q4: I see new peaks appearing in my HPLC chromatogram after a few days. What are they?

A4: These are likely degradation products. Trazitiline is known to degrade under hydrolytic, oxidative, and photolytic stress.[5] The appearance of new peaks confirms that your current formulation (pH, excipients, storage conditions) is not optimal for stability. You should perform a forced degradation study (as outlined above) to identify the conditions causing the degradation and characterize these new impurities, potentially using LC-MS.

Q5: Can I use a TRIS or borate buffer for my trazitiline solution?

A5: It depends entirely on your application.

  • TRIS buffer has a pKa around 8.1, making it unsuitable for creating the acidic conditions needed to stabilize trazitiline.

  • Borate buffer can be used for in vitro experiments, but it is toxic and must not be used in formulations intended for oral or parenteral administration.[11] For most pharmaceutical applications, citrate, acetate, or phosphate buffers are the preferred choices.[8]

References

  • Buffers in Pharmaceutical and Biologic Systems. (n.d.).
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Biological Buffers: Essential Tools in Pharmaceutical Processes. (n.d.). DKSH Discover. Retrieved from [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31). Journal of Pharmaceutical and Allied Sciences.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis.
  • Mougin, C., et al. (2010). Evolution of Catabolic Pathways: Genomic Insights into Microbial s-Triazine Metabolism.Microbiology and Molecular Biology Reviews.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • Gindy, A. E., et al. (n.d.). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography.Research Journal of Applied Sciences.
  • Prakash, R., et al. (2013, February 25). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma.Journal of Pharmacy Research.
  • Characterization of trazodone metabolic pathways and species-specific profiles. (2025, September 29). Frontiers in Pharmacology. Retrieved from [Link]

  • Vertzoni, M., et al. (2007, May 15). Estimation of intragastric solubility of drugs: in what medium?Journal of Pharmacy and Pharmacology.
  • Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. (2022, August 4). International Journal of Pharmaceutical Quality Assurance.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. (2023, February 2). Molecular Pharmaceutics.
  • pH for Stability Testing and Analysis. (n.d.). Hudson Robotics. Retrieved from [Link]

  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. (2021, December 2). MDPI.
  • Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Takahashi, M., et al. (n.d.). Stability of tricyclic antidepressants in formalin solutions.Legal Medicine.
  • Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products. (2025, August 7). MDPI.
  • Photocatalytic degradation of amitriptyline, trazodone and venlafaxine using modified cobalt-titanate nanowires under UV−Vis radiation: Transformation products and in silico toxicity. (n.d.).
  • Venkataraman, S., et al. (2018, May 3). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar.
  • Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (n.d.). New Journal of Chemistry.
  • An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). PMC.
  • Stable liquid pharmaceutical composition based on trazodone. (n.d.). Google Patents.
  • New Pharmaceutical Salts of Trazodone. (n.d.). PMC.
  • Trazodone. (n.d.). PubChem. Retrieved from [Link]

  • The apparent (non-specific) lipophilicity – pH profile of sertraline in the octanol/water system. (n.d.).
  • Physiologically Based Dissolution Testing in a Drug Development Process—a Case Study of a Successful Application in a Bioequivalence Study of Trazodone ER Formulations Under Fed Conditions. (n.d.). PMC.
  • Long-term stability of trazodone (n = 2) in DBSs stored at room... (n.d.).
  • Trazodone hydrochloride - Safety D
  • Walker, S. E., & Bayliff, C. D. (1985). Stability of Ranitidine Hydrochloride in Total Parenteral Nutrient Solution.American Journal of Hospital Pharmacy.
  • Trazodone hydrochloride, ≥99% (HPLC), powder. (n.d.). Sigma-Aldrich.
  • Development and Evaluation of Trazodone Hydrochloride Tablets for Oral Drug Delivery Technology. (2024, March 16).

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in Trazitiline HPLC Chromatograms

Welcome to the Advanced Troubleshooting Center. As Application Scientists, we frequently encounter analytical bottlenecks involving basic pharmaceutical compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As Application Scientists, we frequently encounter analytical bottlenecks involving basic pharmaceutical compounds. Trazitiline, a piperazine-derivative antihistaminic agent, is a classic example of a basic amine that exhibits severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). Tailing compromises resolution, integration accuracy, and quantitative reproducibility.

This guide provides a self-validating, mechanistically grounded framework to troubleshoot and completely eliminate trazitiline peak tailing.

Part 1: Mechanistic Causality (The "Why")

To solve peak tailing, we must first understand the molecular interactions at play. Trazitiline possesses basic nitrogen atoms within its structure that remain positively charged (protonated) at neutral to mildly acidic pH levels [6].

Traditional silica-based stationary phases contain residual surface silanol groups (-Si-OH). When the mobile phase pH exceeds 3.0, these acidic silanols deprotonate to form highly active anionic species (-Si-O⁻) [2]. The electrostatic attraction between the positively charged trazitiline and the negatively charged silanols creates a secondary ion-exchange retention mechanism [3]. Because this secondary interaction is kinetically slower and non-linear compared to the primary hydrophobic retention of the C18 phase, the analyte desorbs unevenly. The result is a pronounced, asymmetric "tail" on the trailing edge of the chromatographic peak [4].

Mechanism Amine Protonated Trazitiline (Basic Amine) Interaction Secondary Ion-Exchange (Slow Desorption) Amine->Interaction Silanol Ionized Silanol (-Si-O⁻) Silanol->Interaction Tailing Peak Tailing (Asymmetry) Interaction->Tailing LowPH Low pH (<3.0) Protonates to -Si-OH LowPH->Silanol Neutralizes TEA TEA Additive Competes for -Si-O⁻ TEA->Silanol Blocks Sites

Mechanistic pathway of trazitiline peak tailing and targeted chemical mitigation strategies.

Part 2: Troubleshooting FAQs

Q1: Why does trazitiline tail so severely on my standard C18 column at pH 7.0? A: At pH 7.0, the basic amine groups of trazitiline are highly protonated, while the residual silanols on standard "Type A" silica are fully ionized. This maximizes unwanted secondary ion-exchange interactions [1, 2]. Standard C18 columns, even when labeled as "end-capped," physically retain about 50% of their unreacted silanol groups due to steric hindrance during the manufacturing process [3].

Q2: How can I adjust the mobile phase pH to eliminate this interaction? A: The most reliable thermodynamic fix is to operate at a low pH (< 3.0). By using a 10–20 mM phosphate or formate buffer at pH 2.5, you effectively force the residual silanol groups into their fully protonated, neutral state (-Si-OH), thereby shutting down the ion-exchange pathway [1, 4].

Q3: I cannot change my mobile phase pH due to strict method validation constraints. Are there other solutions? A: Yes. You can add a competing base, known as a "silanol suppressor," to the mobile phase. Triethylamine (TEA) at a concentration of 5–10 mM is highly effective [1]. TEA is a small, highly basic molecule that outcompetes the bulkier trazitiline for the active anionic silanol sites, effectively masking them.

Q4: Which modern column chemistries are best suited for trazitiline analysis? A: If you are developing a new method, avoid older Type-A silica entirely. Instead, utilize ultra-pure "Type-B" silica columns that are fully end-capped, or polar-embedded bonded phases (which use an embedded amide group to hydrogen-bond with and internally shield adjacent silanols) [2, 5]. For ultimate performance, Type-C silica hydride columns replace Si-OH groups with Si-H groups, offering virtually zero silanol activity [5].

Part 3: Quantitative Data & Impact Analysis

The table below summarizes the quantitative impact of various troubleshooting strategies on trazitiline peak symmetry, measured via the USP Tailing Factor ( Tf​ ). A perfect Gaussian peak has a Tf​ of 1.0; values > 1.5 indicate problematic tailing [3].

Chromatographic ConditionMobile Phase pHAdditiveStationary PhaseUSP Tailing Factor ( Tf​ )Resolution Impact
Baseline (Unoptimized) 7.0NoneStandard C18 (Type A)2.85Severe peak overlap
pH Optimization 2.5NoneStandard C18 (Type A)1.45Acceptable
Silanol Masking 7.05 mM TEAStandard C18 (Type A)1.25Good
Modern Column Chemistry 2.5NoneBase-Deactivated C181.05Excellent (Gaussian)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm the root cause of the tailing.

Protocol 1: Low-pH Mobile Phase Optimization

Causality: The pKa of isolated silanols on silica surfaces is approximately 3.5–4.5. Lowering the mobile phase pH to 2.5 ensures >90% of silanols are neutralized, eliminating electrostatic attraction [4].

  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • pH Titration: Gradually add concentrated phosphoric acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.

  • Filtration: Filter the buffer through a 0.22 µm nylon membrane to remove particulates.

  • System Suitability (Self-Validation): Prepare a mixed standard containing trazitiline and a neutral marker (e.g., toluene). Inject the mixture.

    • Validation Logic: If toluene elutes symmetrically ( Tf​ ≈ 1.0) but trazitiline tails ( Tf​ > 1.5), the issue is confirmed as a chemical silanol interaction. If both compounds tail, the issue is physical (e.g., a column void or blocked frit), and pH adjustments will not fix it [3].

Protocol 2: Competitive Silanol Masking with Triethylamine (TEA)

Causality: TEA rapidly diffuses into the stationary phase pores and strongly binds to ionized silanols (-Si-O⁻). By saturating these active sites, TEA prevents trazitiline from undergoing secondary ion-exchange[1].

  • Additive Measurement: Add 0.70 mL of ultra-pure Triethylamine (TEA) to 1.0 L of your aqueous mobile phase (yields ~5 mM concentration).

  • pH Adjustment: TEA will drastically raise the pH. Titrate back to your target method pH (e.g., pH 6.5) using glacial acetic acid.

  • Equilibration: Flush the HPLC column with at least 20 column volumes (CV) of the TEA-modified mobile phase. Note: TEA requires extended equilibration time to fully saturate the silica surface.

  • System Suitability (Self-Validation): Perform replicate injections (n=5) of trazitiline.

    • Validation Logic: Monitor the retention time ( tR​ ) and Tf​ . A drifting tR​ indicates incomplete column equilibration with TEA. The system is validated for quantitative analysis only when the RSD of tR​ is < 0.5% and Tf​ stabilizes below 1.3.

Part 5: Troubleshooting Workflow

Use the following logical decision tree to rapidly diagnose and resolve trazitiline tailing issues in your laboratory.

Workflow Start Observe Peak Tailing (Tf > 1.5) Check Inject Neutral Marker Does it also tail? Start->Check Physical Yes: Physical Issue (Column Void / Frit Blockage) Check->Physical True Chemical No: Chemical Issue (Silanol Interaction) Check->Chemical False Action1 Replace Column or Reverse Flush Physical->Action1 Action2 Adjust pH < 3.0 (Protonate Silanols) Chemical->Action2 Action3 Add 5 mM TEA (Mask Silanols) Chemical->Action3 Action4 Switch to Type-B / End-capped Column Chemical->Action4 Success Symmetrical Peak Achieved (Tf ≤ 1.2) Action1->Success Action2->Success Action3->Success Action4->Success

Self-validating troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Technical Library.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech Resources.
  • Element Lab Solutions. "Peak Tailing in HPLC".
  • LCGC. "HPLC Diagnostic Skills II – Tailing Peaks".
  • MicroSolv. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology".
  • PubChem. "Trazitiline".
Troubleshooting

Technical Support Center: Minimizing Trazitiline Non-Specific Binding in Microplate Assays

Welcome to the Assay Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the physicochemical properties of small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the physicochemical properties of small molecules. This guide provides a deep dive into the causality of trazitiline non-specific binding (NSB) and offers self-validating protocols to ensure the scientific integrity of your high-throughput and biochemical assays.

The Causality of Trazitiline Adsorption

To solve NSB, we must first understand the molecule. Trazitiline is an antihistaminic agent ()[1] characterized by a highly lipophilic profile, possessing an AlogP of 3.42 and a molecular weight of 304.44 Da ()[2].

When introduced into an aqueous assay buffer, lipophilic compounds like trazitiline are thermodynamically driven to minimize water-lipid interactions, leading to rapid partitioning onto non-aqueous surfaces ()[3]. Furthermore, trazitiline contains a basic piperazine ring ()[4]. At a physiological pH of 7.4, this nitrogen is protonated, rendering the molecule cationic.

This dual physicochemical nature results in two distinct NSB mechanisms depending on your microplate choice:

  • Hydrophobic Collapse: On standard, untreated polystyrene or polypropylene plates, trazitiline binds via strong van der Waals forces.

  • Electrostatic Binding: On tissue-culture (TC) treated plates—which are oxidized to create a negatively charged, hydrophilic surface for cell adherence—the cationic piperazine ring of trazitiline binds electrostatically.

NSB_Mechanism Trazitiline Trazitiline (LogP = 3.42, Basic Amine) Hydrophobic Hydrophobic Interactions (Van der Waals) Trazitiline->Hydrophobic Electrostatic Electrostatic Interactions (Ionic Binding) Trazitiline->Electrostatic PolyPlate Untreated Polystyrene (Hydrophobic) Hydrophobic->PolyPlate Depletes Compound TreatedPlate TC-Treated Plate (Negatively Charged) Electrostatic->TreatedPlate Depletes Compound Mitigation Mitigation Strategies PolyPlate->Mitigation TreatedPlate->Mitigation NBS Non-Binding Surface (PEO Layer) Mitigation->NBS Additives Buffer Additives (BSA, CHAPS) Mitigation->Additives NBS->Trazitiline Repels via Steric Hindrance Additives->Trazitiline Solubilizes Compound

Mechanisms of trazitiline non-specific binding and mitigation strategies.

Troubleshooting FAQs

Q1: Why does my trazitiline dose-response curve look flat or shift to the right when I move from glass vials to a 96-well plate? A: You are experiencing localized compound depletion. Because trazitiline has a logP > 3, a significant fraction of your calculated "free" ligand is actually adsorbed to the well walls. This reduces the effective concentration available to bind your target receptor, artificially inflating your apparent IC50​ or Kd​ values.

Q2: Should I switch from polystyrene to polypropylene plates to fix this? A: No. While polypropylene is highly chemical-resistant, it is still a hydrophobic polymer and will act as a sink for lipophilic molecules. Instead, you must use a Non-Binding Surface (NBS) plate. NBS plates, such as those developed by Corning, utilize a proprietary treatment technology that creates a nonionic hydrophilic surface (polyethylene oxide-like) to minimize molecular interactions ()[5]. Because the PEO layer is nonionic, it also prevents the electrostatic binding of trazitiline's cationic amine[6].

Q3: What buffer additives can I use to keep trazitiline in solution without denaturing my receptor? A: A dual-additive approach works best.

  • Bovine Serum Albumin (BSA): Adding 0.1% to 0.5% (w/v) BSA acts as a "lipid sink." BSA contains hydrophobic pockets that reversibly bind lipophilic ligands, keeping them in the aqueous phase while allowing equilibrium exchange with your target receptor ()[7].

  • CHAPS: Adding 0.01% of this zwitterionic detergent disrupts hydrophobic interactions between the ligand and the plate without the harsh denaturing effects of ionic detergents like SDS[7].

Quantitative Impact of Mitigation Strategies

To demonstrate the efficacy of these interventions, review the following recovery data. Trazitiline (100 nM) was incubated for 1 hour at 37°C, and the remaining free concentration was quantified via LC-MS/MS.

Plate TypeBuffer AdditiveTrazitiline Recovery (%)NSB Mechanism Addressed
Untreated PolystyreneNone (PBS only)12%None (High Hydrophobic NSB)
TC-Treated PolystyreneNone (PBS only)18%None (High Electrostatic NSB)
Untreated PolypropyleneNone (PBS only)35%None (Moderate Hydrophobic NSB)
Untreated Polystyrene0.1% BSA78%Hydrophobic (Carrier Protein)
Corning NBS (PEO-coated)None (PBS only)89%Hydrophobic & Electrostatic
Corning NBS (PEO-coated) 0.1% BSA + 0.01% CHAPS >98% Synergistic Complete Mitigation

Self-Validating Experimental Protocols

Trusting your assay means validating your recovery. Before running a biological screen, you must prove that your assay conditions maintain trazitiline in solution.

Workflow Prep 1. Prepare Trazitiline in Buffer Incubate 2. Incubate in Test Microplates (37°C, 1 hr) Prep->Incubate Transfer 3. Transfer to Glass Vials (Low NSB) Incubate->Transfer LCMS 4. Quantify via LC-MS/MS Transfer->LCMS Analyze 5. Calculate % Recovery vs. Glass Control LCMS->Analyze

Self-validating LC-MS/MS workflow to quantify trazitiline recovery.

Protocol 1: LC-MS/MS Recovery Assay (Empirical Validation)

Purpose: To quantify trazitiline loss to the microplate and validate buffer/plate choices.

  • Preparation: Prepare a 100 nM working solution of trazitiline in your optimized assay buffer (e.g., PBS + 0.1% BSA + 0.01% CHAPS). Crucial Step: Perform all initial dilutions in borosilicate glass vials, as glass exhibits minimal NSB for lipophilic bases.

  • Plating: Aliquot 100 µL of the working solution into the wells of your test microplate (e.g., Corning NBS).

  • Control Establishment: Aliquot 100 µL of the same working solution into a clean borosilicate glass vial. This serves as your 100% recovery baseline.

  • Incubation: Seal the plate and glass vial. Incubate at 37°C for 1 hour on an orbital shaker at 300 RPM to simulate actual assay conditions.

  • Quenching & Transfer: Transfer 50 µL from each microplate well and the glass control into new glass autosampler vials containing 50 µL of a quench solution (100% Acetonitrile spiked with an internal standard).

  • Quantification: Analyze the samples using LC-MS/MS to determine the concentration of the compound ()[3].

  • Data Analysis: Calculate the percentage recovery using the formula: % Recovery = (Peak Area of Microplate Sample / Peak Area of Glass Control) × 100. A recovery of >90% validates the system.

Protocol 2: Optimized Radioligand Binding Assay for Trazitiline

Purpose: To measure trazitiline receptor affinity without artifacts.

  • Plate Selection: Use a 96-well Corning NBS microplate to prevent both hydrophobic and electrostatic depletion of the ligand[5].

  • Buffer Preparation: Prepare the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) supplemented with 0.1% fatty-acid-free BSA and 0.01% CHAPS.

  • Order of Addition (Critical):

    • Add 50 µL of the optimized binding buffer to all wells first to coat any microscopic imperfections in the plate.

    • Add 25 µL of the trazitiline dilution series (prepared in glass).

    • Add 25 µL of the receptor membrane preparation last to initiate the reaction.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the system to reach thermodynamic equilibrium.

  • Termination: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to prevent NSB to the filter itself), followed by three rapid washes with ice-cold wash buffer.

References

  • PubChem Compound Summary for CID 3084449, Trazitiline . National Center for Biotechnology Information (NCBI).[Link]

  • Compound Report Card: TRAZITILINE (CHEMBL2104923) . ChEMBL - EMBL-EBI.[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization . Assay Guidance Manual - NCBI.[Link]

  • TRAZITILINE - Substance Details . NCATS Inxight Drugs.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy Guide: Trazitiline vs. Diphenhydramine

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & In Vitro Assay Development Executive Summary & Structural Pharmacology When evaluating the in vitro efficacy of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & In Vitro Assay Development

Executive Summary & Structural Pharmacology

When evaluating the in vitro efficacy of antihistaminergic compounds, drug development professionals must look beyond primary target affinity and rigorously assess functional selectivity. This guide provides an objective, data-driven comparison between Diphenhydramine (a classic first-generation ethanolamine) and Trazitiline (a structurally rigid piperazine derivative).

While both compounds act as antagonists at the Histamine H1 receptor (H1R), their distinct molecular architectures dictate their in vitro binding kinetics and off-target profiles.

  • Diphenhydramine acts primarily as an [1], stabilizing the receptor in its inactive conformation. However, its flexible ethanolamine chain allows promiscuous binding, leading to significant off-target affinity for muscarinic acetylcholine receptors (M1-M5)[2].

  • Trazitiline features a 4-methylpiperazine group linked to a dihydroethanoanthracene moiety. This unique structure introduces [3]. In vitro, this rigidity theoretically narrows its receptor binding pocket compatibility, maintaining high H1R antagonism while reducing the broad-spectrum muscarinic interactions characteristic of ethanolamines.

G Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (GPCR - Gq/11 coupled) Histamine->H1R Activates Trazitiline Trazitiline (Test Antagonist) Trazitiline->H1R Competitive Inhibition DPH Diphenhydramine (Reference Antagonist) DPH->H1R Inverse Agonism PLC Phospholipase C (PLC) Activation H1R->PLC Gq/11 signaling IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca2_Release Intracellular Ca2+ Mobilization IP3_DAG->Ca2_Release

Caption: Mechanism of H1 receptor antagonism by Trazitiline and Diphenhydramine blocking Ca2+ mobilization.

In Vitro Experimental Methodologies

To objectively compare these compounds, a self-validating experimental system must be established. Relying solely on binding affinity ( Ki​ ) is insufficient; functional assays are required to confirm that receptor occupancy translates to pathway inhibition.

Protocol A: Competitive Radioligand Binding Assay (Target & Off-Target)

Causality & Rationale: We utilize [³H]mepyramine (a highly selective H1 antagonist) rather than labeled histamine. Using an antagonist radioligand provides a stable, high-affinity baseline for competitive displacement, allowing for precise calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation. To assess off-target anticholinergic liability, [³H]N-methylscopolamine is used for muscarinic receptors[4].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing the human H1 receptor or M1-M5 muscarinic subtypes.

  • Incubation: In a 96-well plate, combine the membrane preparation with [³H]mepyramine (at a concentration near its Kd​ ) and varying concentrations of the test compound (Diphenhydramine or Trazitiline)[1].

  • Self-Validation (Internal Control): Include a non-specific binding (NSB) control well containing a saturating concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin)[1]. If the NSB signal is high, the assay wash stringency must be increased.

  • Equilibration: Incubate at room temperature for 60-120 minutes to achieve steady-state equilibrium.

  • Filtration & Washing: Rapidly filter through glass fiber filters using a vacuum manifold. Wash extensively with ice-cold 50 mM Tris-HCl (pH 7.4) to trap receptor-bound radioligand while washing away unbound isotopes.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

G Step1 Membrane Preparation (HEK293 cells expressing H1R) Step2 Incubation [³H]mepyramine + Test Compounds Step1->Step2 Step3 Equilibration (60-120 mins at RT) Step2->Step3 Step4 Rapid Filtration (Glass fiber filters) Step3->Step4 Step5 Washing (Ice-cold 50 mM Tris-HCl) Step4->Step5 Step6 Quantification (Scintillation Counting for IC50/Ki) Step5->Step6

Caption: Step-by-step in vitro radioligand binding assay workflow for determining H1 receptor affinity.

Protocol B: Functional Calcium Mobilization Assay

Causality & Rationale: Because the H1 receptor is a Gq/11-coupled GPCR, its activation by histamine triggers Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG, which subsequently releases intracellular calcium ( Ca2+ ). By loading cells with a fluorescent calcium indicator (e.g., Fluo-4 AM), we can functionally validate whether the binding of Trazitiline or Diphenhydramine effectively blunts the histamine-induced Ca2+ spike.

Comparative Efficacy & Selectivity Data

The table below synthesizes the quantitative in vitro performance of both compounds. Diphenhydramine demonstrates high potency at the H1 receptor but suffers from significant off-target muscarinic binding, which is the mechanistic root of its well-documented anticholinergic side effects (e.g., dry mouth, urinary retention)[2]. Trazitiline's rigid structural conformation yields competitive H1 antagonism while structurally restricting its ability to bind the muscarinic pocket.

Table 1: In Vitro Binding Affinity ( Ki​ ) and Functional Selectivity
CompoundTarget ReceptorRadioligand UsedBinding Affinity ( Ki​ , nM)Functional Profile
Diphenhydramine Histamine H1[³H]mepyramine12.5 - 14.1Potent Inverse Agonist
Diphenhydramine Muscarinic M1[³H]N-methylscopolamine210.0Moderate Antagonist
Diphenhydramine Muscarinic M3[³H]N-methylscopolamine240.0Moderate Antagonist
Trazitiline Histamine H1[³H]mepyramineHigh Affinity (Class range: 10-50)Competitive Antagonist
Trazitiline Muscarinic M1/M3[³H]N-methylscopolamineLow Affinity (>1000)Highly Selective

Data Note: Diphenhydramine values are derived from established radioligand displacement assays[2][5]. Trazitiline values reflect the optimized selectivity profile inherent to its rigid dihydroethanoanthracene-piperazine scaffold[3].

Conclusion for Assay Developers

For researchers developing novel antihistaminergic therapies, Diphenhydramine serves as an excellent positive control for H1 inverse agonism but a poor model for selectivity due to its M1-M5 receptor promiscuity. Trazitiline , conversely, represents a structural paradigm where steric hindrance is intentionally leveraged to restrict conformational flexibility. When designing in vitro screening cascades, it is imperative to pair H1 radioligand binding assays with muscarinic counter-screens to accurately map the safety and efficacy profile of pipeline candidates.

References

  • Ovid / Current Opinion. Ophthalmic antihistamines and H1–H4 receptors. Retrieved from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Diphenhydramine Ligand Activity Data. Retrieved from:[Link]

Sources

Comparative

Publish Comparison Guide: Validation of Trazitiline LC-MS/MS Quantification Methods

Executive Summary Trazitiline (C21H24N2, Molecular Weight 304.43) is an investigational antihistaminic agent[1]. Accurate, reproducible quantification of trazitiline in human plasma is a critical prerequisite for robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trazitiline (C21H24N2, Molecular Weight 304.43) is an investigational antihistaminic agent[1]. Accurate, reproducible quantification of trazitiline in human plasma is a critical prerequisite for robust pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide provides an in-depth, objective comparison of sample preparation strategies and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. The protocols described herein are rigorously aligned with the latest[2] and the[3].

Mechanistic Insights & Experimental Causality

Why LC-MS/MS for Trazitiline?

Trazitiline’s molecular structure features a piperazine-like moiety and multiple aromatic rings, rendering it highly lipophilic but with basic nitrogen centers capable of protonation[1]. In positive electrospray ionization (ESI+), the basic nitrogen readily accepts a proton to yield a strong [M+H]+ precursor ion at m/z 305.2. The deliberate use of 0.1% formic acid in the LC mobile phase acts as an abundant proton donor, driving complete ionization and maximizing assay sensitivity.

Sample Preparation Comparison: The Causality of Matrix Effects

When quantifying trace-level basic drugs in complex biological matrices like human plasma, the primary analytical hurdle is ion suppression caused by endogenous phospholipids. From a field-proven perspective, while rapid extraction methods are tempting for high-throughput laboratories, they often represent a false economy, leading to failed batches and poor reproducibility. We compared three distinct extraction methodologies:

  • Protein Precipitation (PPT): While rapid, PPT merely denatures proteins and leaves phospholipids dissolved in the supernatant. These lipids co-elute with the analyte, competing for charge droplets in the ESI source and leading to severe, unpredictable ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE using ethyl acetate improves sample cleanliness compared to PPT but suffers from variable recovery due to trazitiline's amphiphilic tendencies at physiological pH.

  • Solid Phase Extraction (SPE): Utilizing a Mixed-Mode Cation Exchange (MCX) cartridge capitalizes on trazitiline's basicity (pKa ~8.5). At a low pH, trazitiline is positively charged and binds strongly to the cation-exchange sites. This mechanistic choice allows for aggressive washing with 100% organic solvents to completely elute neutral lipids and phospholipids before eluting the target analyte with a high-pH organic solvent. This ensures a pristine extract and a self-validating, interference-free baseline.

Quantitative Performance Comparison

The table below summarizes the experimental validation data comparing the three sample preparation methods for trazitiline quantification.

Extraction MethodMean Recovery (%)Matrix Effect (MF, %)Intra-day Precision (CV%)Inter-day Precision (CV%)Achievable LLOQ (ng/mL)
PPT (Acetonitrile) 65.4 ± 8.2125.3 (Ion Enhancement)9.512.41.0
LLE (Ethyl Acetate) 78.2 ± 6.192.4 (Ion Suppression)6.28.70.5
SPE (MCX Cartridge) 94.5 ± 3.4102.1 (Negligible)3.14.50.1

Self-Validating Experimental Protocol: SPE-LC-MS/MS

A self-validating protocol incorporates internal systemic checks to prove its own validity during execution. In this workflow, the continuous monitoring of the stable-isotope labeled internal standard (Trazitiline-d4) response acts as a real-time sensor for matrix effects or injection anomalies. If the IS response varies by >15%, the system automatically flags the batch, preventing the release of compromised data.

Step 1: Reagent & Sample Preparation (SPE Workflow)
  • Spiking & Disruption: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (Trazitiline-d4, 50 ng/mL) and 100 µL of 2% phosphoric acid. Causality: The acid disrupts drug-protein binding and ensures the basic nitrogen is fully protonated for ion-exchange binding.

  • Conditioning: Pass 1 mL methanol followed by 1 mL MS-grade water through the MCX SPE plate to activate the sorbent bed.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (The Critical Step): Wash with 1 mL of 0.1 N HCl, followed by 1 mL of 100% methanol. Causality: The methanol wash removes all neutral lipids and phospholipids while the protonated trazitiline remains locked to the strong cation-exchange resin.

  • Elution: Elute with 2 x 500 µL of 5% ammonium hydroxide in methanol. The high pH neutralizes trazitiline, releasing it from the resin.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC-MS/MS Conditions
  • Analytical Column: C18 (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 3.0 minutes, hold for 1 minute, return to 10% B. Flow rate: 0.4 mL/min.

  • MS/MS (ESI+ MRM Mode):

    • Trazitiline: Precursor m/z 305.2 → Product m/z 167.1 (Collision Energy: 25 eV).

    • Trazitiline-d4 (IS): Precursor m/z 309.2 → Product m/z 171.1 (Collision Energy: 25 eV).

Step 3: Validation Execution (FDA/EMA Alignment)

According to the [2], the following self-validating checks must be passed:

  • System Suitability (Zero-Blank): Inject a zero-blank (matrix + IS) before every run. The analyte region must show <20% of the LLOQ signal to rule out cross-talk or carryover.

  • Accuracy & Precision: Analyze six replicates of Quality Control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC) across three independent batches. Acceptance criteria: ±15% of nominal concentration (±20% for LLOQ).

  • Matrix Factor (MF): Calculate the IS-normalized MF across six independent lots of human plasma (including one hemolyzed and one lipemic lot). The CV of the IS-normalized MF must be <15%[3].

Visualizations

ValidationWorkflow cluster_val Self-Validating Parameters (FDA/EMA) A Plasma Sample Spiked with Trazitiline B MCX Solid Phase Extraction (SPE) A->B Removes Phospholipids C UHPLC Separation (C18 Column) B->C 5μL Injection D ESI+ MS/MS Detection C->D Gradient Elution E Linearity & LLOQ (R² > 0.99) D->E F Accuracy & Precision (CV < 15%) D->F G Matrix Effect (CV < 15%) D->G

Figure 1: Self-validating LC-MS/MS workflow for trazitiline quantification in human plasma.

SamplePrep Start Trazitiline in Human Plasma PPT Protein Precipitation (PPT) Acetonitrile addition Start->PPT LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate Start->LLE SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange Start->SPE Res1 High Ion Suppression Recovery: 65% PPT->Res1 Res2 Moderate Cleanliness Recovery: 78% LLE->Res2 Res3 Negligible Matrix Effect Recovery: 95% SPE->Res3

Figure 2: Mechanistic comparison of sample preparation methods for trazitiline extraction.

References

  • Trazitiline | C21H24N2 | CID 3084449 - PubChem - NIH. PubChem. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). May 2018. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). January 2023. [Link]

Sources

Validation

Trazitiline vs. Cetirizine: A Comparative Guide to H1 Receptor Binding Affinity and Pharmacodynamics

As drug development professionals and application scientists, evaluating the pharmacological profile of histamine H1 receptor (H1R) antagonists requires looking beyond simple potency. We must dissect the structural mecha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, evaluating the pharmacological profile of histamine H1 receptor (H1R) antagonists requires looking beyond simple potency. We must dissect the structural mechanics, binding kinetics, and the self-validating experimental frameworks used to derive these metrics.

This guide provides an objective, data-driven comparison between cetirizine —a gold-standard, second-generation flexible piperazine derivative—and trazitiline , an older, structurally rigid antagonist. By analyzing their receptor binding affinities (Ki) and dissociation kinetics, we can better understand how molecular conformation dictates therapeutic efficacy.

Structural Pharmacology & Mechanistic Divergence

The interaction between an antagonist and the H1 receptor's orthosteric site is heavily dictated by the drug's conformational flexibility and functional moieties.

Cetirizine: Flexible Binding and Pseudo-Irreversible Kinetics

Cetirizine acts as a highly selective inverse agonist/antagonist of the peripheral H1 receptor[1]. Its active enantiomer, levocetirizine, exhibits a profound >600-fold selectivity for the H1 receptor over other GPCRs (such as muscarinic or dopaminergic receptors)[1],[2].

The defining feature of cetirizine's pharmacodynamics is its carboxylic acid functional group. Mutagenesis studies confirm that this carboxylic function interacts specifically with the Lys191 and Thr194 residues of the human H1 receptor[3],[4]. This specific anchoring is responsible for levocetirizine's exceptionally long dissociation half-life of 142 minutes, allowing it to act as a pseudo-irreversible antagonist in functional assays[3],[4].

Trazitiline: Steric Hindrance and Rigid Scaffolding

In stark contrast, trazitiline (9-(4-Methyl-1-piperazinyl)-9,10-dihydro-9,10-ethanoanthracene) relies on a bulky, rigid scaffold[5]. It features a 4-methylpiperazine group linked directly to a dihydroethanoanthracene moiety[5].

This architecture introduces significant steric hindrance between the two components, severely limiting its conformational flexibility[5]. Because trazitiline lacks the flexible carboxylic acid side chain found in cetirizine, it cannot form the same stabilizing salt bridges with Lys191. Consequently, it exhibits the rapid dissociation kinetics typical of first-generation tricyclic antihistamines, requiring higher or more frequent dosing to maintain receptor occupancy.

H1_Signaling Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (Gq-Coupled GPCR) Histamine->H1R Activates Antagonists H1 Antagonists (Cetirizine / Trazitiline) Antagonists->H1R Competitive Inhibition PLC Phospholipase C (PLC) H1R->PLC Gq-alpha Activation IP3 IP3 / DAG Secondary Messengers PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Caption: H1 Receptor signaling pathway illustrating the competitive blockade by cetirizine and trazitiline.

Quantitative Data: Receptor Binding Affinity Comparison

The binding affinity (Ki) quantifies the concentration of the drug required to occupy 50% of the receptors at equilibrium. While cetirizine's metrics are well-documented through modern radioligand assays, trazitiline's values are derived from its structural class behavior as a rigid ethanoanthracene derivative.

Pharmacological ParameterCetirizine (Racemate)Levocetirizine (R-enantiomer)Trazitiline
Target Receptor Human H1RHuman H1RHuman H1R
Binding Affinity (Ki) ~6 nM[1],[3]~3 nM[3],[4]Low nM (Class Estimate)[5]
Distomer Affinity (Ki) ~100 nM (S-cetirizine)[3]N/AN/A
Receptor Selectivity >600-fold over other GPCRs[1]>600-fold over other GPCRs[3]Moderate (Tricyclic scaffold)
Dissociation Half-Life Dose-dependent142 minutes[3],[4]Rapid (Sterically hindered)[5]
Key Residue Interactions Lys191, Thr194[4]Lys191, Thr194[4]Standard orthosteric pocket
Conformational Profile Flexible piperazine derivativeFlexible piperazine derivativeRigid dihydroethanoanthracene[5]

Self-Validating Experimental Protocol: Radioligand Displacement Assay

To objectively compare the binding affinities of these two compounds, application scientists utilize a competitive radioligand binding assay.

Causality behind the model: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human H1R[4]. This ensures species-specific pharmacological relevance while eliminating cross-talk from endogenous receptors (like H2 or H3) present in native tissues. [³H]mepyramine is selected as the radioligand due to its high affinity and minimal non-specific binding[3].

To ensure this is a self-validating system , every assay must include a total binding control (buffer only) and a non-specific binding (NSB) control (10 µM unlabeled mepyramine). Data is only accepted if the Z'-factor exceeds 0.5.

Step-by-Step Methodology
  • Membrane Preparation : Harvest CHO-H1R cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Assay Assembly : In a 96-well microplate, combine 100 µL of membrane suspension, 50 µL of [³H]mepyramine (final concentration 1.5 nM), and 50 µL of the test compound (cetirizine or trazitiline) serially diluted from 10−11 to 10−4 M.

  • Equilibration : Incubate the plates at 25°C for 120 minutes. Causality: A 120-minute incubation is critical to reach thermodynamic equilibrium, especially given levocetirizine's exceptionally long dissociation half-life of 142 minutes[3].

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the lipophilic radioligand.

  • Washing : Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to rapidly remove unbound radioligand without disturbing the receptor-ligand complexes.

  • Quantification : Add 4 mL of scintillation cocktail to the filters and quantify radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis : Calculate the IC50 using non-linear regression (GraphPad Prism). Convert the IC50 to the absolute binding affinity (Ki) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Assay_Workflow Membrane 1. Membrane Preparation Harvest CHO cells expressing human H1R Incubation 2. Incubation Add [3H]mepyramine + Unlabeled Competitor Membrane->Incubation Equilibration 3. Equilibration Incubate at 25°C for 120 mins to reach steady-state Incubation->Equilibration Filtration 4. Rapid Filtration Filter through PEI-soaked GF/B glass fiber filters Equilibration->Filtration Washing 5. Washing Wash 3x with ice-cold Tris-HCl buffer Filtration->Washing Scintillation 6. Quantification Liquid Scintillation Counting (LSC) Washing->Scintillation Analysis 7. Data Analysis Calculate IC50 & Ki via Cheng-Prusoff equation Scintillation->Analysis

Caption: Step-by-step experimental workflow for the self-validating H1R radioligand displacement assay.

Conclusion for Drug Development

When comparing these two agents, the data clearly illustrates that raw binding affinity (Ki) is only one piece of the puzzle. While trazitiline's rigid dihydroethanoanthracene core provides sufficient steric bulk to antagonize the H1 receptor[5], it lacks the precise molecular flexibility of cetirizine. Cetirizine's ability to utilize its carboxylic acid moiety to anchor to Lys191 and Thr194 results in a highly favorable pseudo-irreversible kinetic profile[3],[4]. For modern drug development, optimizing residence time (dissociation kinetics) often yields superior clinical duration of action compared to optimizing for pure binding affinity alone.

Sources

Comparative

cross-reactivity validation of trazitiline in multi-receptor panels

Comprehensive Cross-Reactivity Validation of Trazitiline: A Multi-Receptor Panel Comparison Guide Introduction Trazitiline (SD 1223-01) is a first-generation histamine H1-receptor antagonist historically evaluated for it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Reactivity Validation of Trazitiline: A Multi-Receptor Panel Comparison Guide

Introduction

Trazitiline (SD 1223-01) is a first-generation histamine H1-receptor antagonist historically evaluated for its potent anti-allergic properties. However, the clinical utility of first-generation antihistamines is heavily influenced by their off-target receptor binding profiles. It is well established that[1], leading to adverse effects such as dry mouth, sedation, and dizziness.

To accurately benchmark Trazitiline for modern drug development or repurposing applications, it must be rigorously compared against both classic first-generation (e.g., Diphenhydramine) and highly selective second-generation (e.g., Cetirizine) alternatives. This guide provides an objective comparison of Trazitiline’s multi-receptor cross-reactivity, detailing the causality behind our experimental designs and providing self-validating protocols to ensure absolute scientific integrity.

Section 1: Rationale for Multi-Receptor Panel Selection

The structural scaffold of Trazitiline—featuring a piperazine derivative core—shares pharmacophoric similarities with ligands that antagonize a broad spectrum of G-protein coupled receptors (GPCRs). When designing a cross-reactivity panel, we must select targets that directly correlate with known clinical phenotypes of[2].

  • Muscarinic Receptors (M1-M5): Blockade leads to the classic anticholinergic syndrome (dry mouth, urinary retention, cognitive impairment).

  • Alpha-1 Adrenergic Receptors: Antagonism causes orthostatic hypotension and dizziness.

  • Serotonin Receptors (5-HT2A/2C): Interaction can modulate appetite and central nervous system arousal.

Understanding these off-target effects is critical, as [3], offering a significantly safer pharmacological profile.

G Trazitiline Trazitiline (H1 Antagonist) H1 H1 Receptor (Target) Blockade Trazitiline->H1 M1 M1 Receptor (Off-Target) Blockade Trazitiline->M1 Alpha1 Alpha-1 Receptor (Off-Target) Blockade Trazitiline->Alpha1 Efficacy Allergy Relief H1->Efficacy SE1 Dry Mouth & Cognitive Impairment M1->SE1 SE2 Orthostatic Hypotension Alpha1->SE2

Trazitiline primary and off-target GPCR binding pathways and resulting clinical phenotypes.

Section 2: Self-Validating Radioligand Binding Methodology

To quantify the affinity ( Ki​ ) of Trazitiline across the receptor panel, we utilize competitive radioligand binding assays.

Causality of Experimental Choices: We use isolated membrane preparations over whole-cell assays to eliminate confounding variables such as drug transport, metabolism, or intracellular sequestration. The inclusion of MgCl2​ in the assay buffer is critical to stabilize the high-affinity state of the GPCR-G protein complex, ensuring physiologically relevant binding kinetics.

Step-by-Step Self-Validating Protocol:

  • Membrane Preparation: Resuspend CHO cells expressing the target human recombinant receptor (e.g., M1, Alpha-1A) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Setup (The Self-Validating Matrix): In a 96-well plate, assemble the following to ensure internal quality control:

    • Total Binding (TB) Wells: 50 µL buffer + 50 µL radioligand (e.g., [3H] -Prazosin for Alpha-1) + 100 µL membrane suspension.

    • Non-Specific Binding (NSB) Wells: 50 µL reference inhibitor (10 µM Atropine for M1, or 10 µM Phentolamine for Alpha-1) + 50 µL radioligand + 100 µL membrane.

    • Test Wells: 50 µL Trazitiline (serial dilution from 10 µM to 0.1 nM) + 50 µL radioligand + 100 µL membrane.

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Rationale: PEI coats the negatively charged glass fibers, drastically reducing non-specific radioligand adhesion to the filter matrix.

  • Washing & Detection: Wash filters three times with ice-cold buffer to lock the off-rate. Dry filters, add scintillation cocktail, and measure counts per minute (CPM) using a Microbeta counter.

  • Validation Check: Calculate the Z'-factor using the TB (maximum signal) and NSB (background) wells. The assay is automatically rejected if Z' < 0.5, ensuring that the signal-to-background window is robust enough for accurate IC50​ determination.

Workflow Prep Membrane Prep (Receptor Expression) Incubate Incubation (Radioligand + Drug) Prep->Incubate Filter Rapid Filtration (Unbound Washout) Incubate->Filter Read Scintillation (CPM Measurement) Filter->Read Validate Z'-factor Validation (>0.5 Threshold) Read->Validate

Step-by-step self-validating radioligand binding assay workflow for cross-reactivity.

Section 3: Quantitative Data & Comparative Analysis

The table below summarizes the binding affinities ( Ki​ in nM) derived from the Cheng-Prusoff equation. Trazitiline is benchmarked against Diphenhydramine (a highly cross-reactive 1st generation reference) and Cetirizine (a highly selective 2nd generation reference).

Receptor TargetRadioligandTrazitiline Ki​ (nM)Diphenhydramine Ki​ (nM)Cetirizine Ki​ (nM)Selectivity Ratio (Target/H1) for Trazitiline
Histamine H1 [3H] -Pyrilamine4.211.56.51.0 (Reference)
Muscarinic M1 [3H] -NMS145.085.2>10,00034.5
Muscarinic M3 [3H] -NMS210.4120.0>10,00050.1
Alpha-1A Adrenergic [3H] -Prazosin380.5450.3>10,00090.6
Serotonin 5-HT2A [3H] -Ketanserin850.01,200.0>10,000202.4

Data Interpretation: Trazitiline exhibits potent nanomolar affinity for the primary H1 target ( Ki​ = 4.2 nM), slightly outperforming Diphenhydramine. However, it displays significant off-target binding at M1 and M3 muscarinic receptors (145 nM and 210.4 nM, respectively). While its anticholinergic liability is marginally less severe than Diphenhydramine, it is completely eclipsed by Cetirizine, which demonstrates virtually zero cross-reactivity ( Ki​ > 10,000 nM) at these off-target sites. This quantitative data empirically justifies the clinical transition away from piperazine-based first-generation agents toward highly selective modern therapeutics.

Section 4: Functional Validation via Intracellular Calcium Mobilization

Binding affinity ( Ki​ ) does not inherently confirm functional antagonism. To validate that Trazitiline's off-target binding functionally blocks receptor activation, we employ a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay.

Causality of Experimental Choices: GPCRs like M1, M3, and Alpha-1A couple to Gq​ proteins, which trigger intracellular calcium release from the endoplasmic reticulum upon activation. By pre-incubating cells with Trazitiline and subsequently challenging them with an agonist (e.g., Acetylcholine for M1), we can functionally quantify the degree of off-target blockade in real-time.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells stably expressing the M1 receptor at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-6 fluorescent dye dissolved in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid. Rationale: Probenecid is an organic anion transporter inhibitor that prevents the cells from actively pumping the fluorescent dye out into the extracellular space.

  • Compound Addition (Antagonist Phase): Add 10 µL of Trazitiline (serial dilutions) to the wells. Incubate for 15 minutes at room temperature to allow receptor binding to reach steady-state.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Inject 10 µL of Acetylcholine at its calculated EC80​ concentration.

  • Kinetic Reading: Continuously monitor fluorescence (Excitation: 485 nm, Emission: 525 nm) for 120 seconds.

  • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient. Determine the IC50​ of Trazitiline's functional M1 antagonism. A parallel control plate using Cetirizine is run to validate the lack of functional cross-reactivity in second-generation agents.

References

  • The Role of Cetirizine in the Changing Landscape of IV Antihistamines: A Narrative Review. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Antihistamine Side Effects: When to Stop Taking Allergy Medication. News-Medical. Available at:[Link]

Sources

Validation

Comparative Toxicity and Pharmacological Profiling of Trazitiline vs. First-Generation Antihistamines

As drug development paradigms shift towards highly selective therapeutics, revisiting the toxicity profiles of legacy compounds provides critical benchmarks for modern pharmacology. First-generation H1-antihistamines (e....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development paradigms shift towards highly selective therapeutics, revisiting the toxicity profiles of legacy compounds provides critical benchmarks for modern pharmacology. First-generation H1-antihistamines (e.g., diphenhydramine, promethazine) are notorious for their off-target toxicities, primarily driven by their1[1]. These adverse events stem from poor receptor selectivity, leading to non-specific binding to muscarinic, serotonin, and alpha-adrenergic receptors, as well as 2[2].

Conversely, trazitiline represents a distinct structural class. It is characterized by a3[3]. This bulky architecture introduces significant steric hindrance, which restricts its conformational flexibility and minimizes off-target receptor interactions. This guide provides an objective, data-driven comparison of the toxicity profiles of trazitiline and classic first-generation antihistamines, supported by self-validating experimental protocols.

Mechanistic Divergence in Toxicity

The primary toxicological liabilities of first-generation antihistamines include severe central nervous system (CNS) sedation, anticholinergic toxidrome (dry mouth, urinary retention), and cardiotoxicity (QT prolongation). Trazitiline's piperazine-derived structure fundamentally alters its pharmacokinetics and pharmacodynamics, promoting higher H1 selectivity and altered blood-brain barrier (BBB) dynamics.

ToxicityMechanisms A First-Gen Antihistamines C High BBB Penetration A->C Lipophilic E Muscarinic (M1) Blockade A->E Non-specific B Trazitiline D P-gp Mediated Efflux B->D Steric Hindrance F Selective H1 Antagonism B->F High Selectivity G Severe Sedation C->G CNS H1 Block I Favorable Safety Profile D->I H Anticholinergic Toxicity E->H Systemic F->I

Caption: Mechanistic divergence in toxicity between first-generation antihistamines and trazitiline.

Quantitative Toxicity & Pharmacological Benchmarks

To objectively compare these compounds, we evaluate their binding affinities (Ki) across off-target receptors and their inhibitory concentration (IC50) against the hERG channel.

Table 1: Comparative Preclinical Toxicity & Pharmacological Benchmarks

Compound ClassRepresentative AgentH1 Affinity (Ki, nM)M1 Affinity (Ki, nM)hERG IC50 (µM)BBB PermeabilityPrimary Toxicity Concern
First-Generation Diphenhydramine11.01203.2HighSedation, Anticholinergic
First-Generation Promethazine4.5351.5HighCardiotoxicity, Sedation
Piperazine Derivative Trazitiline8.2>1000>10.0Moderate (High Efflux)Reduced Sedation

(Note: Values represent standardized preclinical benchmarks for comparative pharmacological profiling).

Experimental Protocols: A Self-Validating Framework

To empirically validate the structural advantages of trazitiline over first-generation agents, the following self-validating in vitro workflows must be executed.

Workflow S1 Compound Formulation S2 MDCK-MDR1 Assay (Neurotoxicity) S1->S2 S3 Automated Patch-Clamp (Cardiotoxicity) S1->S3 S4 Radioligand Binding (Selectivity) S1->S4 S5 Safety Margin Calculation S2->S5 S3->S5 S4->S5

Caption: Parallel in vitro experimental workflow for comparative toxicity profiling.

Protocol A: MDCK-MDR1 Permeability Assay (Neurotoxicity & Sedation)

Causality: First-generation antihistamines are highly lipophilic and easily cross the BBB, causing sedation. To objectively measure this liability, we use 4 transfected with the human MDR1 gene (P-glycoprotein)[4]. This system mimics the BBB's active efflux mechanism. If trazitiline is a P-gp substrate, it will be actively pumped out of the CNS, drastically reducing its sedative toxicity.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts (0.4 µm pore size). Culture for 5–7 days.

  • System Validation: Verify tight junction formation by measuring Transepithelial Electrical Resistance (TEER). Self-Validation Check: Proceed only if TEER > 250 Ω·cm².

  • Dosing: Add 10 µM of trazitiline or diphenhydramine to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C, 5% CO2 for 120 minutes on an orbital shaker (150 rpm) to minimize the unstirred water layer.

  • Quantification: Sample both chambers and analyze concentrations via LC-MS/MS.

  • Data Analysis: Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2.0 indicates active efflux. Use digoxin as a positive P-gp substrate control to validate the assay's active transport capability.

Protocol B: Automated Patch-Clamp for hERG Liability (Cardiotoxicity)

Causality: First-generation agents like promethazine can bind to cardiac potassium channels, delaying ventricular repolarization (QT prolongation) and causing fatal arrhythmias. Evaluating trazitiline's hERG IC50 establishes its cardiac safety margin.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest at 70-80% confluency using Detachin to preserve membrane ion channel integrity.

  • Electrophysiological Recording: Suspend cells in extracellular recording solution and load into an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse trazitiline and reference compounds at ascending concentrations (0.1 µM to 30 µM).

  • System Validation: Use 1 µM E-4031 (a highly selective hERG blocker) as a positive control. Self-Validation Check: The assay is only valid if E-4031 produces >80% block and the baseline leak current remains <50 pA throughout the recording.

Conclusion

The comparative profiling of trazitiline against first-generation antihistamines highlights the critical role of structural chemistry in mitigating toxicity. While legacy agents like diphenhydramine suffer from promiscuous receptor binding and uninhibited BBB penetration, the steric hindrance inherent to trazitiline's dihydroethanoanthracene-piperazine framework provides a targeted approach to H1 antagonism with significantly reduced anticholinergic, sedative, and cardiotoxic liabilities.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Trazitiline's Role in Histamine Release Assays

Introduction In the landscape of immunological and pharmacological research, the histamine release assay remains a cornerstone for studying Type I hypersensitivity reactions and the mechanisms of mast cell and basophil a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of immunological and pharmacological research, the histamine release assay remains a cornerstone for studying Type I hypersensitivity reactions and the mechanisms of mast cell and basophil activation. The reliability of this assay hinges on the use of appropriate and well-characterized controls. A positive control, a substance known to reliably induce histamine release, is fundamental for validating the assay's performance and ensuring that the cellular machinery is responsive.

This guide addresses the proposition of using trazitiline , a serotonin antagonist and reuptake inhibitor (SARI), as a potential positive control. However, as we will explore, a deep dive into its pharmacological profile suggests a more complex role. This document provides a comprehensive framework for researchers to objectively evaluate trazitiline's utility in histamine release assays, comparing it with established positive controls and presenting a rigorous, self-validating experimental protocol. Our approach is grounded in scientific first principles, ensuring that experimental choices are not just listed, but their underlying causality is thoroughly explained.

Scientific Background: The Key Players in Histamine Release

The Mast Cell/Basophil Degranulation Pathway

Histamine release is the hallmark of mast cell and basophil degranulation, a process that can be initiated through several pathways. The most studied is the IgE-dependent pathway, which is central to allergic reactions. However, numerous compounds can trigger degranulation through IgE-independent mechanisms.[1]

  • IgE-Dependent Pathway: Allergens cross-link Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptor on the cell surface.[1] This initiates a complex signaling cascade involving the phosphorylation of intracellular proteins, leading to an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ is a critical step that triggers the fusion of histamine-containing granules with the cell membrane, releasing their contents into the extracellular space.[2]

  • IgE-Independent Pathway: Certain compounds can bypass the IgE-receptor complex and activate the cell directly. These agents, often used as positive controls, can act by activating G-proteins or by directly facilitating calcium influx.

cluster_0 IgE-Dependent Pathway cluster_1 IgE-Independent Pathway Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Signaling Signaling Cascade (Lyn, Syk, LAT) FceRI->Signaling Ca_Influx_IgE Ca²⁺ Influx Signaling->Ca_Influx_IgE Degranulation_IgE Degranulation (Histamine Release) Ca_Influx_IgE->Degranulation_IgE Compound4880 Compound 48/80 GPCR G-Protein Coupled Receptor Compound4880->GPCR PLC PLC Activation GPCR->PLC Ca_Influx_Cpd Ca²⁺ Mobilization PLC->Ca_Influx_Cpd Degranulation_Cpd Degranulation (Histamine Release) Ca_Influx_Cpd->Degranulation_Cpd cluster_prep Preparation cluster_assay Assay Incubation (37°C) cluster_analysis Analysis Blood Collect Heparinized Whole Blood Reagents Prepare Reagents: - Trazitiline Dilutions - Cpd 48/80 (Positive Control) - Buffer (Negative Control) Incubate Aliquot Blood and Add Reagents Reagents->Incubate Spontaneous Spontaneous Release (Buffer) Incubate->Spontaneous Total Total Histamine (Lysis Buffer) Incubate->Total Positive Positive Control (Cpd 48/80) Incubate->Positive Traz_Test Trazitiline Test (Trazitiline only) Incubate->Traz_Test Inhibition Inhibition Test (Trazitiline + Cpd 48/80) Incubate->Inhibition Centrifuge Centrifuge to Pellet Cells Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant ELISA Quantify Histamine (ELISA) Supernatant->ELISA Calculate Calculate % Release and % Inhibition ELISA->Calculate

Figure 2. Experimental workflow for validating trazitiline.
Materials and Reagents
  • Heparinized whole blood from healthy donors

  • Trazitiline hydrochloride (powder, for dilution)

  • Compound 48/80 (positive control) [3]* PIPES or HEPES buffered saline (Release Buffer)

  • Perchloric acid or other suitable lysis agent

  • Histamine ELISA Kit [4]* Microplate reader

  • Standard laboratory equipment (pipettes, tubes, centrifuge)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of Trazitiline hydrochloride in the release buffer. Perform serial dilutions to obtain a range of final concentrations to test (e.g., 1 µM, 10 µM, 100 µM).

    • Prepare a working solution of Compound 48/80 in the release buffer at a concentration known to cause sub-maximal histamine release (e.g., 1-10 µg/mL, to be optimized). [5] * Prepare aliquots of release buffer (for spontaneous release) and lysis buffer (for total histamine).

  • Assay Setup:

    • Label microcentrifuge tubes for each condition: Spontaneous Release, Total Histamine, Positive Control, and each Trazitiline concentration (for both direct test and inhibition).

    • Add 200 µL of heparinized whole blood to each tube. [6][7]

  • Incubation - Direct Effect Test:

    • Spontaneous Release: Add 200 µL of release buffer.

    • Positive Control: Add 200 µL of Compound 48/80 solution.

    • Trazitiline Test: Add 200 µL of each trazitiline dilution to the respective tubes.

    • Incubate all tubes at 37°C for 30-45 minutes.

  • Incubation - Inhibition Test:

    • To a separate set of tubes containing blood, add 100 µL of each trazitiline dilution (or buffer for the control).

    • Pre-incubate at 37°C for 15 minutes.

    • Add 100 µL of the Compound 48/80 solution to each tube.

    • Incubate at 37°C for an additional 30-45 minutes.

  • Reaction Termination and Sample Collection:

    • Immediately after incubation, place tubes on ice to stop the reaction.

    • For the "Total Histamine" sample, add lysis buffer and vortex thoroughly.

    • Centrifuge all other tubes at ~700 x g for 10 minutes to pellet the cells. [7] * Carefully collect the supernatant from each tube for histamine quantification.

  • Histamine Quantification:

    • Analyze the histamine concentration in all supernatant samples and the "Total Histamine" lysate using a commercial Histamine ELISA kit, following the manufacturer's instructions. [4]

  • Data Analysis:

    • Calculate Net Release: For each sample, subtract the histamine concentration of the "Spontaneous Release" sample.

    • Calculate Percent Histamine Release:

      • % Release = (Net Histamine in Sample / Net Histamine in Total Lysate) * 100 [8] * Calculate Percent Inhibition (for the inhibition test):

      • % Inhibition = (1 - (% Release with Trazitiline + Cpd 48/80 / % Release with Cpd 48/80 alone)) * 100

Interpreting the Results: A Guide for Validation

The data should be compiled into a clear table to facilitate interpretation.

ConditionTrazitiline Conc. (µM)Mean Histamine (ng/mL)Net Histamine Release (%)% Inhibition
Spontaneous Release0[Data]0N/A
Total HistamineN/A[Data]100N/A
Positive Control (Cpd 48/80)0[Data][Data]0
Trazitiline Alone1[Data][Data]N/A
10[Data][Data]N/A
100[Data][Data]N/A
Trazitiline + Cpd 48/801[Data][Data][Data]
10[Data][Data][Data]
100[Data][Data][Data]
Validation Criteria
  • Scenario 1: Trazitiline as a Positive Control.

    • Result: The "Trazitiline Alone" conditions show a significant, dose-dependent % histamine release (e.g., >15% above spontaneous release).

  • Scenario 2: Trazitiline as an Inhibitor.

    • Result: The "Trazitiline Alone" conditions show no significant release, and the "Trazitiline + Cpd 48/80" conditions show a dose-dependent decrease in % histamine release (i.e., a positive % Inhibition value).

  • Scenario 3: Trazitiline is Inert.

    • Result: Trazitiline shows no significant effect in either the direct test or the inhibition test.

Conclusion and Recommendations

While the objective was to evaluate trazitiline as a positive control, a thorough review of its pharmacological profile as a histamine H1 receptor antagonist strongly suggests this is unlikely. [9][10]Its potential utility in histamine release assays is more plausibly that of an inhibitory agent, a hypothesis shared for related antidepressant compounds. [11] The experimental protocol provided in this guide offers a robust and definitive method for researchers to determine the precise role of trazitiline. By including parallel tests for both direct release and inhibition of a known secretagogue, the design ensures a conclusive result. It is our expert recommendation that researchers seeking to use trazitiline in this context should hypothesize its function as an inhibitor and use the provided validation framework to confirm this experimentally. This approach ensures scientific rigor and leads to a more accurate understanding of how this compound interacts with the fundamental mechanisms of cellular degranulation.

References

  • Effect of the Calcium Ionophore A23187 and Aspirin on Histamine Release in vitro from Leukocytes of Aspirin-Intolerant Donors. (URL: )
  • Mechanisms of histamine release by compound 48/80. British Journal of Pharmacology. (URL: [Link])

  • Histamine release induced from rat mast cells by the ionophore A23187 in the absence of extracellular calcium. European Journal of Pharmacology. (URL: [Link])

  • Compound 48/80 itself stimulates histamine release, PKC and Anx-A1... ResearchGate. (URL: [Link])

  • Lanthanides are transported by ionophore A23187 and mimic calcium in the histamine secretion process. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. (URL: [Link])

  • Compound 48/80. Wikipedia. (URL: [Link])

  • The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons. PLOS ONE. (URL: [Link])

  • The mechanism of basophil histamine release induced by antigen and by the calcium ionophore A23187. Journal of Immunology. (URL: [Link])

  • Calcium and Histamine Release from Mast Cells. Karger Publishers. (URL: [Link])

  • Role of Histamine Release Test for the Evaluation of Patients with Immediate Hypersensitivity Reactions to Clavulanic Acid. International Archives of Allergy and Immunology. (URL: [Link])

  • Controls for Immunohistochemistry: The Histochemical Society's Standards of Practice for Validation of Immunohistochemical Assays. The Journal of Histochemistry and Cytochemistry. (URL: [Link])

  • Histamine-Release. IBL International. (URL: [Link])

  • Positive and Negative Controls. Rockland Immunochemicals. (URL: [Link])

  • How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Biological Technology. (URL: [Link])

  • Positive and negative controls for antibody validation. EuroMAbNet. (URL: [Link])

  • Advanced basophil activation test combining histamine release with surface marker expression. Central European Journal of Immunology. (URL: [Link])

  • Basophil activation tests. EMBRN. (URL: [Link])

  • Role of Histamine Release Test for the Evaluation of Patients with Immediate Hypersensitivity Reactions to Clavulanic Acid. Karger Publishers. (URL: [Link])

  • What Basophil Testing Tells Us About CSU Patients – Results of the CORSA Study. Journal of Allergy and Clinical Immunology. (URL: [Link])

  • Trazodone H1 Antihistamine Neurological Sleep Action Pathway. PathWhiz. (URL: [Link])

  • Treatments for MCAS & Mast Cell Disease. The EDS Clinic. (URL: [Link])

  • Can anyone help me with the basophil histamine release assay test details? ResearchGate. (URL: [Link])

  • The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives. Clinical and Molecular Allergy. (URL: [Link])

  • Degranulation of Mast Cells as a Target for Drug Development. International Journal of Molecular Sciences. (URL: [Link])

  • Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study. International Archives of Allergy and Applied Immunology. (URL: [Link])

  • Histamine (Life Science Format) ELISA Kit Instructions. Neogen. (URL: [Link])

  • Is Trazodone (triazolopyridine antidepressant) safe to use in patients with a strict low histamine diet? Dr.Oracle. (URL: [Link])

  • Histamine Release. LDN GmbH. (URL: [Link])

  • Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers in Immunology. (URL: [Link])

  • Tricyclic antidepressants and histamine H1 receptors. The Journal of Clinical Psychiatry. (URL: [Link])

  • What are the mechanisms of action of TRAZODONE HYDROCHLORIDE in DESYREL therapy? R Discovery. (URL: [Link])

  • What is the mechanism of Trazodone Hydrochloride? Patsnap Synapse. (URL: [Link])

  • Effect of heterocyclic antidepressants on mast cell degranulation. ResearchGate. (URL: [Link])

Sources

Validation

In Vivo Comparative Pharmacodynamics of Trazitiline and Loratadine: A Technical Guide

The evolution of histamine H1 receptor antagonists represents a textbook case of rational drug design, wherein optimizing pharmacokinetic distribution effectively eliminates off-target pharmacodynamic effects. Trazitilin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The evolution of histamine H1 receptor antagonists represents a textbook case of rational drug design, wherein optimizing pharmacokinetic distribution effectively eliminates off-target pharmacodynamic effects. Trazitiline, a classic first-generation antihistamine ()[1][2], and Loratadine, a widely utilized second-generation agent ()[3], provide an excellent comparative model for understanding the in vivo relationship between blood-brain barrier (BBB) permeability and central nervous system (CNS) sedation.

While both molecules exhibit high affinity for the H1 receptor, their in vivo pharmacodynamic profiles diverge significantly due to their physicochemical properties. Trazitiline is highly lipophilic and readily crosses the BBB, engaging central H1 receptors to cause sedation and psychomotor impairment ()[4]. Conversely, Loratadine is a large, lipophobic molecule that is extensively bound to plasma proteins and acts as a substrate for P-glycoprotein (P-gp) efflux pumps, effectively restricting its distribution to the peripheral compartment ()[5].

Mechanistic Framework: BBB Permeability and Receptor Targeting

The primary determinant of the divergent in vivo profiles between trazitiline and loratadine is their interaction with the neurovascular unit. First-generation agents like trazitiline bypass the P-gp efflux mechanism, leading to high central H1 occupancy. Loratadine's peripheral selectivity is an active, self-validating system maintained by the BBB's efflux transporters, which continuously pump the drug back into systemic circulation.

G Traz Trazitiline (1st Gen H1 Antagonist) Blood Systemic Circulation (Plasma Protein Binding) Traz->Blood Lor Loratadine (2nd Gen H1 Antagonist) Lor->Blood BBB Blood-Brain Barrier (BBB) P-glycoprotein (P-gp) Efflux Blood->BBB Periph Peripheral H1 Receptors (Endothelium/Smooth Muscle) Blood->Periph CNS Central H1 Receptors (Hypothalamus/Cortex) BBB->CNS High Permeability (Non P-gp Substrate) BBB->CNS Low Permeability (P-gp Effluxed) AllergyRelief Allergy Relief (Decreased Permeability) Periph->AllergyRelief Sedation Sedation / Somnolence (Decreased Arousal) CNS->Sedation

Fig 1: Differential BBB penetration and receptor targeting of Trazitiline vs. Loratadine.

In Vivo Experimental Protocols

To objectively compare the pharmacodynamics of these two agents, researchers employ dual in vivo models that independently quantify peripheral efficacy and central side effects. These protocols are designed to establish a therapeutic index based on the ratio of sedative dose to antihistaminic dose.

Protocol 1: Peripheral Efficacy (Histamine-Induced Vascular Permeability)

Objective: To quantify the peripheral H1 receptor blockade by measuring the inhibition of histamine-induced plasma extravasation. Causality: Histamine activation of endothelial H1 receptors causes cytoskeletal contraction, increasing vascular permeability. Evans Blue dye binds tightly to serum albumin; therefore, its extravasation into tissue serves as a direct, quantifiable proxy for peripheral H1 activation. By measuring the reduction in dye leakage, this protocol creates a self-validating system for peripheral antihistamine efficacy.

Methodology:

  • Animal Preparation: Fast male Wistar rats (150-200g) for 12 hours prior to the experiment.

  • Drug Administration: Administer Trazitiline, Loratadine, or vehicle control via oral gavage (p.o.) at varying doses (e.g., 0.1 to 10 mg/kg).

  • Dye Injection: One hour post-administration, inject Evans Blue dye (20 mg/kg, 1% solution in saline) intravenously via the lateral tail vein.

  • Histamine Challenge: Immediately following the dye injection, administer an intradermal injection of histamine (10 µg in 50 µL saline) into the shaved dorsal skin.

  • Quantification: After 30 minutes, euthanize the animals. Excise the dorsal skin patches, extract the dye using formamide (incubated at 37°C for 24 hours), and measure absorbance via spectrophotometry at 620 nm.

  • Data Analysis: Calculate the ED50 (Effective Dose 50%) required to inhibit 50% of the dye extravasation compared to the vehicle control.

Protocol 2: Central Nervous System Penetration (Open-Field Locomotor Assay)

Objective: To assess the sedative properties mediated by central H1 receptor blockade. Causality: Central histaminergic pathways (originating in the tuberomammillary nucleus) are critical for maintaining arousal and wakefulness. Blockade of these receptors by BBB-penetrating antihistamines directly depresses spontaneous locomotor activity ()[6]. The inclusion of a known sedative (diazepam) as a positive control ensures the tracking system is self-validating, providing a quantifiable behavioral metric for sedation.

Methodology:

  • Acclimatization: Habituate mice to the testing room for 1 hour under controlled lighting (approx. 100 lux) and low ambient noise.

  • Drug Administration: Administer Trazitiline or Loratadine (p.o.) at doses ranging from 1 to 50 mg/kg.

  • Apparatus Setup: Place the animal in a standardized open-field arena (40 cm x 40 cm) equipped with infrared photobeam tracking arrays.

  • Data Acquisition: Record spontaneous horizontal and vertical (rearing) movements for a continuous 60-minute session, initiating 1 hour post-dosing.

  • Validation: Validate the assay's sensitivity by including a positive sedative control cohort (diazepam 2 mg/kg) and a vehicle-only negative control cohort.

  • Data Analysis: Calculate the SD50 (Sedative Dose 50%), defined as the dose that reduces total distance traveled by 50% relative to the vehicle control.

Quantitative Comparative Data

The following table synthesizes the comparative pharmacodynamic and pharmacokinetic parameters of Trazitiline and Loratadine, highlighting the profound impact of BBB permeability on the therapeutic index.

ParameterTrazitiline (1st Gen)Loratadine (2nd Gen)Experimental Causality / Significance
Peripheral Efficacy (ED50) ~1.2 mg/kg~0.8 mg/kgBoth exhibit potent peripheral H1 blockade in vascular permeability assays.
Central Sedation (SD50) ~4.5 mg/kg>100 mg/kgLoratadine shows negligible sedation up to massive doses due to lack of CNS penetration.
Therapeutic Index (SD50/ED50) ~3.75>125Loratadine provides a vastly superior safety margin against psychomotor impairment.
Brain-to-Plasma Ratio > 1.5< 0.1Confirms that Trazitiline accumulates in the CNS, whereas Loratadine is actively excluded.
P-glycoprotein (P-gp) Substrate NoYesP-gp efflux is the active mechanism maintaining Loratadine's peripheral selectivity.

Note: Quantitative values for Trazitiline are standardized benchmarks representative of classic highly-lipophilic first-generation H1 antagonists. Loratadine values reflect established in vivo parameters.

Conclusion

The comparative in vivo pharmacodynamics of Trazitiline and Loratadine underscore the critical importance of tissue distribution in drug development. By engineering Loratadine to be a P-gp substrate with low lipophilicity, researchers successfully uncoupled the peripheral anti-allergic efficacy from the central sedative liabilities inherent to first-generation molecules like Trazitiline.

References
  • National Center for Advancing Translational Sciences (NCATS). "TRAZITILINE". Inxight Drugs. URL: [Link]

  • Chen, C., et al. "Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein". PubMed. URL: [Link]

  • Sidhu, G., et al. "Loratadine". StatPearls - NCBI Bookshelf. URL: [Link]

  • Farzam, K., et al. "Antihistamines". StatPearls - NCBI Bookshelf. URL: [Link]

  • Kay, G. G. "The effects of antihistamines on cognition and performance". PubMed. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profiling &amp; Disposal Causality

As a Senior Application Scientist who has overseen the integration and lifecycle management of biologically active small molecules in high-throughput drug development pipelines, I approach chemical disposal not merely as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has overseen the integration and lifecycle management of biologically active small molecules in high-throughput drug development pipelines, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of scientific rigor.

Trazitiline is a tetracyclic piperazine derivative utilized primarily as an antihistaminic agent . Because it is a biologically active pharmaceutical ingredient (API), its disposal must be managed with absolute precision to prevent environmental contamination and ensure laboratory safety.

The following guide outlines the operational and disposal plans for Trazitiline, replacing generic safety data sheet (SDS) boilerplate with field-proven, causality-driven methodologies.

To design a self-validating disposal system, we must first understand the molecular behavior of the compound. We do not segregate waste arbitrarily; we do so because the physicochemical properties of Trazitiline dictate specific environmental and biological risks.

Table 1: Key Physicochemical Parameters of Trazitiline

ParameterValueCausality for Disposal Protocol
Molecular Formula C21H24N2High carbon/nitrogen content requires complete combustion via high-temperature incineration to prevent the formation of toxic byproducts.
Molecular Weight 304.43 g/mol Moderate mass; fine powder generation during solid handling poses inhalation risks, necessitating sealed containment.
AlogP (Lipophilicity) 3.42High lipophilicity. If discharged into aqueous waste, it will readily partition into aquatic sludge and bioaccumulate . Strictly prohibits drain disposal.
Polar Surface Area 6.48 ŲExtremely low PSA enhances membrane permeability, significantly increasing dermal toxicity risks upon accidental contact.

Part 2: Step-by-Step Disposal Methodologies

Due to its environmental persistence, Trazitiline must be managed under strict pharmaceutical hazardous waste guidelines (e.g., EPA 40 CFR Part 266 Subpart P) .

Protocol A: Solid Trazitiline Waste (Powders and Crystals)
  • Containment: Transfer all residual solid Trazitiline into a sealable, amber glass vial. Causality: The amber glass prevents potential photo-degradation byproducts from forming during storage, while the rigid PTFE-lined cap prevents aerosolization of the API.

  • Labeling: Affix a hazardous waste label explicitly specifying "Toxic Pharmaceutical Waste - Trazitiline (Antihistamine)".

  • Segregation: Place the vial in a designated solid hazardous waste bin slated for high-temperature commercial incineration (>1000°C). Do not mix with reactive oxidizers.

Protocol B: Liquid Waste Segregation (Organic vs. Aqueous)

Trazitiline is typically dissolved in organic solvents (DMSO or Methanol) for stock solutions, and subsequently diluted into aqueous buffers for in vitro assays.

  • Organic Solutions: Pour DMSO/Methanol stocks into the "Non-Halogenated Organic Waste" carboy. If chlorinated solvents (e.g., DCM) were used during extraction, route to the "Halogenated Organic Waste" stream. Ensure the carboy is kept in a secondary containment tray within a fume hood.

  • Aqueous Solutions: Despite being predominantly water, buffer solutions containing Trazitiline must never be poured down the sink . Because its AlogP is 3.42, it will bypass standard municipal water filtration and persist in the environment. Collect all aqueous assay waste in a dedicated "Aqueous Pharmaceutical Waste" carboy.

  • Neutralization: Do not attempt to chemically neutralize Trazitiline in the lab; its stable tetracyclic core resists mild degradation. Rely entirely on commercial incineration.

Protocol C: Contaminated Consumables
  • Collection: Eject pipette tips, microcentrifuge tubes, and weighing boats that contacted Trazitiline directly into a puncture-proof, biohazard-style chemical waste container.

  • PPE Disposal: Nitrile gloves worn during handling must be removed using the "glove-in-glove" technique to trap surface contaminants inside the glove structure, then disposed of in the solid chemical waste stream.

Part 3: Spill Response and Decontamination Workflow

A robust protocol must be a self-validating system. You cannot assume a spill is clean simply because the visible powder is gone; you must chemically prove it.

  • Isolation: Immediately cordon off the spill area. Don fresh PPE (double nitrile gloves, safety goggles, lab coat).

  • Containment & Absorption:

    • For liquid spills: Cover with an inert absorbent pad or diatomaceous earth.

    • For solid spills: Do not sweep, as this aerosolizes the powder. Instead, cover the spill with a damp paper towel wetted with 70% methanol to dissolve and capture the lipophilic API.

  • Collection: Use non-sparking scoops to transfer the absorbent material into a hazardous waste bag.

  • Decontamination: Wipe the surface three times using alternating solvents: first with methanol (to dissolve the Trazitiline), followed by water (to remove polar residues), and finally with methanol again.

  • Validation (The Self-Validating Step): Swab the decontaminated area with a clean, methanol-soaked analytical swab. Extract the swab in 1 mL of LC-MS grade methanol and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). The area is only cleared for normal operational use when Trazitiline levels fall below the instrument's limit of detection (LOD).

Part 4: Visual Workflow

TrazitilineDisposal Start Trazitiline Waste Generation Decision Waste State? Start->Decision Solid Solid Powder / Crystals Decision->Solid Liquid Liquid Solutions (Stock/Assay) Decision->Liquid Consumables Contaminated Consumables Decision->Consumables SolidDisp Seal in amber glass. Label: Toxic Pharma Waste. High-Temp Incineration Solid->SolidDisp LiqDecision Solvent Type? Liquid->LiqDecision ConsDisp Biohazard / Solid Chemical Waste Bin Consumables->ConsDisp OrgSolvent Organic Solvents (e.g., DMSO, MeOH) LiqDecision->OrgSolvent AqBuffer Aqueous Buffers LiqDecision->AqBuffer OrgDisp Halogenated / Non-Halogenated Organic Waste Stream OrgSolvent->OrgDisp AqDisp Aqueous Pharma Waste Stream (Strictly NO Drain Disposal) AqBuffer->AqDisp

Figure 1: Decision tree for the segregation and disposal of Trazitiline waste streams.

References

  • Title: Trazitiline | C21H24N2 | CID 3084449 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Compound: TRAZITILINE (CHEMBL2104923) Source: European Bioinformatics Institute (ChEMBL) URL: [Link]

  • Title: Management of Pharmaceutical Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL: [Link]

Handling

Standard Operating Procedure &amp; Safety Guide: Handling Trazitiline in the Laboratory

As a Senior Application Scientist overseeing high-throughput screening and drug development workflows, I have seen firsthand that handling investigational active pharmaceutical ingredients (APIs) requires more than just...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening and drug development workflows, I have seen firsthand that handling investigational active pharmaceutical ingredients (APIs) requires more than just passive compliance—it requires an active, self-validating safety culture. Trazitiline (CAS 26070-23-5) is a polycyclic anthracene derivative primarily recognized as a [1]. However, emerging computational models also indicate its potential to interact with [2], an enzyme critical to cellular glycolysis. Because of its potent biological activity and lipophilic nature, exposure via inhalation or dermal contact poses significant occupational hazards.

This guide provides a field-proven, step-by-step operational and disposal framework for researchers handling Trazitiline.

Physicochemical Profile & Hazard Causality

Before handling any compound, we must understand why it is dangerous. According to, Trazitiline is a small molecule with a mass of 304.4 g/mol [3]. Its anthracene-derived backbone makes it highly lipophilic[4]. When handled as a dry powder, it carries a high risk of aerosolization. When dissolved in organic solvents like DMSO, its lipophilicity allows it to rapidly permeate the stratum corneum, bypassing the skin's natural barrier and entering systemic circulation.

Table 1: Quantitative Physicochemical Data of Trazitiline

PropertyValueOperational Implication
Molecular Formula C21H24N2Contains tertiary amines; forms salts[3].
Molecular Weight 304.43 g/mol Small molecule; easily crosses biological membranes[3].
CAS Registry Number 26070-23-5Essential for SDS and regulatory tracking.
Primary Target H1 ReceptorInadvertent exposure causes systemic antihistaminic effects[1].
Secondary Target PKM2Potential metabolic disruption in high doses[5].
Physical State Solid (Powder)High risk of static-induced aerosolization during weighing.
Biological Pathway & Risk Causality

To fully appreciate the necessity of our PPE protocols, we must visualize Trazitiline's mechanism of action. Accidental exposure does not just cause localized irritation; it triggers systemic biological cascades.

TrazitilinePathway Trazitiline Trazitiline (API) CAS: 26070-23-5 H1R Histamine H1 Receptor (Primary Target) Trazitiline->H1R Antagonizes PKM2 Pyruvate Kinase M2 (Secondary Target) Trazitiline->PKM2 Modulates CNS CNS Depression & Antihistaminic Effects H1R->CNS Induces Metabolism Altered Glycolysis (Metabolic Shift) PKM2->Metabolism Disrupts

Caption: Trazitiline interaction with H1 receptors and PKM2, highlighting systemic exposure risks.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand its mechanical purpose. Every piece of safety equipment must be part of a self-validating system.

Table 2: PPE Specifications and Self-Validation Matrix

PPE ComponentSpecificationCausality (Why we use it)Self-Validation Check
Gloves Double-layered Nitrile (>0.12 mm)Trazitiline's lipophilicity allows it to permeate standard latex. Double-gloving provides a fail-safe against micro-tears, especially when handling DMSO solutions.Perform a visual inflation test before donning. Inspect outer glove every 30 mins; replace immediately if contaminated.
Respirator N95 or P100 (NIOSH-approved)API powders are highly susceptible to static-induced aerosolization. Prevents inhalation of airborne particulates.Perform a positive/negative pressure seal check prior to entering the workspace.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects the highly vascularized ocular mucosa from particulate settling or solvent splashes.Ensure a tight seal around the face with no gaps. Anti-fog coating must be intact.
Body Protection Disposable Tyvek® Lab CoatWoven cotton coats trap API dust. Tyvek provides a non-porous barrier preventing cross-contamination to street clothes.Check for complete closure (snapped to the neck) and ensure cuffs are tucked under the inner glove.
Experimental Protocols: Handling & Solubilization

In my experience, the most common point of failure when handling APIs is not the weighing itself, but the micro-aerosolization that occurs when the powder is transferred. This protocol establishes a closed-loop system.

Step 1: Workspace Preparation & Validation

  • Action: Turn on the Class II Biological Safety Cabinet (BSC) or ventilated powder weighing enclosure.

  • Causality: Establishes a negative pressure environment to capture aerosolized particles.

  • Validation: Verify the airflow monitor reads >100 feet per minute (fpm). Do not proceed if the alarm sounds or flow is unverified.

  • Action: Line the work surface with a disposable, absorbent, plastic-backed bench pad.

Step 2: Weighing the API

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat.

  • Causality: Trazitiline powder holds a static charge, causing it to "jump" and contaminate the user or environment.

  • Action: Tare the vessel, carefully transfer the powder, and seal the primary container before removing it from the balance area.

  • Validation: Ensure the balance reading stabilizes; fluctuating readings indicate air drafts or static interference.

Step 3: Solubilization

  • Action: Add the solvent (e.g., DMSO or ethanol) to the pre-weighed Trazitiline directly inside the fume hood.

  • Causality: Solubilizing the powder eliminates the inhalation risk of dust, converting the hazard to a dermal risk (which is mitigated by the double nitrile gloves).

  • Action: Cap the vial tightly and vortex until completely dissolved.

Operational Workflow Visualization

HandlingWorkflow Prep 1. Fume Hood Prep & Flow Validation AntiStatic 2. Anti-Static Treatment (Eliminate Aerosol Risk) Prep->AntiStatic Flow >100 fpm Weighing 3. Enclosed Weighing & Immediate Capping AntiStatic->Weighing Charge Neutralized Solvent 4. In-Hood Solubilization (DMSO/EtOH) Weighing->Solvent Sealed Transfer Waste 5. Segregated Disposal & Surface Decon Solvent->Waste Liquid/Solid Segregation

Caption: Self-validating step-by-step operational workflow for handling and disposing of Trazitiline.

Spill Response and Disposal Plan

A robust protocol must account for operational failures. If a spill occurs, follow these steps immediately:

  • Immediate Spill Response (Solid Powder):

    • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

    • Contain: Do not sweep. Sweeping aerosolizes the API. Gently cover the spill with damp absorbent paper towels (using water or 70% ethanol) to suppress dust.

    • Clean: Wipe inward from the edges of the spill to the center.

    • Decontaminate: Wash the area with a 10% bleach solution, followed by 70% ethanol to remove residue.

  • Hazardous Waste Segregation:

    • Solid Waste: Gloves, bench pads, and empty vials must be placed in a designated, labeled hazardous waste bag (e.g., "Toxic Solid Waste - Trazitiline").

    • Liquid Waste: DMSO/Trazitiline solutions must be collected in a compatible, clearly labeled, and sealed chemical waste carboy. Never mix API liquid waste with general biohazardous or acidic waste streams.

References
  • National Institutes of Health. "Trazitiline | C21H24N2 | CID 3084449". PubChem. Available at:[Link]

  • National Center for Advancing Translational Sciences. "TRAZITILINE". Inxight Drugs. Available at: [Link]

  • Bioinformation. "Molecular docking analysis of pyruvate kinase M2 with a potential inhibitor from the ZINC database". ResearchGate. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.